molecular formula C33H31BF2N4O6S B1667853 Bdy 650-X, SE CAS No. 235439-04-0

Bdy 650-X, SE

Cat. No.: B1667853
CAS No.: 235439-04-0
M. Wt: 660.5 g/mol
InChI Key: TZBGLTNFAMQEEZ-JXMROGBWSA-N
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Description

BDP 650/665 is a borondipyrromethene dye with far red excitation and emission. The dye has a good molar extinction coefficient and emission quantum yield. The NHS ester can be conjugated with amine groups of proteins, peptides, and other molecules. The molecule contains an additional aminohexanoic acid linker.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32BF2N5O6/c35-34(36)39-24(11-12-25(39)21-26-13-16-29(40(26)34)28-5-4-20-37-28)10-7-23-8-14-27(15-9-23)46-22-30(42)38-19-3-1-2-6-33(45)47-41-31(43)17-18-32(41)44/h4-5,7-16,20-21,37H,1-3,6,17-19,22H2,(H,38,42)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXXFTJLAKSQSR-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32BF2N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Bdy 650-X SE Photophysics & Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bdy 650-X SE (an analog of BODIPY® 650/665-X SE) is a far-red, amine-reactive fluorophore distinguished by its high extinction coefficient, narrow emission bandwidth, and exceptional photostability.[][2][3] Unlike cyanine dyes (Cy5) or sulfonated rhodamines (Alexa Fluor 647), Bdy 650 is inherently hydrophobic and electrically neutral.[][2]

This guide addresses the specific technical challenges of working with Bdy 650-X SE. While its spectral precision allows for high-density multiplexing, its small Stokes shift (~15 nm) and lipophilic nature require rigorous adherence to specific optical configurations and conjugation protocols to prevent signal bleed-through and dye aggregation.[][2]

Photophysical Characterization

The utility of Bdy 650-X SE lies in its "spectral sharpness."[][2] It lacks the broad tailing often seen in cyanine dyes, making it ideal for multicolor panels where spectral overlap is a limiting factor.[][2]

Table 1: Quantitative Spectral Properties[1][2]
PropertyValueNotes
Excitation Max 646 nmOptimal excitation via 633 nm (HeNe) or 640 nm (Red Diode) lasers.[][2]
Emission Max 660–665 nmRequires narrow bandpass filters (e.g., 670/14 nm).[2][4]
Extinction Coeff.[2][3][5][6][7][][9] (ε) ~102,000 M⁻¹cm⁻¹High absorptivity leads to bright signals at low labeling ratios.[2]
Quantum Yield (Φ) 0.52High efficiency for a far-red fluorophore.[][2]
Stokes Shift ~14–19 nmCritical: Requires steep-slope emission filters to reject excitation light.[][2]
Solubility DMSO, DMFLow aqueous solubility; requires organic co-solvent during labeling.[2]
Correction Factor (280nm) 0.04Used to correct A280 protein concentration measurements.[2]
Comparison: Bdy 650-X vs. Cy5 & Alexa Fluor 647[1][2][3][6]
  • Photostability: Bdy 650-X is significantly more photostable than Cy5, making it superior for confocal microscopy and high-intensity imaging.[][2]

  • pH Stability: Unlike fluorescein or some rhodamines, the Bdy core is insensitive to pH changes between 4.0 and 9.0.[2]

  • Hydrophobicity: Bdy 650 is lipophilic.[2][10] The "X" (aminohexanoyl) spacer is chemically engineered to distance the fluorophore from the protein surface, preventing fluorescence quenching caused by dye-protein hydrophobic interactions.[][2]

Chemical Mechanism: The "X" Spacer & SE Reactivity[1][2]

The suffix "SE" denotes a Succinimidyl Ester (also known as NHS ester).[2][6] This group reacts specifically with primary amines (


) found on Lysine residues and the N-terminus of proteins.[][2]

The "X" Factor: The 7-atom aminohexanoyl spacer ("X") is not merely structural; it is functional.[][2] Without this spacer, the hydrophobic Bdy core would likely stack against the hydrophobic pockets of the protein, leading to:

  • Quenching: Reduced quantum yield via energy transfer to the protein.[2]

  • Precipitation: Destabilization of the conjugate.[2]

Diagram 1: Conjugation Logic & Decision Tree

This diagram illustrates the decision process and chemical workflow for ensuring optimal labeling efficiency.

G Start Start: Labeling Target CheckBuffer Check Buffer Composition Start->CheckBuffer AmineFree Contains Amines? (Tris, Glycine, BSA) CheckBuffer->AmineFree Dialysis Perform Dialysis/Desalting (PBS pH 8.3) AmineFree->Dialysis Yes (Interferes) SolubilityCheck Target Hydrophobicity Check AmineFree->SolubilityCheck No Dialysis->SolubilityCheck Reaction Reaction: Bdy 650-X SE + Protein-NH2 (1 Hour, RT, Dark) SolubilityCheck->Reaction Use DMSO Stock Quench Quench Unreacted Dye (Add Tris or Glycine) Reaction->Quench Purify Purification (Size Exclusion/Spin Column) Quench->Purify CalcDOL Calculate Degree of Labeling (DOL) Using CF280 = 0.04 Purify->CalcDOL

Caption: Workflow logic for Bdy 650-X SE conjugation, highlighting the critical buffer exchange step to remove interfering amines (Tris/Glycine) before reaction.

Validated Experimental Protocol

Safety: Bdy 650-X SE is sensitive to hydrolysis and light.[][2] Store desiccant-packed at -20°C. Dissolve immediately before use.[][2]

Reagents Required[1][2][8][10][12]
  • Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3. (Avoid pH > 9.0 to prevent rapid hydrolysis of the SE group).[2]

  • Solvent: Anhydrous DMSO or DMF.[2]

  • Purification: Sephadex G-25 spin columns or equivalent desalting resin.[][2]

Step-by-Step Methodology

1. Protein Preparation

  • Ensure protein is in an amine-free buffer (PBS or Bicarbonate).[][2]

  • Concentrate protein to >2 mg/mL.[2] Lower concentrations result in poor labeling efficiency due to hydrolysis competition.[2]

  • Expert Insight: If the protein is in Tris, dialyze against PBS or use a rapid spin-column exchange. Tris contains primary amines that will consume the dye.[2]

2. Dye Solubilization

  • Allow the vial of Bdy 650-X SE to warm to room temperature before opening to prevent condensation.[][2]

  • Dissolve 1 mg of dye in 100 µL anhydrous DMSO (approx. 15 mM final concentration).

  • Note: Do not store this stock solution in water/buffer.[2][9]

3. Conjugation Reaction

  • Add the dye to the protein solution.[2]

  • Stoichiometry: Start with a 10:1 molar excess of dye to protein.

    • Calculation:

      
      
      
  • Mix gently (do not vortex vigorously).

  • Incubate for 60 minutes at Room Temperature in the dark with slow rotation.

4. Quenching & Purification

  • Stop the reaction by adding 100 µL of 1 M Tris (pH 8.0) or Glycine.[2] Incubate for 15 mins.

  • Pass the mixture through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with storage buffer (e.g., PBS + 0.1% BSA).

  • Visual Check: You will see two bands on a gravity column.[2] The faster-moving band (blue/cyan) is the conjugate.[][2] The slower band is the free dye.[2]

Quality Control: Calculating Degree of Labeling (DOL)

To validate the experiment, you must determine how many dye molecules are attached per protein molecule.[][2]

Formula:


[][2]

Where:

  • 
     = Absorbance at 646 nm (max).[][2]
    
  • 
     = Absorbance at 280 nm (protein).[][2]
    
  • 
     = 102,000 M⁻¹cm⁻¹.[][2][3]
    
  • 
     = Molar extinction coefficient of your protein (e.g., IgG ~203,000).[][2]
    
  • CF (Correction Factor) = 0.04 (The absorbance of Bdy 650 at 280 nm is 4% of its max absorbance).[][2]

Diagram 2: Spectral Overlap & Filter Selection

This diagram visualizes the critical need for precise filtering due to the small Stokes shift.[][2]

Spectra Laser Excitation Source (633nm / 640nm) DyeEx Bdy 650 Excitation (Peak 646nm) Laser->DyeEx Excites Filter Bandpass Filter (670/14 nm) Laser->Filter Bleed-through (Must Block) DyeEm Bdy 650 Emission (Peak 660nm) DyeEx->DyeEm Stokes Shift (~14nm) DyeEm->Filter Emission Signal Detector PMT / Detector Filter->Detector Clean Signal

Caption: Optical path logic. Due to the 14nm Stokes shift, the 670/14nm filter is essential to block the 640nm excitation laser while capturing the 660nm peak.[][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Dye hydrophobicityDo not exceed 10% DMSO in the final reaction.[][2] Add dye slowly while stirring.
Low DOL (< 1.0) Buffer interferenceEnsure Tris/Glycine/Azide were removed via dialysis before adding dye.
Low DOL (< 1.0) HydrolysisUse fresh anhydrous DMSO.[2] SE groups hydrolyze in minutes in wet solvent.[2]
High Background Hydrophobic bindingAdd 0.05% Tween-20 to wash buffers to reduce non-specific binding of the lipophilic dye.[][2]

References

Sources

An In-depth Technical Guide to Bdy 650-X SE: From Structure to Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Bdy 650-X SE, a far-red fluorescent dye, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and photophysical properties, provide detailed protocols for its use in bioconjugation, and offer field-proven insights to ensure successful and reproducible results.

Introduction to Bdy 650-X SE: A Workhorse in Far-Red Fluorescence

Bdy 650-X SE is a member of the BODIPY (boron-dipyrromethene) family of fluorophores, renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.[1][] Specifically, Bdy 650-X SE is engineered for the covalent labeling of primary amines on biomolecules through its N-hydroxysuccinimide (NHS) ester functional group. The "X" in its name denotes a seven-atom aminohexanoyl spacer, which is incorporated to minimize potential interactions between the fluorophore and the labeled biomolecule, thereby preserving the latter's biological activity.[3][4]

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical properties of Bdy 650-X SE is fundamental to its effective application.

Chemical Structure and Molecular Weight
  • Chemical Name: (T-4)-[2-[4-[2-[2-[([2,2'-Bi-1H-pyrrol]-5-yl-κN1)methylene]-2H-pyrrol-5-yl-κN]ethenyl]phenoxy]-N-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]acetamidato]difluoroboron

  • Molecular Formula: C₃₃H₃₂BF₂N₅O₆

  • Molecular Weight: 643.44 g/mol [5][6]

  • CAS Number: 235439-04-0[5][6]

Photophysical Properties

The photophysical characteristics of Bdy 650-X SE make it an excellent choice for applications requiring a bright, photostable, far-red fluorophore.[7][8]

PropertyValueReference
Excitation Maximum (λex)~646 - 649 nm[3][5][6]
Emission Maximum (λem)~660 - 667 nm[3][5][6]
Molar Extinction Coefficient (ε)~94,000 - 102,000 M⁻¹cm⁻¹[3][5][6]
Fluorescence Quantum Yield (Φ)~0.52[5][6]
Recommended Laser Line633 nm or 640 nm
SolubilityGood in DMSO and DMF; low in water[5]

The Chemistry of Amine Labeling with Bdy 650-X SE

Bdy 650-X SE utilizes a well-established and robust chemistry for bioconjugation: the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine.

Reaction Mechanism

The NHS ester of Bdy 650-X SE is an amine-reactive electrophile. It readily reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable and covalent amide bond. This reaction proceeds efficiently under slightly basic conditions (pH 7.5-8.5), where the primary amines are deprotonated and thus more nucleophilic.

G cluster_reactants Reactants cluster_products Products Bdy650XSE Bdy 650-X SE (with NHS Ester) Conjugate Bdy 650-X Labeled Protein (Stable Amide Bond) Bdy650XSE->Conjugate pH 7.5 - 8.5 Amine Attack NHS N-Hydroxysuccinimide (Byproduct) Bdy650XSE->NHS Protein Protein (with Primary Amine, R-NH2) Protein->Conjugate

Figure 1: Reaction of Bdy 650-X SE with a primary amine on a protein.

Causality Behind Experimental Choices
  • pH: The choice of a slightly basic pH (7.5-8.5) is a critical parameter. At lower pH values, the primary amines are protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester. Conversely, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, leading to a non-reactive carboxylic acid and reducing the labeling efficiency.

  • Buffer Selection: It is imperative to use a buffer that is free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target protein for reaction with the NHS ester, leading to a significant reduction in labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.

Experimental Protocol: Labeling Proteins with Bdy 650-X SE

This section provides a detailed, step-by-step protocol for the conjugation of Bdy 650-X SE to a protein, such as an antibody.

Materials
  • Bdy 650-X SE

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein to be labeled (e.g., IgG antibody)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification Column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology

G A 1. Prepare Protein Solution (e.g., 2-5 mg/mL in Labeling Buffer) C 3. Add Bdy 650-X SE to Protein (Molar ratio of 5-15 moles of dye per mole of protein) A->C B 2. Prepare Bdy 650-X SE Stock Solution (10 mg/mL in anhydrous DMSO) B->C D 4. Incubate (1 hour at room temperature, protected from light) C->D E 5. Purify Conjugate (Size-exclusion chromatography to remove free dye) D->E F 6. Determine Degree of Labeling (DOL) E->F

Figure 2: Workflow for protein labeling with Bdy 650-X SE.

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL. Ensure that the buffer is free of any amine-containing substances.

  • Prepare Bdy 650-X SE Stock Solution: Immediately before use, dissolve the Bdy 650-X SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

  • Initiate the Labeling Reaction: While gently stirring, add the calculated volume of the Bdy 650-X SE stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-15 moles of dye per mole of protein is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate: Separate the labeled protein from the unreacted dye and the NHS byproduct using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and reproducibility of your experiments. It can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Bdy 650-X SE (~649 nm, A₆₄₉).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A₆₄₉ × CF₂₈₀)] / ε_protein

    Where:

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer). For BDP 650/665 X NHS ester, this is approximately 0.04.[5][6]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    Dye Concentration (M) = A₆₄₉ / ε_dye

    Where:

    • ε_dye is the molar extinction coefficient of Bdy 650-X SE at 649 nm (~94,000 M⁻¹cm⁻¹).[6]

  • Calculate the DOL:

    DOL = Dye Concentration (M) / Protein Concentration (M)

Field-Proven Insights and Troubleshooting

As with any experimental procedure, challenges can arise. Below are some common issues encountered when working with Bdy 650-X SE and how to address them.

ProblemPotential CauseRecommended Solution
Low Degree of Labeling (DOL) 1. Hydrolysis of NHS ester: The dye was exposed to moisture or the stock solution was not prepared fresh. 2. Incorrect pH: The pH of the labeling buffer was too low. 3. Presence of competing amines: The protein solution or buffer contained Tris, glycine, or other primary amines.1. Use anhydrous DMSO/DMF and prepare the dye stock solution immediately before use. 2. Verify the pH of the labeling buffer is between 7.5 and 8.5. 3. Use an amine-free buffer such as PBS, bicarbonate, or borate.
Protein Precipitation during or after Labeling 1. High DOL: Over-labeling with the hydrophobic BODIPY dye can lead to aggregation and precipitation.[9][10][11] 2. High dye concentration: The concentration of the free dye in the reaction mixture is too high.1. Reduce the molar ratio of dye to protein in the labeling reaction. 2. Ensure efficient removal of unreacted dye during the purification step.
Fluorescence Quenching High DOL: At high labeling densities, BODIPY dyes can exhibit self-quenching due to dye-dye interactions.[4]Optimize the DOL to achieve a balance between signal intensity and quenching. A lower DOL may result in a brighter conjugate.

Conclusion

Bdy 650-X SE is a versatile and robust fluorescent dye for the labeling of proteins and other biomolecules. By understanding its chemical properties and the principles of amine-reactive chemistry, and by following a well-defined experimental protocol, researchers can generate high-quality, brightly fluorescent conjugates for a wide range of applications in life sciences and drug discovery. The insights and troubleshooting guidance provided in this guide are intended to empower you to achieve optimal and reproducible results in your research endeavors.

References

  • Zhang, X., et al. (2017). Pathway complexity in aqueous J-aggregation of an ionic BODIPY amphiphile. RSC Advances, 7(63), 39867-39873.
  • Klymchenko, A. S. (2017). On the Aggregation Behaviour and Spectroscopic Properties of Alkylated and Annelated Boron-Dipyrromethene (BODIPY) Dyes in Aqueous Solution. Chemistry – A European Journal, 23(58), 14336-14347.
  • Karpenko, I. A., et al. (2016). Effects of Concentration on Aggregation of BODIPY-Based Fluorescent Dyes Solution. Journal of Siberian Federal University. Chemistry, 9(3), 312-325.
  • Antina, E., et al. (2022). Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. Molecules, 27(9), 2999.
  • Ghosh, S., et al. (2015). BODIPY-based fluorescent probes for sensing protein surface-hydrophobicity. Scientific Reports, 5, 18337.
  • Antibodies.com. (n.d.). BDP 650/665 X NHS ester (A270088). Retrieved from [Link]

  • Ala Biolab. (n.d.). Lumiprobe. Retrieved from [Link]

  • Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891-4932.
  • Iright. (n.d.). Thermo Fisher, D10001, BODIPY™ 650/665-X NHS Ester (Succinimidyl Ester). Retrieved from [Link]

  • U.S. Patent No. 8,778,685. (2014). Quantitative fluorescent protein standards.
  • U.S. Patent No. 8,609,423. (2013). Rapid protein labeling and analysis.
  • Kowada, T., et al. (2015). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 20(8), 14338-14366.
  • Smith, J., et al. (2021). Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells. Molecules, 26(3), 633.
  • LSU Scholarly Repository. (2017). Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR Overexpressing Cells. Retrieved from [Link]

Sources

BDP 650/665-X SE: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the far-red fluorescent dye, BDP 650/665-X SE, a valuable tool for labeling and tracking biomolecules. As a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in their experimental design and execution. We will delve into the core photophysical properties of this dye, provide detailed protocols for its application, and explore the theoretical foundations that underpin its utility in modern biological research.

Core Photophysical and Chemical Properties of BDP 650/665-X SE

BDP 650/665-X SE is a member of the borondipyrromethene (BODIPY) class of fluorescent dyes, known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.[1][2] The "650/665" designation refers to its approximate excitation and emission maxima in the far-red region of the spectrum. The "-X" component indicates the presence of an aminohexanoic acid spacer, which separates the fluorophore from its reactive group, minimizing potential steric hindrance and interaction with the labeled biomolecule.[2] The succinimidyl ester (SE), or N-hydroxysuccinimide (NHS) ester, is an amine-reactive functional group that enables the covalent attachment of the dye to primary amines on proteins and other biomolecules.[3][4]

Key Spectroscopic Data

The efficiency and brightness of a fluorophore are primarily defined by its molar extinction coefficient and fluorescence quantum yield.

PropertyValue
Molar Extinction Coefficient (ε) 94,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.52
Excitation Maximum (λex) 649 nm
Emission Maximum (λem) 667 nm
Molecular Formula C₃₃H₃₂BF₂N₅O₆
Molecular Weight ~643.45 g/mol

These values are consistently reported across various suppliers.

The Significance of the Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a molecule absorbs light at a particular wavelength.[5] According to the Beer-Lambert law, absorbance is directly proportional to the extinction coefficient, the concentration of the substance, and the path length of the light.[6] A high extinction coefficient, such as that of BDP 650/665-X SE, signifies that the dye can efficiently capture photons, which is a prerequisite for strong fluorescence emission.

The Importance of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[7] A quantum yield of 0.52 indicates that for every 100 photons absorbed by BDP 650/665-X SE, 52 are re-emitted as fluorescence. This high efficiency contributes to the brightness of the dye, making it suitable for detecting low-abundance targets.

Experimental Protocols: From Labeling to Characterization

The following section provides detailed, field-proven protocols for the use of BDP 650/665-X SE, from the initial labeling of a target protein to the characterization of the resulting conjugate.

Protein Labeling with BDP 650/665-X SE

This protocol outlines the covalent conjugation of BDP 650/665-X SE to a protein via its primary amine groups (e.g., the N-terminus and the side chains of lysine residues).[3]

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer)

  • BDP 650/665-X SE

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[8]

  • Purification column (e.g., size-exclusion chromatography)[9][10]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester.[3][11]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the BDP 650/665-X SE in anhydrous DMSO to a concentration of 10 mg/mL.[4]

  • Perform the Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. The optimal ratio may need to be determined empirically.[3]

    • Gently mix and incubate for 1 hour at room temperature in the dark.[4]

  • Purify the Conjugate: Remove unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[4][9][10] The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

  • Store the Labeled Protein: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.[4]

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Mix Protein and Dye Mix Protein and Dye Protein in\nAmine-Free Buffer->Mix Protein and Dye Dissolve BDP 650/665-X SE\nin DMSO Dissolve BDP 650/665-X SE in DMSO Dissolve BDP 650/665-X SE\nin DMSO->Mix Protein and Dye Incubate 1 hr\n(Room Temp, Dark) Incubate 1 hr (Room Temp, Dark) Mix Protein and Dye->Incubate 1 hr\n(Room Temp, Dark) Size-Exclusion\nChromatography Size-Exclusion Chromatography Incubate 1 hr\n(Room Temp, Dark)->Size-Exclusion\nChromatography Collect Labeled\nProtein Fraction Collect Labeled Protein Fraction Size-Exclusion\nChromatography->Collect Labeled\nProtein Fraction Store Conjugate Store Conjugate Collect Labeled\nProtein Fraction->Store Conjugate

Caption: Workflow for protein labeling with BDP 650/665-X SE.

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring experimental reproducibility.[5][6][12]

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 649 nm (A₆₄₉) using a spectrophotometer.

  • Calculate the molar concentration of the dye using the Beer-Lambert law: [Dye] = A₆₄₉ / (ε_dye × path length)

    • ε_dye = 94,000 M⁻¹cm⁻¹

  • Calculate the corrected absorbance of the protein at 280 nm. A correction factor (CF) is needed because the dye also absorbs light at 280 nm. The CF for BDP 650/665 is approximately 0.04. A_protein = A₂₈₀ - (A₆₄₉ × CF)

  • Calculate the molar concentration of the protein: [Protein] = A_protein / (ε_protein × path length)

    • ε_protein must be known for the specific protein.

  • Calculate the DOL: DOL = [Dye] / [Protein]

An optimal DOL for antibodies is typically between 2 and 10.[13]

Experimental Verification of Photophysical Parameters

While supplier datasheets provide reliable data, independent verification of the extinction coefficient and quantum yield can be crucial for certain applications.

Verifying the Molar Extinction Coefficient

This can be done by preparing a solution of the dye with a precisely known concentration and measuring its absorbance.

Procedure:

  • Accurately weigh a small amount of BDP 650/665-X SE and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to create a stock solution.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at 649 nm.

  • Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law, will be the molar extinction coefficient (assuming a path length of 1 cm).[14]

Measuring the Relative Fluorescence Quantum Yield

The quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[15][16]

Procedure:

  • Choose a suitable reference standard with a known quantum yield and similar spectral properties (e.g., Cy5).

  • Prepare a series of dilutions for both the BDP 650/665-X SE and the reference standard in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.[1]

  • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample can be calculated using the following equation:[15] Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    • Φ is the quantum yield.

    • Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prepare Dilutions\n(Sample & Standard) Prepare Dilutions (Sample & Standard) Measure Absorbance\n(<0.1 AU) Measure Absorbance (<0.1 AU) Prepare Dilutions\n(Sample & Standard)->Measure Absorbance\n(<0.1 AU) Measure Emission Spectra Measure Emission Spectra Measure Absorbance\n(<0.1 AU)->Measure Emission Spectra Integrate Emission Area Integrate Emission Area Measure Emission Spectra->Integrate Emission Area Plot Integrated Intensity\nvs. Absorbance Plot Integrated Intensity vs. Absorbance Integrate Emission Area->Plot Integrated Intensity\nvs. Absorbance Calculate Slopes Calculate Slopes Plot Integrated Intensity\nvs. Absorbance->Calculate Slopes Calculate Quantum Yield Calculate Quantum Yield Calculate Slopes->Calculate Quantum Yield

Caption: Workflow for determining relative fluorescence quantum yield.

Applications in Research and Drug Development

The far-red spectral properties of BDP 650/665-X SE make it particularly advantageous for a variety of applications.

Advantages of Far-Red Dyes
  • Reduced Autofluorescence: Biological samples often exhibit autofluorescence in the blue and green regions of the spectrum. Using a far-red dye minimizes this background interference, leading to a higher signal-to-noise ratio.[17][18]

  • Deeper Tissue Penetration: Longer wavelength light is scattered less by biological tissues, allowing for deeper imaging in tissues and small organisms.[17][19]

  • Reduced Phototoxicity: The lower energy of far-red light is less damaging to living cells, making it ideal for live-cell imaging studies.[18][19]

Key Applications
  • Fluorescence Microscopy: Ideal for labeling specific proteins in cells for high-resolution imaging, especially in multicolor experiments where spectral overlap with other fluorophores needs to be minimized.[20]

  • Flow Cytometry: The brightness of BDP 650/665-X SE makes it suitable for identifying and sorting cell populations based on the expression of specific cell surface markers.[21]

  • In Vivo Imaging: The deep tissue penetration of far-red light allows for the tracking of labeled cells or molecules in small animal models.[20]

Troubleshooting

ProblemPossible CauseSolution
Low or No Labeling Inactive NHS ester due to hydrolysis.Prepare fresh dye stock solution in anhydrous DMSO immediately before use.[3]
Presence of primary amines in the buffer.Use an amine-free buffer such as PBS, HEPES, or bicarbonate.[3][11]
Insufficient molar excess of the dye.Increase the molar ratio of dye to protein.[3]
High Background Signal Incomplete removal of free dye.Ensure thorough purification of the conjugate, for example, by size-exclusion chromatography.[5]
Protein Precipitation Over-labeling of the protein.Reduce the molar excess of the dye in the labeling reaction.[11]

References

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. [Link]

  • NanoTemper Technologies. Degree-of-labeling calculator. [Link]

  • Max-Planck-Gesellschaft. (2026, February 19). Far-red dyes boost super-resolution imaging. [Link]

  • DeLory, G. T., et al. (2021). Three sample-sparing techniques to estimate the molar extinction coefficient of luminescent dyes. Analytical and Bioanalytical Chemistry, 413(26), 6549–6559.
  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Lin, C. W., et al. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. STAR Protocols, 2(4), 100913.
  • Piatkevich, K. D., et al. (2024). Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging. International Journal of Molecular Sciences, 25(15), 8008.
  • POL Scientific. (2016, March 30). CellTrace™ Far Red & CellTracker™ Deep Red— long term live cell tracking for flow cytometry and fluorescence microscopy. [Link]

  • MtoZ Biolabs. How to Measure the Extinction Coefficient of a Fluorescent Protein. [Link]

  • FluorTools.com. Calculate fluorescence quantum yield. [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • ResearchGate. (2023, February 8). How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes?. [Link]

  • Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • ASM Journals. (2023, December 14). Expanding the microbiologist toolbox via new far-red-emitting dyes suitable for bacterial imaging. [Link]

  • Abberior Instruments. NHS ester protocol for labeling proteins. [Link]

  • Google Patents. (1993).
  • Cytiva. Sample Preparation for Size Exclusion Chromatography. [Link]

  • Virtual Labs IIT Kharagpur. Protein purification by size exclusion chromatography (SEC). [Link]

  • The Royal Society of Chemistry. Table of Contents 1. Experimental procedures 1.1 Materials 1.2 Methods 1.3 Calculation of the molar extinction coefficient 1.4 C. [Link]

  • PubMed. (2023, March 10). Method for measuring the extinction coefficient of fluorescing media within the emission band. [Link]

  • Cytiva. Protein characterization using size exclusion chromatography. [Link]

  • PubMed Central. (2023, September 8). Chemical biology fluorescent tools for in vitro investigation of the multidrug resistant P-glycoprotein (P-gp) expression in tumor cells. [Link]

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An In-depth Technical Guide to the Photostability of BODIPY™ 650-X Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the photostability of BODIPY™ 650-X succinimidyl ester, a widely utilized far-red fluorescent dye. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its photophysical behavior, mechanisms of degradation, and practical strategies to maximize its performance in demanding applications.

Introduction: The BODIPY™ 650-X Succinimidyl Ester Fluorophore

BODIPY™ 650-X succinimidyl ester is a member of the boron-dipyrromethene (BODIPY) class of dyes, which are renowned for their exceptional photophysical properties.[1] This particular derivative is engineered for high performance in the far-red region of the spectrum, offering significant advantages for biological imaging.[2]

Key Molecular Features:

  • BODIPY Core: The fundamental structure provides high fluorescence quantum yields, sharp emission peaks, and a general robustness that makes it less sensitive to environmental factors like pH and solvent polarity compared to other dye classes like fluorescein.[3][4]

  • Extended π-Conjugation: Modifications to the core structure shift its absorption and emission into the far-red spectrum (around 650 nm), a region ideal for deep-tissue imaging and minimizing cellular autofluorescence.[2][]

  • "X" Spacer: A seven-atom aminohexanoyl spacer is incorporated between the fluorophore and its reactive group.[6] This spacer is critical as it physically separates the dye from the molecule it is labeling, which can reduce the likelihood of the biomolecule quenching the dye's fluorescence.[7]

  • Succinimidyl Ester (NHS Ester): This is a highly efficient amine-reactive group.[8] It readily forms a stable covalent bond with primary amines found on proteins, amine-modified oligonucleotides, and other biomolecules, making it a versatile tool for creating fluorescent conjugates.[9]

The combination of these features results in a bright, photostable, far-red fluorescent probe suitable for a range of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[7][8]

Chemical Conjugation Workflow

The succinimidyl ester moiety enables straightforward labeling of target biomolecules. The diagram below illustrates the fundamental reaction.

BODIPY BODIPY 650-X Succinimidyl Ester Conjugate Fluorescently Labeled Protein (Stable Amide Bond) BODIPY->Conjugate reacts with Protein Protein with Primary Amine (-NH2) Protein->Conjugate to form Byproduct NHS Byproduct Conjugate->Byproduct releasing cluster_0 Fluorophore States cluster_1 Processes S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Photon Emission T1 Excited Triplet State (T1) S1->T1 ISC Fluorescence Fluorescence Bleaching Photobleaching (Oxidative Damage) S1->Bleaching Direct reaction with O₂ ROS Singlet Oxygen (¹O₂) Generation T1->ROS Energy transfer to O₂ Absorption Photon Absorption ISC Intersystem Crossing ROS->Bleaching attacks BODIPY core

Caption: Key pathways leading to photobleaching.

Quantitative and Comparative Photostability

BODIPY dyes are generally characterized by high photostability, often outperforming traditional fluorophores like fluorescein. [10]BODIPY 650-X, as a member of this family, inherits this robust nature. [11]Its far-red emission profile is comparable to other popular dyes such as Cy5 and Alexa Fluor™ 647. [9]While direct, standardized comparisons can be application-dependent, the Alexa Fluor series of dyes are frequently reported to have superior photostability. [12]

Photophysical Properties Summary

The following table summarizes the key spectral and physical properties of two common far-red BODIPY succinimidyl esters.

PropertyBODIPY™ 630/650-XBODIPY™ 650/665-X
Excitation Maximum 625 nm [6]646 nm [9]
Emission Maximum 640 nm [6]660 nm [9]
Molar Extinction Coefficient ~101,000 cm⁻¹M⁻¹ [6]~102,000 cm⁻¹M⁻¹ [9]
Molecular Weight ~660.5 g/mol [13]~643.5 g/mol [9]
Reactive Group Succinimidyl EsterSuccinimidyl Ester
Reactivity Primary AminesPrimary Amines

Experimental Protocol: Assessing Photostability

To ensure the reliability of experimental data, it is crucial to quantify the photostability of a fluorophore under your specific experimental conditions. [14]The following protocol provides a self-validating framework for measuring and comparing photobleaching rates.

Objective

To determine the rate of photobleaching for BODIPY 650-X conjugated to a biomolecule by measuring the decay of its fluorescence intensity under continuous illumination.

Materials
  • BODIPY 650-X-conjugated antibody or protein of interest.

  • Phosphate-buffered saline (PBS), pH 7.4, or appropriate imaging buffer.

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 640 nm), filter sets, and a sensitive camera.

  • (Optional) Antifade mounting medium for fixed samples.

Methodology
  • Sample Preparation:

    • Prepare a solution of the fluorescent conjugate at a suitable concentration for imaging.

    • Mount a small volume onto a microscope slide and cover with a coverslip.

    • For fixed cells, use an antifade reagent if desired to establish a baseline. For live-cell imaging, use an appropriate live-cell imaging buffer.

    • Seal the edges of the coverslip to prevent evaporation during the experiment. [12]

  • Microscope Configuration:

    • Select the appropriate laser and filter set for BODIPY 650-X (e.g., Excitation ~640 nm, Emission ~660 nm).

    • Choose an imaging area (Region of Interest - ROI) containing the fluorescent signal.

    • Set the illumination intensity to a level relevant to your planned experiments. Crucially, this intensity must be kept constant for all samples being compared. [12] * Adjust camera settings (exposure time, gain) to obtain a strong signal without initial saturation.

  • Data Acquisition:

    • Begin a time-lapse acquisition, capturing images of the ROI at regular, consistent intervals (e.g., every 10-30 seconds). [12] * Continue imaging until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial value).

  • Data Analysis:

    • For each image in the time series, measure the mean fluorescence intensity within the ROI. [12] * Measure the background fluorescence from an area with no signal and subtract this value from your ROI measurements for each time point. [12] * Normalize the background-corrected intensity at each time point (Iₜ) to the initial intensity (I₀).

    • Plot the normalized intensity (Iₜ/I₀) against time.

    • Determine the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to drop to 50% of its initial value. [12]This value serves as a quantitative measure of photostability.

Caption: Workflow for quantitative photostability assessment.

Best Practices for Maximizing Signal Integrity

While BODIPY 650-X is inherently photostable, adopting best practices during experimental design and execution can significantly preserve its fluorescent signal.

  • Proper Storage: Store the reactive dye and its conjugates protected from light in a freezer (-5 to -30°C) to prevent degradation. [15][16]* Minimize Excitation Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio. The rate of photobleaching is directly dependent on illumination intensity. [14]* Reduce Exposure Time: Employ sensitive detectors and use the shortest possible camera exposure times to minimize the total dose of photons delivered to the sample.

  • Use Antifade Reagents: For fixed-sample imaging, incorporate a commercially available antifade mounting medium. These reagents typically contain free-radical scavengers that suppress photobleaching pathways.

  • Optimize Filter Selection: Ensure that your microscope's filter sets are well-matched to the excitation and emission spectra of the dye to maximize signal collection and minimize the need for excessive excitation power.

By understanding the mechanisms of photodegradation and implementing rigorous, validated protocols, researchers can harness the full potential of BODIPY™ 650-X succinimidyl ester for high-quality, reproducible fluorescence-based analysis.

References

  • Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(12), 3639. Retrieved from [Link]

  • Iright. (n.d.). Thermo Fisher, D10001, BODIPY™ 650/665-X NHS Ester (Succinimidyl Ester). Retrieved from [Link]

  • FluoroFinder. (n.d.). BODIPY 650/665 Dye Profile. Retrieved from [Link]

  • Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. Retrieved from [Link]

  • MDPI. (2025). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Photochemical Properties and Stability of BODIPY Dyes. Retrieved from [Link]

  • Goedhart, J. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Retrieved from [Link]

  • Lopez-Duarte, I., et al. (2010). Highly efficient and photostable photonic materials from diiodinated BODIPY laser dyes. Journal of Materials Chemistry, 20(43), 9736-9742. Retrieved from [Link]

  • Encyclopedia.pub. (2023). BODIPY-Based Molecules for Biomedical Applications. Retrieved from [Link]

  • Widengren, J., et al. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. ChemPhysChem, 9(14), 2019-27. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Characteristics of Bdp 650-X SE in DMSO and DMF

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bdp 650-X SE is a far-red fluorescent dye belonging to the BODIPY® (boron-dipyrromethene) family, engineered for the labeling of primary amines in biological molecules. Its utility in advanced applications such as confocal fluorescence microscopy, fluorescence polarization assays, and two-photon excitation microscopy stems from its high fluorescence quantum yield, large extinction coefficient, and relative insensitivity to pH changes. A critical, yet often overlooked, parameter that dictates the success of conjugation reactions is the solubility of the dye in the chosen solvent. This guide provides a comprehensive analysis of the solubility characteristics of Bdp 650-X SE in two of the most common aprotic solvents used in bioconjugation: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Chemical and Spectroscopic Properties of Bdp 650-X SE

Understanding the fundamental properties of Bdp 650-X SE is paramount to appreciating its solubility behavior.

PropertyValueSource
Molecular Weight~643.44 g/mol
Molecular FormulaC33H32BF2N5O6
Excitation Maximum (λabs)~646 nm
Emission Maximum (λem)~660 nm
Extinction Coefficient (ε)102,000 M-1cm-1
Quantum Yield (φ)0.52
Reactive GroupN-hydroxysuccinimide (NHS) ester
ReactivityPrimary amines

The core structure of Bdp 650-X SE is inherently hydrophobic, a characteristic that makes it ideal for labeling lipids and cell membranes. The "X" in its name denotes a seven-atom aminohexanoyl spacer, which is strategically placed between the fluorophore and the NHS ester group to minimize potential steric hindrance and interactions between the dye and the biomolecule it is conjugated to.

The Critical Role of Solvents in Bioconjugation

The choice of solvent is a critical decision in any bioconjugation workflow. For amine-reactive dyes like Bdp 650-X SE, the solvent must not only fully solubilize the dye to prevent aggregation but also be compatible with the downstream reaction conditions and the biological target. DMSO and DMF are polar aprotic solvents widely favored for their ability to dissolve a broad range of organic molecules, including hydrophobic fluorescent dyes.[1][2][3]

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and versatile solvent in bioconjugation.[1] Its high polarity allows it to dissolve many water-insoluble compounds, making it an excellent choice for preparing concentrated stock solutions of fluorescent dyes.[1][3] For moisture-sensitive compounds like NHS esters, the use of anhydrous DMSO is highly recommended to prevent premature hydrolysis of the reactive group.[4]

Dimethylformamide (DMF)

DMF is another effective solvent for dissolving reactive dyes.[2][5] However, a significant consideration when using DMF is its potential to degrade over time, especially when exposed to air and moisture. This degradation can produce dimethylamine, which can react with the NHS ester, thereby reducing the efficiency of the labeling reaction.[6][7] Therefore, it is imperative to use high-quality, amine-free DMF for all bioconjugation applications.[6][7]

Solubility of Bdp 650-X SE: A Comparative Analysis

Bdp 650-X SE exhibits good solubility in both DMSO and DMF.[8][9][10] This characteristic is crucial for preparing the high-concentration stock solutions necessary for efficient labeling reactions.

SolventMaximum ConcentrationSource
DMSO64.34 mg/mL (100 mM)
DMF"Good solubility"[8][9]

While a specific maximum concentration in DMF is not as readily published, multiple sources confirm its suitability as a solvent.[8][9] The high solubility in DMSO allows for the preparation of a concentrated stock that can be added in a small volume to the aqueous reaction buffer containing the biomolecule, thereby minimizing the final concentration of the organic solvent in the labeling reaction.

Experimental Protocols

The following protocols are designed to ensure the successful solubilization and handling of Bdp 650-X SE for optimal performance in bioconjugation experiments.

Best Practices for Handling and Storage

Proper handling and storage are critical to maintaining the integrity and reactivity of Bdp 650-X SE.

  • Storage: Upon receipt, store the vial of Bdp 650-X SE at -20°C, protected from light and moisture.[11] It is also recommended to desiccate the vial.[1][12]

  • Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the reactive dye.[11] Handle the dye in a well-ventilated area and avoid direct contact with skin and eyes.[13]

  • Solvent Quality: Always use fresh, anhydrous, and high-purity DMSO or DMF.[2][4][7] For DMF, ensure it is amine-free.[6]

Protocol for Preparing a Concentrated Stock Solution of Bdp 650-X SE

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many labeling reactions.

Materials:

  • Bdp 650-X SE

  • Anhydrous DMSO or amine-free DMF

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Equilibration: Allow the vial of Bdp 650-X SE to warm to room temperature before opening.

  • Calculation: Determine the volume of solvent needed to achieve the desired concentration. For a 10 mM stock solution from 1 mg of dye (MW ~643.44 g/mol ):

    • Volume (µL) = (Mass (mg) / MW ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000

    • Volume (µL) = (1 / 643.44) * (1 / 0.010) * 1,000,000 ≈ 155.4 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO or amine-free DMF to the vial containing the dye.

  • Mixing: Vortex the solution thoroughly until the dye is completely dissolved. Brief sonication can be used to aid dissolution if necessary.[14]

  • Storage of Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[15] Store the aliquots at -20°C, protected from light.[16] A properly prepared and stored stock solution in anhydrous DMSO or DMF can be stable for 1-2 months.[16]

Workflow for Bioconjugation

The following diagram illustrates a typical workflow for labeling a primary amine-containing biomolecule with Bdp 650-X SE.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage Dye_Prep Prepare 10 mM Bdp 650-X SE in Anhydrous DMSO/DMF Mix Add Dye Stock to Biomolecule Solution Dye_Prep->Mix Protein_Prep Prepare Biomolecule in Amine-Free Buffer (pH 8.3-8.5) Protein_Prep->Mix Incubate Incubate (1-4h RT or O/N on ice) Mix->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Analyze Characterize Conjugate (DOL, Functionality) Purify->Analyze Store Store Conjugate at 4°C or -20°C Analyze->Store Troubleshooting_Solubility Start {Problem: Dye Not Dissolving or Precipitating} Check_Solvent Check Solvent Quality Is it anhydrous? (DMSO) Is it amine-free? (DMF) Is it fresh? Start->Check_Solvent Check_Concentration Verify Concentration Is the concentration too high? Recalculate required solvent volume. Start->Check_Concentration Check_Temp Check Temperature Was the dye at room temperature before adding solvent? Start->Check_Temp Action_Solvent {Action: Use fresh, high-purity solvent.} Check_Solvent->Action_Solvent Action_Concentration {Action: Prepare a more dilute stock solution.} Check_Concentration->Action_Concentration Action_Temp {Action: Ensure proper equilibration to RT to avoid condensation.} Check_Temp->Action_Temp

Sources

Technical Whitepaper: Strategic Implementation of Bdy 650-X SE in Far-Red Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using Bdy 650-X SE for Far-Red Fluorescence Imaging Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary

The shift toward far-red fluorescence imaging (630–700 nm) is driven by the critical need to minimize autofluorescence and maximize tissue penetration. While cyanine dyes (Cy5) and sulfonated rhodamines (Alexa Fluor 647) dominate this space, they exhibit limitations in photostability and pH sensitivity.[1] Bdy 650-X SE (a BODIPY® 650/665 analog with an aminohexanoyl spacer) offers a distinct physicochemical profile.[2] This guide analyzes the mechanistic advantages of Bdy 650-X SE, specifically its high quantum yield, exceptional photostability, and unique lipophilic properties that enable specialized applications in membrane biology and fluorescence polarization assays.[2][3]

Technical Profile: Bdy 650-X SE

Bdy 650-X SE is a boron-dipyrromethene (BODIPY) derivative.[2] Unlike the charged polymethine chains of cyanines, the BODIPY core is rigid and electrically neutral, conferring high quantum efficiency and resistance to environmental fluctuations.

Table 1: Physicochemical Specifications
PropertyValueClinical/Experimental Relevance
Excitation Max 646 nmMatches standard Red Lasers (633 nm, 640 nm).
Emission Max 660 nmIdeal for Cy5/APC filter sets; distinct from NIR dyes.
Extinction Coefficient ~102,000 M⁻¹cm⁻¹High absorptivity ensures bright signals even at low labeling density.
Quantum Yield (Φ) ~0.52Superior brightness compared to many far-red standards.
Fluorescence Lifetime ~5.0 nsLong lifetime enables Fluorescence Polarization (FP) assays.[3][4]
Solubility DMSO, DMF, MethanolLipophilic nature requires organic co-solvents for conjugation.
Reactive Group NHS Ester (SE)Targets primary amines (-NH₂) on lysine residues and N-termini.

Mechanistic Advantages

The "X" Factor: Steric Decoupling

The "X" in Bdy 650-X SE denotes a 7-atom aminohexanoyl spacer arm.[2][3] In direct conjugation, fluorophores positioned too close to the protein surface often suffer from fluorescence quenching (due to energy transfer to aromatic amino acids like Tryptophan).

  • Mechanism: The spacer decouples the fluorophore from the biomolecule surface.[3][4]

  • Result: Retained quantum yield post-conjugation and increased accessibility for secondary detection reagents.

Photostability and pH Independence

Unlike fluorescein (pH sensitive) or Cy5 (prone to photo-oxidative degradation), the BODIPY core lacks ionizable groups that are affected by physiological pH ranges.

  • Data Point: Bdy 650-X retains >90% fluorescence across pH 3–10.

  • Benefit: Reliable quantification in acidic organelles (lysosomes, endosomes) where other dyes quench.

Lipophilicity and Membrane Permeability

Most far-red dyes (e.g., Alexa Fluor 647) are sulfonated to increase water solubility, making them membrane-impermeable. Bdy 650-X is inherently hydrophobic.[2]

  • Application: Excellent for labeling lipids, hydrophobic drug carriers, and cell membranes without requiring permeabilization agents that disrupt cellular architecture.

Comparative Analysis

Table 2: Bdy 650-X SE vs. Industry Standards
FeatureBdy 650-X SE Cy5 Alexa Fluor 647
Photostability High (Resistant to bleaching)Low (Rapid bleaching)High
Spectral Width Narrow (Good for multiplexing)BroadMedium
Charge Neutral (Zwitterionic core)Positive (+1)Negative (-3 to -4)
Membrane Entry Permeable (Lipophilic)ImpermeableImpermeable
FP Suitability Excellent (Long lifetime)Poor (Short lifetime)Moderate

Visualizing the Chemistry

The following diagram illustrates the conjugation mechanism where the Succinimidyl Ester (SE) targets the epsilon-amine of Lysine, forming a stable amide bond.

ConjugationChemistry Dye Bdy 650-X SE (NHS Ester) Intermediate Tetrahedral Intermediate Dye->Intermediate Nucleophilic Attack Protein Protein/Antibody (Lysine -NH2) Protein->Intermediate Product Labeled Conjugate (Stable Amide Bond) Intermediate->Product Elimination Byproduct NHS Leaving Group Intermediate->Byproduct

Figure 1: Nucleophilic substitution reaction between Bdy 650-X SE and primary amines.

Validated Experimental Protocol: Protein Conjugation

Author's Note: As a Senior Scientist, I emphasize that Bdy 650-X is hydrophobic. Unlike Alexa dyes, you cannot dissolve this directly in aqueous buffer. The "Pre-Solubilization" step is non-negotiable.

Reagents Required[5][6][7]
  • Bdy 650-X SE: Store at -20°C, desiccated.

  • Anhydrous DMSO: Freshly opened ampoule recommended.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (pH 8.3). Avoid Tris or Glycine buffers as they contain competing amines.

  • Purification Column: Sephadex G-25 or equivalent desalting column.

Workflow
Step 1: Protein Preparation
  • Adjust protein concentration to 2–10 mg/mL in Reaction Buffer.

  • Ensure protein is free of ammonium ions or primary amines (dialyze if stored in Tris).

Step 2: Dye Solubilization (Critical)
  • Warm Bdy 650-X SE to room temperature before opening to prevent condensation.

  • Dissolve dye in anhydrous DMSO to a concentration of 10 mg/mL.

    • Tip: Do not store this stock solution long-term; NHS esters hydrolyze rapidly in moisture.

Step 3: Conjugation Reaction
  • Add the dye-DMSO solution to the protein dropwise while stirring.

  • Target Ratio: Use a 10–20 molar excess of dye for antibodies.

    • Calculation:

      
      
      
  • Solvent Limit: Ensure the final volume of DMSO does not exceed 10% of the total reaction volume to prevent protein precipitation.

  • Incubate for 1 hour at Room Temperature (RT) in the dark.

Step 4: Purification
  • Equilibrate desalting column with PBS (pH 7.4).

  • Load reaction mixture.

  • Collect the first colored band (the conjugate). The slower-moving band is free dye.

Step 5: Degree of Labeling (DOL) Validation

Calculate DOL using absorbance at 280 nm (


) and 646 nm (

).

Correction Factor:

must be corrected for dye absorbance (

).

Strategic Applications Workflow

The following diagram outlines the decision logic for selecting Bdy 650-X over competitors.

ApplicationLogic Start Experimental Requirement Q1 Is the target intracellular (Live Cell)? Start->Q1 Q2 Is pH stability critical (e.g. Lysosomes)? Q1->Q2 No (Fixed/Surface) Result_Bdy Use Bdy 650-X SE Q1->Result_Bdy Yes (Membrane Permeable) Q3 Is Fluorescence Polarization (FP) required? Q2->Q3 No Q2->Result_Bdy Yes (Acidic Env.) Q3->Result_Bdy Yes (Long Lifetime) Result_Alexa Use Alexa Fluor 647 Q3->Result_Alexa No (Standard Imaging)

Figure 2: Decision matrix for selecting Bdy 650-X based on experimental constraints.

References

  • Panchuk-Voloshina, N., et al. (1999).Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates. Journal of Histochemistry & Cytochemistry.
  • Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]

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An In-Depth Technical Guide to the Amine-Reactive Properties of Bdy 650-X SE

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Leveraging a Powerful Fluorophore for Bioconjugation

In the landscape of modern biological research and drug development, the precise and efficient labeling of biomolecules is paramount. Fluorescent probes, in particular, have become indispensable tools for visualizing, tracking, and quantifying biological processes. Among the vast arsenal of available fluorophores, Bdy 650-X SE, a member of the BODIPY family of dyes, stands out for its exceptional photophysical properties and its utility in labeling primary amines. This guide provides a comprehensive overview of the amine-reactive properties of Bdy 650-X SE, offering a blend of fundamental principles and practical insights to empower researchers in their bioconjugation endeavors.

Introduction to Bdy 650-X SE: A Far-Red Emitter with Amine-Reactive Functionality

Bdy 650-X SE is a fluorescent dye characterized by its far-red emission, making it particularly valuable for applications where minimizing background autofluorescence from cells and tissues is critical.[1] It belongs to the BODIPY (boron-dipyrromethene) class of dyes, which are known for their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental factors such as pH and solvent polarity.[2][3]

The "SE" in its name designates a succinimidyl ester (also known as an NHS ester), a highly efficient amine-reactive functional group. This makes Bdy 650-X SE an ideal choice for covalently attaching a bright, photostable fluorescent label to proteins, antibodies, peptides, and other biomolecules containing primary amines.[4][5][6] The "X" in the name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive succinimidyl ester group.[6][7] This spacer is a critical design feature that helps to minimize potential steric hindrance and unfavorable interactions between the dye and the biomolecule it is labeling, thereby preserving the biological activity of the target molecule.[6]

Table 1: Key Properties of Bdy 650-X SE

PropertyValueSource
Excitation Maximum (λabs) ~646 nm[6]
Emission Maximum (λem) ~660 nm[6]
Molar Extinction Coefficient (ε) 102,000 M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (φ) 0.52[6]
Molecular Weight 643.44 g/mol [6]
Reactive Group Succinimidyl Ester (SE)[6]
Reactivity Primary amines[6]

The Chemistry of Amine-Reactive Labeling: A Tale of Nucleophilic Attack

The core of Bdy 650-X SE's utility lies in the chemical reaction between its succinimidyl ester group and primary amines. This reaction is a classic example of nucleophilic acyl substitution.

The Role of pH: Activating the Nucleophile

The reaction is highly dependent on the pH of the reaction buffer.[8][9] Primary amines, such as the ε-amino group of lysine residues in proteins and the N-terminal α-amino group, are the primary targets for labeling.[10][11] For the amine to act as an effective nucleophile, it must be in its deprotonated, free-base form. At acidic or neutral pH, the amino group is predominantly in its protonated, ammonium form (-NH3+), which is not nucleophilic.

As the pH increases, the equilibrium shifts towards the deprotonated form (-NH2), making the amine available for reaction. The optimal pH for labeling with succinimidyl esters is typically between 8.3 and 8.5.[8][9] This slightly basic environment ensures a sufficient concentration of deprotonated amines to drive the reaction forward efficiently. However, it is a delicate balance. At pH values much higher than 9, the rate of hydrolysis of the succinimidyl ester increases significantly, leading to the formation of an unreactive carboxylic acid and a reduction in labeling efficiency.[8][9][12]

Figure 1: The influence of pH on the reactivity of primary amines with succinimidyl esters.

The Reaction Mechanism: Formation of a Stable Amide Bond

Once the primary amine is deprotonated, its lone pair of electrons performs a nucleophilic attack on the carbonyl carbon of the succinimidyl ester. This forms a tetrahedral intermediate which then collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable amide bond between the dye and the target biomolecule.[4] This amide bond is as stable as a peptide bond, ensuring a permanent and robust linkage.[12]

Experimental Protocol: A Step-by-Step Guide to Successful Labeling

The following protocol provides a general framework for labeling proteins with Bdy 650-X SE. It is crucial to note that optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Reagent Preparation
  • Protein Solution: Prepare the protein to be labeled in an amine-free buffer at a pH of 8.3-8.5.[8][10] A commonly used buffer is 0.1 M sodium bicarbonate.[4][8] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the dye.[8][10] The recommended protein concentration is typically between 1 and 10 mg/mL.[8]

  • Dye Stock Solution: Immediately before use, dissolve the Bdy 650-X SE in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution, typically around 10 mM.[4] Vortex briefly to ensure the dye is fully dissolved.[4]

Labeling Reaction
  • Dye Addition: While gently stirring or vortexing, add the calculated amount of the Bdy 650-X SE stock solution to the protein solution. The molar ratio of dye to protein is a critical parameter that influences the degree of labeling. A common starting point is a 15:1 molar excess of dye to protein, but this should be optimized.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.[5] For some proteins, a longer incubation time (e.g., overnight on ice) may be beneficial.[9]

  • Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. This will react with any remaining unreacted dye. Incubate for an additional 10-15 minutes at room temperature.

Figure 2: A typical workflow for labeling proteins with Bdy 650-X SE.

Purification and Characterization of the Labeled Conjugate

After the labeling reaction, it is essential to remove any unreacted, free dye from the protein-dye conjugate.[11] This is crucial for obtaining accurate downstream results and minimizing background fluorescence.[]

Purification Methods

Size-exclusion chromatography (gel filtration) is the most common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.[8][9] Other techniques such as dialysis and anion exchange chromatography can also be employed.[10][14]

Characterization: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL) is a critical parameter that defines the average number of dye molecules conjugated to each protein molecule.[15][16] An optimal DOL is essential for maximizing signal while avoiding issues like fluorescence quenching, which can occur at high labeling densities, and protein precipitation.[17][18][19]

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths:

  • A280: The absorbance at 280 nm, which is primarily due to the protein (tryptophan and tyrosine residues).

  • Amax: The absorbance at the maximum absorption wavelength of the dye (approximately 646 nm for Bdy 650-X SE).

A correction factor is needed because the dye also absorbs light at 280 nm.[20] The DOL is calculated using the following formulas:

Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

Dye Concentration (M) = Amax / ε_dye

DOL = Dye Concentration / Protein Concentration

Where:

  • CF is the correction factor for the dye's absorbance at 280 nm (0.04 for Bdy 650-X SE).[6]

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its Amax (102,000 M⁻¹cm⁻¹ for Bdy 650-X SE).[6]

Online calculators are also available to simplify this calculation.[15][16][21]

Troubleshooting Common Issues in Amine Labeling

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Labeling Incorrect pH of the reaction buffer.Ensure the pH is between 8.3 and 8.5.[8][9]
Presence of primary amines in the buffer.Use an amine-free buffer like sodium bicarbonate or borate.[8][10]
Hydrolyzed or inactive dye.Use fresh, anhydrous DMSO/DMF to prepare the dye stock solution immediately before use.[4]
Insufficient dye-to-protein molar ratio.Increase the molar excess of the dye.[10]
Protein Precipitation Over-labeling leading to increased hydrophobicity.Reduce the dye-to-protein molar ratio to achieve a lower DOL.[19]
Use of an organic solvent that denatures the protein.Minimize the volume of organic solvent added with the dye.[19]
High Background Fluorescence Incomplete removal of free dye.Ensure thorough purification of the conjugate using methods like size-exclusion chromatography.[10][]
Low Fluorescence Signal Quenching due to over-labeling.Optimize the DOL to avoid fluorescence quenching.[17][18]
The fluorophore is in an unfavorable microenvironment on the protein.Consider alternative labeling strategies or dyes if possible.[18]

Conclusion: Unlocking the Potential of Bdy 650-X SE

Bdy 650-X SE is a powerful tool for researchers seeking to fluorescently label biomolecules with a bright and photostable far-red dye. A thorough understanding of the principles of amine-reactive chemistry, careful attention to experimental parameters, and a systematic approach to purification and characterization are the keys to successful bioconjugation. By following the guidelines and insights presented in this guide, researchers can confidently leverage the exceptional properties of Bdy 650-X SE to advance their scientific discoveries.

References

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

  • Degree-of-labeling calculator. NanoTemper Technologies. [Link]

  • DOL Calculator for Labeled Protein. HYPERMOL. [Link]

  • How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

  • A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. bioRxiv. [Link]

  • Why is my protein precipitating after fluorescent labeling? ResearchGate. [Link]

  • Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. ACS Publications. [Link]

  • Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. [Link]

  • Fluorescent labeling and modification of proteins. PMC. [Link]

  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC. [Link]

  • BODIPY 650/665 Dye Profile. FluoroFinder. [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • FLUORESCENT PROBES AND DYES. Oxford Global. [Link]

  • Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. MDPI. [Link]

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An Authoritative Guide to the Stokes Shift Analysis of Bdy 650-X SE

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding, measuring, and interpreting the Stokes shift of the Bdy 650-X SE (BODIPY™ 650/665-X, Succinimidyl Ester) fluorophore. The principles and protocols detailed herein are designed to ensure scientific integrity and generate trustworthy, reproducible data.

Introduction: The Significance of Stokes Shift in Fluorescence Applications

In the field of fluorescence, the Stokes shift—named for Irish physicist Sir George Gabriel Stokes—is a fundamental parameter that dictates the performance and applicability of a fluorophore.[1][2] It describes the difference in energy, or wavelength, between the maximum of the absorption spectrum and the maximum of the emission spectrum.[2][3] This energy loss is a direct consequence of non-radiative relaxation processes, primarily vibrational relaxation and solvent molecule reorganization, that occur between the absorption of a photon and its subsequent re-emission at a lower energy (longer wavelength).[2][3][4]

A large Stokes shift is often desirable as it facilitates the spectral separation of excitation and emission signals, thereby improving the signal-to-noise ratio by minimizing background interference.[3] Conversely, fluorophores with small Stokes shifts demand high-quality optical filtration but often compensate with other exceptional photophysical properties. Bdy 650-X SE, a member of the boron-dipyrromethene (BODIPY) class of dyes, falls into this latter category. This guide will dissect the characteristics of Bdy 650-X SE and provide a robust protocol for the precise determination of its Stokes shift.

Section 1: Photophysical Profile of Bdy 650-X SE

Bdy 650-X SE is a far-red fluorescent dye engineered for stability and brightness. Its core structure is the BODIPY scaffold, a rigid and planar system known for high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental factors like pH and solvent polarity.[][6] The "SE" designation indicates a succinimidyl ester reactive group, enabling covalent conjugation to primary amines on proteins and other biomolecules.[7] The "X" refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its conjugation target, mitigating potential quenching interactions.[8]

The key photophysical properties of Bdy 650-X SE are summarized below.

ParameterValueSignificance for Stokes Shift Analysis
Excitation Maximum (λabs) ~646 nmThe peak wavelength for exciting the fluorophore to its S1 state.[7]
Emission Maximum (λem) ~660 nmThe peak wavelength of the emitted fluorescence.[7]
Calculated Stokes Shift (in nm) ~14 nmIndicates a small separation between absorption and emission spectra.
Molar Extinction Coefficient (ε) ~102,000 M-1cm-1A measure of its high light-absorbing efficiency.
Fluorescence Quantum Yield (Φ) ~0.52Represents a high probability of re-emitting an absorbed photon as fluorescence.
Reactive Group NHS EsterTargets primary amines for stable bioconjugation.

The ~14 nm Stokes shift is characteristically small for BODIPY dyes.[8][9] This is a direct result of the rigid, planar structure of the boron-dipyrromethene core, which minimizes geometry relaxation and energy loss in the excited state.[][9] While this necessitates careful experimental design to avoid spectral crosstalk, the dye's other properties—high brightness (a product of its high ε and Φ) and exceptional photostability—make it a powerful tool for advanced applications like fluorescence polarization assays and two-photon microscopy.

Section 2: The Underlying Principles of Stokes Shift

The Stokes shift phenomenon is best understood through the lens of a Perrin-Jablonski diagram. Upon absorbing a photon at its λabs, the fluorophore transitions from its ground electronic state (S0) to a higher vibrational level within the first excited singlet state (S1). The subsequent energy loss occurs through two primary, ultra-fast mechanisms:

  • Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy as heat to its surroundings (e.g., solvent molecules), relaxing to the lowest vibrational level of the S1 state. This process is non-radiative and occurs on a picosecond timescale.[3]

  • Solvent Reorganization: When a fluorophore is in a polar solvent, its dipole moment often changes upon excitation. The surrounding solvent molecules, initially oriented around the ground-state dipole, physically reorient themselves to stabilize the new, excited-state dipole. This rearrangement lowers the energy of the excited state.[2][3]

Fluorescence occurs when the molecule returns from this relaxed, lower-energy S1 state back to the S0 state. Because energy was lost non-radiatively, the emitted photon is of lower energy (longer wavelength) than the absorbed photon, giving rise to the Stokes shift.[4] The magnitude of the shift is influenced by factors such as the fluorophore's structural rigidity and the polarity of its environment.[1][3] While Bdy 650-X SE is relatively insensitive to solvent effects, precise measurements require consistent experimental conditions.[8]

Section 3: Experimental Protocol for Stokes Shift Determination

This section provides a self-validating protocol for the accurate measurement of the Stokes shift of Bdy 650-X SE. The causality behind each step is explained to ensure data integrity.

Objective: To precisely measure the absorbance (absorption) and fluorescence emission spectra of Bdy 650-X SE to calculate its Stokes shift in both nanometers (nm) and wavenumbers (cm⁻¹).

Materials & Instrumentation:

  • Bdy 650-X SE (lyophilized powder)

  • Spectroscopic grade solvent (e.g., methanol or DMSO)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (10 mm path length)

  • Calibrated micropipettes and appropriate labware

Experimental Workflow Diagram:

stokes_shift_workflow cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis stock Prepare 1 mM Stock (in DMSO) working Prepare Dilute Working Solution (Abs < 0.1 in Methanol) stock->working abs_spec Record Absorbance Spectrum (UV-Vis Spectrophotometer) working->abs_spec em_spec Record Emission Spectrum (Spectrofluorometer) abs_spec->em_spec Excite at λabs_max find_peaks Identify λabs_max & λem_max em_spec->find_peaks calc_nm Calculate Shift (nm): Δλ = λem_max - λabs_max find_peaks->calc_nm calc_cm Calculate Shift (cm⁻¹): Δν̃ = (1/λabs_max) - (1/λem_max) find_peaks->calc_cm

Caption: Workflow for Stokes Shift Determination.

Step-by-Step Methodology:

  • Reagent Preparation (Stock Solution):

    • Action: Prepare a 1 mM stock solution of Bdy 650-X SE in high-purity, anhydrous DMSO.

    • Causality: DMSO is an excellent solvent for many organic dyes. Preparing a concentrated stock allows for accurate serial dilutions and minimizes waste. Anhydrous solvent prevents hydrolysis of the NHS ester.

  • Working Solution Preparation:

    • Action: Dilute the stock solution in spectroscopic grade methanol to a final concentration where the peak absorbance is between 0.02 and 0.1 AU (Absorbance Units) in a 10 mm cuvette.

    • Causality: This is the most critical step for data integrity. Dilute solutions (Abs < 0.1) are essential to prevent inner filter effects, where emitted fluorescence is re-absorbed by other fluorophore molecules in the solution.[10] This artifact artificially red-shifts the apparent emission maximum and invalidates the measurement.

  • Absorbance Spectrum Measurement:

    • Action: Using a calibrated spectrophotometer, record the absorbance spectrum of the working solution from approximately 550 nm to 750 nm. Use the same solvent (methanol) as a blank reference.

    • Action: Identify and record the wavelength of maximum absorbance (λabs_max).

    • Self-Validation: The absorbance spectrum should be smooth, and the peak value must be within the target range (< 0.1 AU).

  • Emission Spectrum Measurement:

    • Action: Transfer the same working solution to a quartz fluorescence cuvette. Place it in a calibrated spectrofluorometer.

    • Action: Set the excitation wavelength to the λabs_max value determined in the previous step.

    • Action: Scan the emission spectrum from approximately (λabs_max + 10 nm) to 800 nm.

    • Action: Identify and record the wavelength of maximum fluorescence emission (λem_max).

    • Self-Validation: The emission peak should be well-defined and significantly above the background noise. Running a solvent-only blank can confirm the absence of fluorescent contaminants.[10]

  • Data Analysis and Calculation:

    • Stokes Shift in Nanometers (Δλ): This is a straightforward calculation but is less meaningful from an energy perspective.[2]

      • Formula: Δλ = λem_max - λabs_max

    • Stokes Shift in Wavenumbers (Δν̃): This provides a direct measure of the energy difference and is the scientifically preferred unit.[3][11]

      • Step A: Convert wavelengths from nanometers (nm) to centimeters (cm).

        • λabs (cm) = λabs (nm) × 10-7

        • λem (cm) = λem (nm) × 10-7

      • Step B: Calculate the wavenumbers (cm⁻¹).

        • ν̃abs = 1 / λabs (cm)

        • ν̃em = 1 / λem (cm)

      • Step C: Calculate the Stokes shift.

        • Formula: Δν̃ (cm⁻¹) = ν̃abs - ν̃em

Section 4: Interpretation and Application-Specific Insights

The experimentally determined Stokes shift of ~14 nm for Bdy 650-X SE confirms its identity as a classic BODIPY dye. For researchers and drug developers, this value has direct implications:

  • Instrumentation Requirements: The small spectral separation between excitation and emission necessitates the use of high-quality, narrow bandpass filters in fluorescence microscopes and plate readers. This is crucial to effectively block scattered excitation light from reaching the detector and contaminating the fluorescence signal.

  • Multiplexing Considerations: When designing multicolor imaging experiments, the narrow emission profile of Bdy 650-X SE is an advantage, minimizing bleed-through into adjacent channels.[] However, its small Stokes shift means it cannot be efficiently excited by the same laser used to excite a fluorophore emitting at a much shorter wavelength (e.g., a green fluorophore), a strategy sometimes used with large Stokes shift dyes.

  • Assay Robustness: The relative insensitivity of the BODIPY core to environmental changes means that the measured Stokes shift—and overall spectral properties—will remain highly consistent across different biological buffers and sample types, leading to more robust and reproducible assay results.[8]

Conclusion

The Stokes shift analysis of Bdy 650-X SE reveals a fluorophore with a characteristically small spectral separation (~14 nm), a direct consequence of its rigid and planar BODIPY chemical structure. While this property demands careful instrumentation choices to ensure signal purity, it is coupled with exceptional brightness, photostability, and environmental insensitivity. By following the rigorous, self-validating protocol outlined in this guide, researchers can confidently measure and interpret this key photophysical parameter, enabling the effective deployment of Bdy 650-X SE in demanding fluorescence-based applications.

References

  • Fiveable. (2025, August 15). Stokes shift and mirror image rule | Photochemistry Class....
  • ACS Publications. (2012, February 8). Geometry Relaxation-Induced Large Stokes Shift in Red-Emitting Borondipyrromethenes (BODIPY) and Applications in Fluorescent Thiol Probes. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (n.d.). NIR-fluorescent coumarin-fused BODIPY dyes with large Stokes shifts. [Link]

  • Emerald Cloud Lab. (2025, October 8). ExperimentFluorescenceSpectroscopy.
  • MDPI. (2020, November 14). New BODIPY Dye with a Large Stokes Shift for Biopolymer Labelling. [Link]

  • University of Washington. (2017, February 1). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I.
  • SpringerLink. (2021, April 12). White light employing luminescent engineered large (mega) Stokes shift molecules: a review. [Link]

  • Oreate AI Blog. (2026, January 7).
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • ResearchGate. (n.d.). Experimental set-up for measuring fluorescence. [Link]

  • Wikipedia. (n.d.). Stokes shift. [Link]

  • Edinburgh Instruments. (2021, July 13). What is the Stokes Shift?. [Link]

  • PMC - NIH. (n.d.). Photochemical Properties and Stability of BODIPY Dyes. [Link]

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An In-depth Technical Guide to the Compatibility of Bdy 650-X SE with Standard Fluorescence Filter Sets

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The selection of appropriate fluorescence filter sets is paramount for achieving high-fidelity, quantitative data in fluorescence microscopy and flow cytometry. This guide provides a comprehensive technical analysis of the amine-reactive dye, Bdy 650-X SE, and its compatibility with commonly available, standard fluorescence filter sets. We will delve into the spectral characteristics of this far-red dye, provide a rationale for optimal filter selection, and present detailed protocols for its application in protein and cell labeling. The overarching goal is to equip researchers, scientists, and drug development professionals with the expertise to mitigate spectral bleed-through, enhance signal-to-noise ratios, and ensure the trustworthiness of their experimental outcomes.

Introduction to Bdy 650-X SE: A Versatile Tool for Far-Red Detection

Bdy 650-X SE is a bright and photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) family. Its succinimidyl ester (SE) functional group allows for the straightforward and covalent labeling of primary amines on proteins and other biomolecules. The "X" in its nomenclature denotes an extended spacer arm between the fluorophore and the succinimidyl ester, which minimizes quenching that can occur when the dye is conjugated to a protein surface. This makes Bdy 650-X SE a robust choice for a variety of applications, including immunofluorescence, flow cytometry, and high-content screening.

The key to successfully employing Bdy 650-X SE lies in understanding its spectral properties. It exhibits a narrow excitation and emission profile in the far-red region of the spectrum, which is advantageous for minimizing autofluorescence from cellular components.

The Critical Role of Fluorescence Filter Sets

A standard fluorescence filter set is comprised of three core components: an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter. The synergy between these components dictates the specificity of the detected fluorescent signal.

  • Excitation Filter: This filter selectively transmits a narrow band of wavelengths from the light source that corresponds to the excitation peak of the fluorophore.

  • Dichroic Mirror: This component is engineered to reflect light in the excitation wavelength range and transmit light in the emission wavelength range.

  • Emission Filter: Positioned in front of the detector, this filter selectively transmits the emitted fluorescence from the specimen while blocking scattered excitation light and other unwanted wavelengths.

The efficiency of this system is what ultimately determines the quality of the resulting image or data. A well-matched filter set will maximize the collection of the desired signal while minimizing background noise.

Spectral Compatibility Analysis: Matching Bdy 650-X SE with the Right Filter Set

The spectral characteristics of Bdy 650-X SE are central to determining its compatibility with standard filter sets.

FluorophoreExcitation Max (nm)Emission Max (nm)
Bdy 650-X SE ~650 ~665
Alexa Fluor 647~650~668
Cy5~649~670

As the table above illustrates, the spectral profile of Bdy 650-X SE is highly similar to other popular far-red fluorophores like Alexa Fluor 647 and Cy5. This is a significant advantage as it allows for the use of readily available and commonly installed "Cy5" or "Alexa Fluor 647" filter sets on most modern fluorescence microscopes and flow cytometers.

A typical Cy5 filter set will have the following specifications:

  • Excitation Filter: 620/60 nm (transmits light between 590 nm and 650 nm)

  • Dichroic Mirror: 660 nm longpass (reflects light below 660 nm and transmits light above 660 nm)

  • Emission Filter: 700/75 nm (transmits light between 662.5 nm and 737.5 nm)

The diagram below illustrates the interplay between the dye's spectra and a compatible filter set.

cluster_0 Light Path LightSource Broadband Light Source ExcitationFilter Excitation Filter (e.g., 620/60 nm) LightSource->ExcitationFilter White Light DichroicMirror Dichroic Mirror (e.g., 660 nm LP) ExcitationFilter->DichroicMirror Excitation Light Specimen Specimen (Bdy 650-X SE Labeled) DichroicMirror->Specimen Reflected Excitation EmissionFilter Emission Filter (e.g., 700/75 nm) DichroicMirror->EmissionFilter Transmitted Emission Specimen->DichroicMirror Emitted Fluorescence + Scattered Excitation Detector Detector (PMT/Camera) EmissionFilter->Detector Filtered Emission

Caption: Simplified light path in a fluorescence microscope.

Mitigating Spectral Bleed-through in Multiplexing Scenarios

While Bdy 650-X SE is an excellent choice for single-color imaging, its use in multi-color experiments requires careful consideration to avoid spectral bleed-through. For instance, when pairing with a red fluorophore like Alexa Fluor 568, the tail of the red dye's emission spectrum may extend into the detection window of the Bdy 650-X SE filter set.

To address this, sequential imaging is recommended. In this approach, each fluorophore is excited, and its emission is captured independently before proceeding to the next fluorophore. This prevents the simultaneous excitation and emission that leads to bleed-through.

Experimental Protocols

The following protocols are provided as a self-validating framework. Adherence to these steps will ensure reproducible and reliable results.

Protocol for Protein Labeling with Bdy 650-X SE

This protocol describes the labeling of an antibody as a representative protein.

Materials:

  • Antibody (or other protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Bdy 650-X SE

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the antibody in a buffer free of primary amines (e.g., Tris) at a concentration of 1-5 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the Bdy 650-X SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be empirically determined but a starting point of 10:1 is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

  • Determination of Degree of Labeling (DOL): The DOL can be calculated using the following formula: DOL = (A_max * M_protein) / (ε_dye * c_protein) Where A_max is the absorbance of the dye at its maximum, M_protein is the molecular weight of the protein, ε_dye is the molar extinction coefficient of the dye, and c_protein is the concentration of the protein.

cluster_1 Protein Labeling Workflow A Prepare Protein Solution C Combine and Incubate A->C B Prepare Dye Stock Solution B->C D Purify Labeled Protein C->D E Determine Degree of Labeling D->E

An In-depth Technical Guide: Distinguishing BODIPY 650/665-X SE from Standard BODIPY Dyes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the far-red fluorescent probe, BODIPY™ 650/665-X SE, and standard BODIPY™ dyes, exemplified by the widely-used green-fluorescent BODIPY™ FL. It is designed for researchers, scientists, and drug development professionals who utilize fluorescence technology for bioconjugation, cellular imaging, and assay development.

The BODIPY Core: A Foundation of Photophysical Excellence

At the heart of this discussion is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) fluorophore. These dyes are renowned for a suite of exceptional photophysical properties that make them staples in biological research.[][2][3] Key characteristics of the BODIPY core include:

  • High Fluorescence Quantum Yields: Many BODIPY dyes approach a quantum yield of 1.0, meaning they are highly efficient at converting absorbed light into emitted fluorescence.[]

  • Sharp Absorption and Emission Spectra: Their narrow spectral peaks minimize bleed-through between fluorescence channels, making them ideal for multiplexing applications.[]

  • Environmental Insensitivity: Unlike many other fluorophores, the fluorescence of BODIPY dyes is largely unaffected by changes in solvent polarity or pH, leading to more reliable and reproducible signals in complex biological environments.[2][3]

  • High Photostability: They are resistant to photobleaching, allowing for longer imaging experiments and more robust signal acquisition.[]

  • Hydrophobicity: The core structure is nonpolar and electrically neutral, which is particularly useful for labeling lipids and other lipophilic structures.[4][5][6]

A "standard" BODIPY dye, such as BODIPY™ FL , embodies these core features, exhibiting bright, green fluorescence with excitation and emission maxima around 493 nm and 503 nm, respectively.[3][7] It serves as an excellent baseline for understanding the advanced modifications present in specialized variants like BODIPY 650/665-X SE.

Deconstructing BODIPY 650/665-X SE: A Multi-Component System

The nomenclature "BODIPY 650/665-X SE" precisely describes a molecule engineered for specific applications. Each component signifies a critical modification to the core structure, dramatically altering its properties and function.

Anatomy of the BODIPY 650/665-X SE Fluorophore.
  • 650/665 (Far-Red Emission): The numbers indicate the approximate absorption (650 nm) and emission (665 nm) maxima.[3][4][8] This significant red shift compared to BODIPY FL is achieved by extending the π-conjugated system of the dye's core, typically by adding aromatic groups.[2] This far-red emission is highly desirable as it minimizes autofluorescence from cells and tissues, leading to a much higher signal-to-noise ratio in biological imaging.

  • "X" (The Spacer): The "X" denotes a seven-atom aminohexanoyl spacer arm.[4][5] This linker physically separates the fluorophore from the molecule it will be attached to. This is a critical design feature with two primary benefits:

    • Reduces Quenching: It prevents quenching interactions that can occur when the fluorophore is too close to the target biomolecule or other dye molecules on the same target.[5]

    • Improves Accessibility: The spacer makes the dye more accessible to secondary detection reagents, like anti-dye antibodies, which can be used for signal amplification.[5]

  • SE (Succinimidyl Ester): This is the reactive group that enables the dye to be covalently attached to other molecules.[4][9] A succinimidyl ester (also known as an NHS ester) is highly reactive towards primary amines (–NH₂), which are readily available on proteins (at the N-terminus and on the side chains of lysine residues).[10] The reaction forms a stable and robust amide bond, permanently conjugating the dye to the target.[10][11]

Head-to-Head Comparison: BODIPY FL vs. BODIPY 650/665-X SE

The functional differences between a standard dye and its specialized counterpart become clear when their properties are directly compared.

PropertyBODIPY™ FL (Standard) BODIPY™ 650/665-X SE (Specialized) Rationale for Difference
Excitation Max (λex) ~493 nm~646-650 nm[4][8]Extended π-conjugation in the 650/665 core shifts absorption to longer wavelengths.[2]
Emission Max (λem) ~503 nm~660-665 nm[4][8][9]Corresponds to the red-shifted absorption.
Color GreenFar-Red / Near-InfraredGoverned by the emission wavelength.
Quantum Yield (Φ) ~0.9-1.0~0.46[12]The extended structure of far-red dyes often provides more pathways for non-radiative decay, slightly lowering quantum yield, but the brightness remains high due to a large extinction coefficient.
Molar Extinction (ε) ~80,000 cm⁻¹M⁻¹~100,000 cm⁻¹M⁻¹The larger conjugated system typically leads to a higher probability of photon absorption.
Reactive Group Available in various forms (e.g., SE)Succinimidyl Ester (SE)The "SE" designation specifically indicates an amine-reactive chemistry.
Key Advantage Archetypal brightness and stability in the green spectrum.Low background fluorescence in biological samples, spectrally similar to Cy5 and Alexa Fluor 647.[3][4]
Primary Use Case General purpose labeling, lipid staining, microscopy.[7][]In vivo imaging, flow cytometry, applications requiring deep tissue penetration and high signal-to-noise.[][8]

Experimental Design: The "Why" Behind the Protocol

Choosing the right dye is paramount. BODIPY 650/665-X SE is the superior choice when background autofluorescence is a limiting factor. The following section details a trusted, self-validating protocol for labeling an antibody, explaining the rationale behind each step.

Protocol: Covalent Labeling of an Antibody with BODIPY 650/665-X SE

This protocol is designed to achieve a controlled degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. An optimal DOL (typically 2-10 for antibodies) maximizes signal without causing self-quenching or impairing antibody function.[14]

Protein_NH2 Protein-NH₂ (Nucleophilic Amine) Intermediate Tetrahedral Intermediate (Transient) Protein_NH2->Intermediate Nucleophilic Attack Dye_SE BODIPY-SE (Electrophilic Ester) Dye_SE->Intermediate Conjugate Protein-NH-CO-BODIPY (Stable Amide Bond) Intermediate->Conjugate Collapse & Release NHS_byproduct N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS_byproduct

Sources

Methodological & Application

Standard protocol for conjugating Bdy 650-X SE to antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Conjugation of Bdy 650-X SE to Monoclonal Antibodies

Executive Summary

This guide details the standard operating procedure (SOP) for covalently attaching Bdy 650-X SE (BODIPY® 650/665-X, Succinimidyl Ester) to IgG antibodies.[1] Bdy 650-X is a lipophilic, far-red fluorophore distinguished by its high photostability and narrow emission bandwidth.[1][2] The "X" designation refers to a 7-atom aminohexanoyl spacer arm that separates the fluorophore from the antibody surface, significantly reducing fluorescence quenching and steric hindrance.[1]

This protocol utilizes N-hydroxysuccinimide (NHS) ester chemistry , targeting primary amines (


) on lysine residues and the N-terminus of the antibody.[1]

Technical Specifications & Mechanism

Fluorophore Properties
PropertyValue
Fluorophore Name Bdy 650-X SE (BODIPY 650/665-X)
Molecular Weight ~643.44 Da
Excitation Max (

)
646 nm
Emission Max (

)
660 nm
Extinction Coefficient (

)
102,000

Correction Factor (

)
0.04
Reactive Group NHS Ester (Succinimidyl Ester)
Solubility DMSO, DMF (Low solubility in water)
Chemical Mechanism

The NHS ester on the Bdy 650-X molecule undergoes a nucleophilic attack by the deprotonated primary amine of the antibody.[1] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1]

Critical Constraint: This reaction competes with hydrolysis (reaction with water).[1] Therefore, pH control and minimizing aqueous exposure of the activated dye are paramount.[1]

NHS_Mechanism cluster_0 Reactants cluster_1 Products Dye Bdy 650-X (NHS Ester) Intermediate Tetrahedral Intermediate Dye->Intermediate Hydrolysis Hydrolysis (Competes with Rxn) Dye->Hydrolysis H2O Ab Antibody (Primary Amine) Ab->Intermediate Conjugate Bdy-Labeled Antibody (Stable Amide Bond) Intermediate->Conjugate pH 8.3 Byproduct NHS Group (Released) Intermediate->Byproduct

Figure 1: Mechanism of NHS-Ester conjugation. The reaction requires a basic environment to deprotonate lysine amines, facilitating the nucleophilic attack.[1]

Pre-Conjugation Checklist (Go/No-Go)

Failure to adhere to these prerequisites is the primary cause of conjugation failure.

  • Buffer Composition: The antibody MUST NOT be in a buffer containing primary amines (e.g., Tris, Glycine ).[1][3] These will react with the dye, neutralizing it.[1]

    • Action: If Tris is present, dialyze against PBS or use a desalting column.[1]

  • Carrier Proteins: The solution must be free of BSA or Gelatin .[1]

    • Action: If BSA is present, use a Protein A/G purification step first.[1]

  • Concentration: Optimal antibody concentration is 2–5 mg/mL .[1]

    • Why: High concentration drives the reaction kinetics forward, outcompeting hydrolysis.[1]

  • pH: The reaction requires pH 8.3–8.5 .

    • Why: At neutral pH (7.4), lysines are protonated (

      
      ) and unreactive. At pH > 9.0, hydrolysis of the NHS ester degrades the dye too quickly.[1]
      

Materials & Equipment

  • Antibody: 1 mg IgG (concentration adjusted to >2 mg/mL).

  • Dye: Bdy 650-X SE (Store at -20°C, desiccated).

  • Reaction Buffer: 1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
  • Solvent: Anhydrous DMSO or DMF (High quality, amine-free).

  • Purification: Sephadex G-25 desalting column (e.g., PD-10 or Zeba Spin).[1]

  • Storage Buffer: PBS, pH 7.2 + 0.05% Sodium Azide (optional preservative).

Detailed Protocol

Step 1: Antibody Preparation[1][7]
  • Calculate the volume of 1 M Sodium Bicarbonate (pH 8.[1][4]3) needed to adjust your antibody solution to a final concentration of 0.1 M bicarbonate.[1][5]

    • Example: If you have 900 µL of Ab in PBS, add 100 µL of 1 M Sodium Bicarbonate.[1]

  • Verify the final pH is between 8.2 and 8.5 using pH paper (do not dip the electrode into the sample).[1]

Step 2: Dye Stock Preparation
  • Critical: Perform this step immediately before mixing. NHS esters hydrolyze within minutes in moist air.[1]

  • Warm the Bdy 650-X SE vial to room temperature before opening to prevent condensation.[1]

  • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL .

    • Note: Do not use old DMSO; it absorbs water from the air over time.[1]

Step 3: Conjugation Reaction
  • Calculate Dye Input: For Bdy 650-X (hydrophobic), a molar excess of 10x to 15x is recommended for IgG.[1]

    • Formula:

      
      
      
    • Approximation: For 1 mg IgG (MW 150 kDa) and 15x excess of Bdy 650-X (MW ~643 Da):

      
      
      
  • Add the calculated volume of dye to the antibody solution.[1]

  • Mix immediately but gently (pipette up and down). Do not vortex vigorously as this can denature the protein.[1]

  • Incubate: 1 hour at Room Temperature (20–25°C) in the dark with continuous gentle agitation (rocker or shaker).

Step 4: Purification

Removal of free dye is essential for accurate quantification and background-free imaging.[1]

  • Equilibrate a Sephadex G-25 column (PD-10) with PBS (pH 7.2).

  • Load the reaction mixture onto the column.

  • Elute with PBS.[1][4] Collect the first colored band (the heavy conjugate moves faster than the free dye).[1]

    • Visual Cue: You will likely see two bands: a fast-moving blue/cyan band (IgG) and a slower band (free dye).[1]

Quality Control: Degree of Labeling (DOL)

Measure absorbance at 280 nm (


) and 646 nm  (

) using a spectrophotometer (quartz cuvette recommended).
Calculations
  • Corrected Protein Absorbance (

    
    ): 
    
    
    
    
    Where
    
    
    for Bdy 650-X.
  • Protein Concentration (

    
    ): 
    
    
    
    
    Where
    
    
    .
  • Degree of Labeling (DOL):

    
    
    Where 
    
    
    
    .

Target DOL:

  • Optimal: 2.0 – 4.0 dyes per antibody.[1]

  • < 1.5: Under-labeled. Increase molar excess next time.

  • > 5.0: Over-labeled. Risk of quenching or precipitation.[1]

Workflow Visualization

Conjugation_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_post Post-Processing Start Start: Purified IgG (PBS, No Amines) BufferAdj Add 1M NaHCO3 (Target pH 8.3) Start->BufferAdj Mix Mix Ab + Dye (15x Molar Excess) BufferAdj->Mix DyePrep Dissolve Bdy 650-X in Anhydrous DMSO DyePrep->Mix Incubate Incubate 1h @ RT (Dark, Gentle Rocking) Mix->Incubate Purify Desalting Column (Sephadex G-25) Incubate->Purify QC Measure A280 & A646 Calculate DOL Purify->QC Success Store @ 4°C (Add Azide/BSA) QC->Success DOL 2-4 Fail Troubleshoot (Check pH/Solvent) QC->Fail DOL <1 or >6

Figure 2: End-to-end workflow for Bdy 650-X conjugation. Green nodes indicate safe stopping points or successful outcomes.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low DOL (< 1.5) Buffer contained amines (Tris).[1]Dialyze antibody into PBS before starting.[1]
Hydrolysis of NHS ester.[1][6][7]Use fresh anhydrous DMSO; ensure pH is not > 8.[1]6.
Precipitation Over-labeling (hydrophobic dye).[1]Reduce molar excess (try 8x or 10x).
Protein concentration too high.[1]Dilute reaction to 1-2 mg/mL during conjugation.[1]
No Signal Filter mismatch.Ensure microscope has Cy5/Far-Red filter set (Ex 650/Em 665).[1]

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Standard reference for NHS chemistry mechanism).

Sources

Application Note: Covalent Labeling of Primary Amines on Proteins with Bdy 650-X SE

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the covalent labeling of proteins using Bdy 650-X SE, a far-red fluorescent dye. Bdy 650-X SE is an amine-reactive probe that targets primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2][3] This document offers a detailed methodology, including reagent preparation, protein labeling, and purification of the conjugate, as well as a method for determining the degree of labeling. The principles behind each step are explained to ensure robust and reproducible results for researchers in biochemistry, molecular biology, and drug development.[]

Introduction: The Chemistry of Amine-Reactive Labeling

Fluorescent labeling of proteins is a cornerstone technique for studying protein localization, interactions, and dynamics.[5][6] Bdy 650-X SE belongs to the family of BODIPY dyes, which are known for their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental polarity and pH.[7][8] The "SE" in its name denotes a succinimidyl ester (also known as an NHS ester), a functional group that readily reacts with primary amines under mild basic conditions (pH 8.0-9.0) to form a stable amide linkage.[1][2] The "X" signifies a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group, which can help minimize steric hindrance and potential interactions between the dye and the biomolecule.[7][8]

The reaction mechanism involves the nucleophilic attack of an unprotonated primary amine on the succinimidyl ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide (NHS). A slightly basic pH is crucial for this reaction, as it deprotonates the primary amines, rendering them nucleophilic.[2][9]

Materials and Reagents

  • Bdy 650-X SE: (e.g., from Tocris Bioscience, BOC Sciences)

  • Protein of Interest: Purified and in a suitable buffer (see Section 3.1)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Solvent for Dye: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassette[10]

  • Spectrophotometer: Capable of measuring absorbance at 280 nm and ~650 nm

  • General Laboratory Equipment: Pipettes, microcentrifuge tubes, centrifuge, vortexer

Experimental Protocols

Protein Preparation: A Critical First Step

The purity and buffer composition of the protein solution are paramount for successful labeling. The protein should be highly purified and free of any contaminants that contain primary amines, such as Tris buffer, glycine, or ammonium ions, as these will compete with the protein for reaction with the dye.[11]

Recommended Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into a suitable buffer like 0.1 M sodium bicarbonate, pH 8.3, or phosphate-buffered saline (PBS), pH 7.4. This can be achieved through dialysis or using a desalting column.

Step-by-Step Labeling Protocol

This protocol is a general guideline. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

  • Prepare Protein Solution: Adjust the concentration of your protein in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve Bdy 650-X SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.[9]

  • Calculate the Volume of Dye to Add: The molar ratio of dye to protein is a critical parameter that influences the degree of labeling. A common starting point is a 10- to 20-fold molar excess of dye.[11]

    • Formula for calculating the required volume of dye stock solution:

      (Note: The molecular weight of Bdy 650-X SE is approximately 643.44 g/mol [7])

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the Bdy 650-X SE stock solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for 2-4 hours or overnight.

  • Quenching the Reaction: Add a final concentration of 50-100 mM of the quenching buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture. The primary amines in the Tris buffer will react with any remaining unreacted dye. Incubate for an additional 30 minutes at room temperature.

Purification of the Labeled Protein: Removing Unbound Dye

Purification is essential to remove any free, unreacted Bdy 650-X SE, as its presence can lead to high background fluorescence and inaccurate determination of the degree of labeling.[6][12][13]

Method 1: Size-Exclusion Chromatography (SEC)

  • Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).

  • Apply the quenched reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with the storage buffer. The larger, labeled protein will elute first, while the smaller, unbound dye molecules will be retained and elute later.

  • Collect the colored fractions corresponding to the labeled protein.

Method 2: Dialysis

  • Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) for your protein.

  • Dialyze against your desired storage buffer at 4°C with several buffer changes over 24-48 hours.

Characterization of the Labeled Protein

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[14] It is a crucial parameter for ensuring the quality and reproducibility of your experiments.[15][16] The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~649 nm for Bdy 650-X SE).[]

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and ~649 nm (Amax).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

  • Calculate the dye concentration.

  • Determine the DOL.

Formulas for Calculating DOL:

  • Protein Concentration (M) = (A₂₈₀ - (Aₘₐₓ * CF₂₈₀)) / ε_protein

  • Dye Concentration (M) = Aₘₐₓ / ε_dye

  • DOL = Dye Concentration (M) / Protein Concentration (M)

Where:

  • A₂₈₀: Absorbance of the conjugate at 280 nm.

  • Aₘₐₓ: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~649 nm).

  • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). For Bdy 650-X SE, this is approximately 0.04.[7]

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye: Molar extinction coefficient of the dye at its Aₘₐₓ (for Bdy 650-X SE, this is ~94,000 M⁻¹cm⁻¹).[]

An optimal DOL is typically between 2 and 7 for antibodies and may vary for other proteins. A very high DOL can lead to fluorescence quenching and may affect the protein's biological activity.[5]

Table 1: Key Spectroscopic Properties of Bdy 650-X SE

ParameterValueReference
Excitation Maximum (λex)~649 nm[]
Emission Maximum (λem)~667 nm[]
Molar Extinction Coefficient (ε)~94,000 cm-1M-1[]
Fluorescence Quantum Yield~0.52[]
Correction Factor (CF280)~0.04[7]

Visualizing the Workflow and Chemistry

Diagram 1: Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Prot_Prep Protein in Amine-Free Buffer Mixing Mix Protein and Dye (Molar Excess of Dye) Prot_Prep->Mixing Dye_Prep Bdy 650-X SE in DMSO/DMF Dye_Prep->Mixing Incubation Incubate 1 hr at RT (Protected from Light) Mixing->Incubation Quenching Quench with Tris Buffer Incubation->Quenching Purify Remove Unbound Dye (SEC or Dialysis) Quenching->Purify Spectro Measure A280 & Amax Purify->Spectro DOL_Calc Calculate DOL Spectro->DOL_Calc

Caption: A flowchart of the major steps involved in labeling a protein with Bdy 650-X SE.

Diagram 2: Chemical Reaction of Bdy 650-X SE with a Primary Amine

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Bdy 650-X (Stable Amide Bond) Protein->Conjugate + Dye Bdy 650-X-SE (Succinimidyl Ester) Dye->Conjugate Byproduct N-hydroxysuccinimide Dye->Byproduct +

Caption: The reaction between a protein's primary amine and Bdy 650-X SE forms a stable amide bond.

Troubleshooting

Problem Possible Cause Solution
Low DOL Insufficient dye-to-protein ratio.Increase the molar excess of Bdy 650-X SE.
Presence of competing primary amines in the buffer.Perform buffer exchange into an amine-free buffer.
Hydrolysis of the succinimidyl ester.Prepare the dye stock solution immediately before use.
High Background Fluorescence Incomplete removal of unbound dye.Optimize the purification step (e.g., longer dialysis, use a longer SEC column).
Protein Precipitation High degree of labeling leading to aggregation.Decrease the dye-to-protein molar ratio.
Protein instability in the labeling buffer.Perform the labeling at 4°C.

Conclusion

The protocol described in this application note provides a robust and reproducible method for labeling proteins with the far-red fluorescent dye Bdy 650-X SE. By carefully controlling the reaction conditions, particularly the buffer composition and the dye-to-protein ratio, researchers can generate well-characterized fluorescently labeled proteins for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays. The key to successful labeling lies in the meticulous preparation of the protein, accurate execution of the labeling reaction, and thorough purification of the final conjugate.

References

  • Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022). Google Scholar.
  • DOL Calculator for Labeled Protein. (2026). HYPERMOL®.
  • Degree-of-labeling calculator. (n.d.). NanoTemper Technologies.
  • Protein Labeling with Pyrylium Dyes. (n.d.). Lumiprobe.
  • Amine-Reactive Dyes. (n.d.). Biotium.
  • How To Determine Degree of Protein Labeling. (2015). G-Biosciences.
  • Amine-Reactive Fluorophores. (n.d.). AAT Bioquest.
  • How to Determine the Degree of Labeling. (n.d.). AAT Bioquest.
  • CAS 235439-04-0 (BDY 650-X, SE). (n.d.). BOC Sciences.
  • Classic Fluorescent Labeling Dyes. (2018). Biomol Blog.
  • ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. (n.d.). PMC.
  • This compound. (n.d.). Tocris Bioscience.
  • Fluorescent labeling and modification of proteins. (n.d.). PMC - NIH.
  • Invitrogen BODIPY 630/650-X NHS Ester (Succinimidyl Ester) 5 mg. (n.d.). Thermo Fisher Scientific.
  • Biotin Protein Labeling Kit. (n.d.). Roche.
  • Antibody/Protein Labeling Kit – FITC. (n.d.). MedchemExpress.com.

Sources

Application Note: Optimization of Bdy 650-X SE for High-Fidelity Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimization of Bdy 650-X SE (an analog of BODIPY® 650/665-X Succinimidyl Ester) for flow cytometry. Unlike water-soluble dyes (e.g., Alexa Fluor® 647), Bdy 650-X possesses unique hydrophobic characteristics and narrow emission bandwidths that require specific handling to prevent aggregation and fluorescence quenching. This note provides a validated bioconjugation workflow, a mathematical framework for Degree of Labeling (DOL) determination, and a flow cytometry optimization strategy centered on Signal-to-Noise Ratio (SNR) maximization.

Introduction: The Bdy 650-X SE Advantage

Bdy 650-X SE is a far-red fluorophore (Excitation: ~646 nm, Emission: ~660 nm) excited by the 633/640 nm red laser. It serves as a photostable alternative to APC and Cy5.

The "X" Factor: The core BODIPY structure is hydrophobic and planar, leading to π-π stacking and self-quenching when conjugated directly to proteins. The "X" denotes a 7-atom aminohexanoyl spacer .[1][2] This linker is critical; it physically distances the fluorophore from the protein surface, retaining quantum yield and solubility.

Key Application Niche:

  • Multiplexing: Its emission spectrum is significantly narrower than Cyanine dyes, reducing spillover into the Alexa Fluor 700/APC-Cy7 detectors.

  • Intracellular Staining: Its uncharged, hydrophobic core allows for better membrane permeation compared to highly sulfonated dyes, though this requires careful washing to remove non-specific binding.

Phase I: Bioconjugation Protocol

Objective: Covalent attachment of Bdy 650-X SE to primary amines (Lysine residues) on an antibody (IgG).

Critical Pre-Requisites
  • Buffer: 0.1 M Sodium Bicarbonate (pH 8.3–9.0). Strictly NO Tris or Glycine (these contain amines that compete with the antibody).

  • Solvent: Anhydrous DMSO or DMF. Note: NHS esters hydrolyze rapidly in moisture. Use fresh solvent.

  • Protein Concentration: High concentration (2–10 mg/mL) is preferred to drive reaction kinetics and minimize hydrolysis.

Step-by-Step Workflow
  • Buffer Exchange: If the antibody is in Tris or contains BSA/Azide, dialyze or spin-column exchange into 0.1 M Sodium Bicarbonate (pH 8.3).

  • Dye Solubilization: Dissolve Bdy 650-X SE in anhydrous DMSO to 10 mg/mL immediately before use.

  • Reaction Setup:

    • Target a molar excess of 10–15x (Dye:Protein). Bdy dyes have lower conjugation efficiency than Alexa dyes due to hydrophobicity.

    • Insight: Add dye dropwise while vortexing gently. Dumping hydrophobic dye into aqueous protein solution causes local precipitation.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with continuous gentle agitation.

  • Quenching: Add 100 µL of 1.5 M Hydroxylamine (pH 8.5) or 1 M Tris (pH 8.0) per mL of reaction. Incubate 15 mins.

  • Purification: Use a Desalting Column (e.g., Sephadex G-25 or PD-10) equilibrated with PBS. This removes free dye and organic solvent.

Visual Workflow (DOT Diagram)

ConjugationWorkflow Start Start: IgG in Storage Buffer Exchange Buffer Exchange (0.1M NaHCO3, pH 8.3) Start->Exchange Remove Amines React Conjugation Reaction (1hr, RT, Dark) Exchange->React Activate Solubilize Dye (Anhydrous DMSO) Activate->React Dropwise Addn Quench Quench (Hydroxylamine) React->Quench Stop Reaction Purify Purification (Size Exclusion) Quench->Purify Remove Free Dye Final Labeled Conjugate (PBS, pH 7.2) Purify->Final

Caption: Figure 1. Optimized bioconjugation workflow for hydrophobic NHS-ester dyes ensuring minimal precipitation and maximum labeling efficiency.

Phase II: Quality Control (Degree of Labeling)

Objective: Validate the stoichiometry. A DOL of 3–6 is optimal.

  • DOL < 2: Weak signal.

  • DOL > 7: Fluorescence quenching (dim signal despite high dye load) and potential antibody precipitation.

The Mathematics of Correction

Bdy 650-X absorbs light at 280 nm (the protein absorbance peak).[3] You must correct for this contribution to measure protein concentration accurately.

Constants for Bdy 650-X SE:

Parameter Value Unit

|


 (Dye) | 650 | nm |
| 

(Extinction Coeff) | 102,000 |

| |

(Extinction Coeff) | 203,000 |

| | CF (Correction Factor 280nm) | 0.04 | Dimensionless |
Calculation Protocol
  • Measure Absorbance at 280 nm (

    
    ) and 650 nm (
    
    
    
    ).
  • Calculate Protein Concentration (

    
    ): 
    
    
    
    
  • Calculate Degree of Labeling (DOL):

    
    
    

Phase III: Flow Cytometry Optimization

Objective: Maximize the Stain Index (SI). Bdy 650-X is hydrophobic.[1][2] Using too much antibody leads to non-specific background binding on cell membranes, drastically reducing the Signal-to-Noise ratio.[4] Titration is mandatory.

Titration Strategy

Do not use "manufacturer recommended" volumes blindly. Perform a serial dilution (1:2) starting from 1 µ g/test down to 0.001 µ g/test .

Stain Index (SI) Formula:



Where 

is the Robust Standard Deviation of the negative population.[5]
Optimization Logic (DOT Diagram)

FlowOptimization Start Start: Conjugated Ab Titrate Serial Dilution Series (8 points, 1:2) Start->Titrate Acquire Acquire on Cytometer (Red Laser, 660/20 Filter) Titrate->Acquire CalcSI Calculate Stain Index (SI) Acquire->CalcSI Decision Is SI > 20? CalcSI->Decision CheckBG Check Background (Neg Pop) Is it shifting up? Decision->CheckBG No (Low SI) Finalize Set Titer Concentration Decision->Finalize Yes Optimize Add Wash Steps or Use Polymer Buffer CheckBG->Optimize High Background Optimize->Acquire Re-test

Caption: Figure 2. Iterative optimization loop for determining optimal antibody titer and mitigating hydrophobic background noise.

Troubleshooting & Field Insights

IssueRoot CauseSolution
Precipitation during conjugation Hydrophobic dye aggregation.Dissolve dye in DMSO immediately before use. Add dye slowly to vortexing protein. Do not exceed 10% solvent volume.
Low Signal (High DOL) Fluorescence quenching.The "X" spacer helps, but DOL > 6 will still quench. Reduce dye molar excess during reaction (e.g., drop from 15x to 8x).
High Background on Cells Hydrophobic interaction with membranes.[1][2]Increase wash steps. Add 0.5% BSA or specialized "Super Bright" staining buffers to the wash buffer to sequester free dye.
Signal in APC-Cy7 Channel Spectral spillover.While Bdy 650 is narrow, high concentrations can spill. Check compensation matrix. Ensure 660/20 bandpass filter is used, not a wide 670LP.

References

  • Bio-Rad. Antibody Titration for Flow Cytometry: Calculating Stain Index. Available at: [Link]

Sources

Application Note: Advanced Immunofluorescence Microscopy Using the Far-Red Fluorophore Bdy 650-X SE

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for utilizing Bdy 650-X SE, a far-red boron-dipyrromethene (BODIPY) fluorophore, in immunofluorescence (IF) microscopy applications. Bdy 650-X SE offers significant advantages, including high fluorescence quantum yield, exceptional photostability, and emission in the far-red spectrum, which minimizes interference from cellular autofluorescence.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering expert insights into experimental design, antibody conjugation, cell and tissue staining protocols, and troubleshooting. The methodologies described herein are designed to be self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Foundational Principles of Bdy 650-X SE for Immunofluorescence

The BODIPY Fluorophore Family

Bdy 650-X SE belongs to the BODIPY class of dyes, which are renowned for their unique photophysical properties.[2] Unlike many other fluorophores, BODIPY dyes are electrically neutral and relatively nonpolar, which can minimize alterations to the function of the biomolecules they label.[3] Key characteristics include high extinction coefficients, sharp emission peaks, and a general insensitivity to pH and solvent polarity, making them robust reporters for cellular imaging.[3]

Core Characteristics of Bdy 650-X SE

Bdy 650-X SE has been engineered for high-performance imaging. Its excitation and emission maxima are situated in the far-red region of the spectrum, a critical feature for reducing background noise from native cellular autofluorescence, which is most prominent in the blue and green channels.[4] The "X" in its name denotes a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group.[1] This spacer is a critical design element that minimizes potential quenching and steric hindrance interactions between the dye and the conjugated biomolecule, preserving the protein's biological activity.[1]

Table 1: Spectroscopic and Chemical Properties of Bdy 650-X SE

Property Value Significance in Immunofluorescence
Excitation Maximum (λabs) ~646 nm Compatible with common 640 nm laser lines on confocal microscopes.
Emission Maximum (λem) ~660 nm Far-red emission minimizes autofluorescence interference.[4]
Extinction Coefficient (ε) 102,000 M⁻¹cm⁻¹ High value indicates very efficient light absorption, contributing to a brighter signal.
Quantum Yield (φ) 0.52 Represents a high efficiency of converting absorbed light into emitted fluorescence.
Reactive Group N-hydroxysuccinimidyl (NHS) Ester Enables covalent, stable labeling of primary amines on proteins and antibodies.[5]

| Molecular Weight | 643.44 g/mol | Relevant for calculating dye-to-protein labeling ratios. |

The Amine-Reactive Labeling Chemistry

Bdy 650-X SE is supplied as a succinimidyl ester (SE), which is a highly efficient amine-reactive functional group.[6] This chemistry targets non-protonated primary aliphatic amines, such as the ε-amino group of lysine residues found abundantly on antibodies.[5] The reaction, typically performed at a pH of 7.5-8.5, results in the formation of a highly stable amide bond, permanently tethering the fluorophore to the protein.[6]

G cluster_reactants Reactants Antibody Antibody with Lysine (R-NH₂) Conjugate Fluorescently Labeled Antibody (Stable Amide Bond) Antibody->Conjugate Dye Bdy 650-X SE (Succinimidyl Ester) Dye->Conjugate Covalent Bond Formation (pH 7.5-8.5, Amine-free buffer) G cluster_direct Direct Immunofluorescence cluster_indirect Indirect Immunofluorescence a1 Target Antigen a2 Labeled Primary Antibody (Bdy 650-X SE) a1->a2 Binding b1 Target Antigen b2 Primary Antibody b1->b2 Binding b3 Labeled Secondary Antibody (Bdy 650-X SE) b2->b3 Signal Amplification

Caption: Comparison of Direct and Indirect IF workflows.

The Imperative of Controls for Data Integrity

A well-controlled experiment is a self-validating one. The inclusion of proper controls is non-negotiable for interpreting IF data accurately.

  • Unstained Control: An unstained sample of your cells or tissue should always be imaged using the same settings as your stained samples. This is essential to determine the baseline level of autofluorescence. [4]* Secondary Antibody-Only Control: This sample is incubated with only the Bdy 650-X SE-labeled secondary antibody (no primary antibody). It is a critical test for non-specific binding of the secondary antibody to your sample. [4][7]* Isotype Control: The sample is stained with an antibody of the same isotype (e.g., Mouse IgG1) and concentration as the primary antibody, but which lacks specificity for the target antigen. This control helps determine if the observed staining is due to non-specific binding of the primary antibody. [8]* Biological Controls: Whenever possible, include positive control cells/tissue known to express the target protein and negative control cells/tissue where expression is absent or has been knocked down. [9]

Validated Protocols

Protocol 3.1: Covalent Labeling of IgG Antibodies with Bdy 650-X SE

This protocol describes the conjugation of Bdy 650-X SE to an antibody. The goal is to achieve an optimal degree of labeling (DOL), typically between 2 and 7 fluorophores per antibody, to ensure bright signal without causing protein aggregation or loss of function.

Materials:

  • IgG antibody to be labeled (in an amine-free buffer like PBS).

  • Bdy 650-X SE. * Anhydrous dimethyl sulfoxide (DMSO). [5]* 1 M Sodium bicarbonate (NaHCO₃), pH 8.3. [5]* Purification column (e.g., Sephadex G-25) or ultrafiltration vial. [5]* Phosphate-buffered saline (PBS).

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). [5]If the antibody is in a buffer containing Tris or glycine, it must be exchanged into an amine-free buffer.

  • Dye Preparation: Allow the vial of Bdy 650-X SE to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. [5]3. Labeling Reaction: While gently vortexing the antibody solution, add a calculated volume of the 10 mM dye stock solution to achieve the desired molar excess (typically 8-15 fold molar excess of dye to antibody).

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light. [5]5. Purification: Separate the labeled antibody from the unreacted free dye. This is a critical step to reduce non-specific background fluorescence. Use a gravity-flow size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is the conjugated antibody.

  • Degree of Labeling (DOL) Calculation (Optional but Recommended): The DOL can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~646 nm (for the dye).

  • Storage: Add a stabilizer like BSA and a preservative like sodium azide. Store the conjugated antibody at 4°C, protected from light. For long-term storage, aliquot and freeze at -20°C. [10]

Protocol 3.2: Immunofluorescence Staining of Cultured Cells (Indirect Method)

This protocol provides a general workflow for staining adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile glass coverslips.

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) and 1% BSA in PBS. [11]* Primary Antibody (unlabeled).

  • Bdy 650-X SE-labeled Secondary Antibody.

  • Antifade Mounting Medium.

Procedure:

  • Cell Culture: Plate cells on coverslips and grow to the desired confluency (typically 60-70%). [12]2. Fixation: Aspirate the culture medium and rinse cells briefly with PBS. Fix the cells by incubating in 4% PFA for 10-15 minutes at room temperature. [12][13]3. Washing: Aspirate the fixative and wash the cells 3 times for 5 minutes each with PBS. [12]4. Permeabilization (for intracellular targets): If your target antigen is intracellular, incubate the cells in Permeabilization Buffer for 10 minutes. [13]For cell surface targets, skip this step.

  • Blocking: Aspirate the previous buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to minimize non-specific antibody binding. [11][13]6. Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Aspirate the blocking solution and apply the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber. [11][14]7. Washing: Wash the cells 3 times for 5 minutes each with PBS. [13]8. Secondary Antibody Incubation: Dilute the Bdy 650-X SE-labeled secondary antibody in Blocking Buffer (typically 1-2 µg/mL). [14]Apply the solution and incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells 3 times for 5 minutes each with PBS, protected from light. [13]10. Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. [8]Seal the edges with nail polish if necessary.

  • Imaging: Image immediately or store slides flat at 4°C in the dark. [10]Use appropriate laser lines (e.g., 640 nm) and emission filters to detect the Bdy 650-X SE signal.

Troubleshooting and Data Interpretation

Even with robust protocols, challenges can arise. The following diagram and table provide a guide to diagnosing and solving common IF problems.

G cluster_weak_signal Troubleshooting Weak Signal cluster_high_background Troubleshooting High Background Start Analyze Image Problem1 Weak or No Signal? Start->Problem1 Problem2 High Background? Start->Problem2 Cause1a Check Antibody Dilution (May be too low) Problem1->Cause1a Is primary Ab validated? Cause1b Verify Filter/Laser Settings (Far-red is invisible to eye) Problem1->Cause1b Is hardware correct? Cause1c Check Antibody Compatibility (e.g., Anti-Mouse 2° on Rabbit 1°?) Problem1->Cause1c Are reagents compatible? Cause1d Antigen Masking? (Optimize fixation/antigen retrieval) Problem1->Cause1d Is sample prep optimal? Cause2a Check Antibody Concentration (May be too high) Problem2->Cause2a Did you titrate antibodies? Cause2b Increase Blocking Time/Change Agent Problem2->Cause2b Is blocking sufficient? Cause2c Increase Wash Steps/Duration Problem2->Cause2c Are washes adequate? Cause2d Run Secondary-Only Control (Is the secondary the issue?) Problem2->Cause2d Did you run controls?

Caption: A logical workflow for troubleshooting common IF issues.

Table 2: Common Immunofluorescence Problems and Solutions

Observation Potential Cause(s) Recommended Solution(s)
Weak or No Signal - Incorrect microscope settings: Using wrong laser or emission filters.<[10]br>- Antibody concentration too low: Insufficient primary or secondary antibody.<[9]br>- Antibody incompatibility: Secondary antibody does not recognize the primary antibody's host species.<[7]br>- Photobleaching: Excessive exposure to excitation light.<[10]br>- Over-fixation: Fixation process may be masking the antigen epitope. [9] - Confirm you are using the correct settings for a far-red dye (~640nm Ex, ~660nm Em).<[4]br>- Perform an antibody titration to determine the optimal concentration.<[4]br>- Ensure the secondary antibody is, for example, anti-rabbit if the primary is a rabbit antibody.<[7]br>- Minimize light exposure and use an antifade mounting reagent.<[8]br>- Reduce fixation time or perform an antigen retrieval step. [9]
High Background / Non-specific Staining - Antibody concentration too high: Leads to off-target binding.<[7]br>- Inadequate blocking: Insufficient time or inappropriate blocking reagent.<[9]br>- Insufficient washing: Unbound antibodies remain on the sample.<[9]br>- Secondary antibody cross-reactivity: Secondary antibody is binding directly to the sample.<[4]br>- Hydrophobic interactions: Some far-red dyes can have non-specific binding. [4] - Titrate both primary and secondary antibodies to find the best signal-to-noise ratio.<[4][7]br>- Increase blocking incubation time to >1 hour; consider changing blocking agent (e.g., from BSA to normal serum).<[9]br>- Increase the number and duration of wash steps.<[13]br>- Run a secondary antibody-only control to confirm. If positive, use a pre-adsorbed secondary antibody.<[4]br>- Use a charge-based blocker or increase detergent in wash buffers. [8]

| High Autofluorescence | - Inherent property of the tissue/cells: Often seen with metabolically active cells or tissues containing lipofuscin. [4]| - Use Bdy 650-X SE in the far-red spectrum where autofluorescence is naturally lower.<[4]br>- Include an unstained control to identify the source and level of autofluorescence.<[4]br>- Consider using a commercial autofluorescence quenching agent. [4]|

Conclusion

Bdy 650-X SE is a powerful tool for modern immunofluorescence microscopy. Its superior brightness, photostability, and far-red spectral properties provide researchers with the ability to generate high-contrast, low-background images, particularly in multiplexing experiments or with samples prone to autofluorescence. [1]By combining the high-performance characteristics of this fluorophore with rigorous experimental design, validated protocols, and diligent troubleshooting, researchers can achieve reliable, reproducible, and publication-quality data in their cellular and tissue imaging studies.

References

  • Cedarlane. (n.d.). Troubleshooting Guide Immuno-Fluorescence. Retrieved from [Link]

  • FluoroFinder. (n.d.). BODIPY 650/665 Dye Profile. Retrieved from [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • Nebraska Center for Biotechnology. (n.d.). Immunofluorescence - Protocols - Microscopy. Retrieved from [Link]

  • FluoroFinder. (n.d.). BDY 630-X SE Dye Profile. Retrieved from [Link]

  • Al-Mokadem, H., et al. (2023). BODIPY-Based Molecules for Biomedical Applications. PMC. Retrieved from [Link]

Sources

Application Notes & Protocols: Using Bdy 650-X SE for In Vivo Small Animal Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction to Bdy 650-X SE for In Vivo Imaging

The pursuit of clear, high-contrast in vivo imaging requires fluorescent probes that operate within the near-infrared (NIR) window, offering deep tissue penetration and minimal interference from biological autofluorescence.[1][2][3] Bdy 650-X, SE (BODIPY™ 650/665-X, Succinimidyl Ester) is a premier fluorescent dye engineered for this purpose.[4][5] As a member of the BODIPY family of dyes, it exhibits a high quantum yield, a large molar extinction coefficient, and remarkable stability, being relatively insensitive to changes in pH or solvent polarity.[6][7][8]

The "SE" (succinimidyl ester) functionality allows for the straightforward, covalent labeling of primary amines (-NH₂) on proteins, antibodies, and other biomolecules, forming a stable amide bond.[9][10][11] This makes it an ideal tool for creating targeted imaging agents. Furthermore, the "X" designation refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the NHS ester group.[4][12] This spacer is critical as it minimizes potential steric hindrance and quenching interactions between the dye and the biomolecule, preserving the biological activity of the labeled species.[5]

These properties make Bdy 650-X SE an exceptional choice for researchers developing targeted probes for non-invasive, longitudinal studies in small animal models, from cancer research to immunology and drug development.[3][][14]

Section 2: The Near-Infrared (NIR) Advantage

In vivo optical imaging is fundamentally limited by the optical properties of biological tissues. Light in the visible spectrum (400-650 nm) is strongly absorbed by endogenous molecules like hemoglobin and is subject to significant scattering, limiting penetration depth.[1] Furthermore, tissues contain numerous endogenous fluorophores (e.g., collagen, NADPH, flavins) that create a background "autofluorescence," which can obscure the signal from the imaging probe.[1][15][16][17]

The "NIR window," typically defined as the range between 700 and 900 nm, provides a solution to these challenges.[2][3] Within this spectral range:

  • Tissue autofluorescence is dramatically reduced , leading to a much higher signal-to-background ratio.[1][15][18]

  • Light absorption by hemoglobin and water is minimized , allowing photons to travel deeper into tissues.[1]

  • Light scattering decreases , improving image resolution and clarity.[18]

Bdy 650-X SE, with its excitation and emission maxima around 646 nm and 660 nm respectively, sits at the edge of this window, offering a significant improvement over traditional visible dyes and serving as an excellent alternative to Cy5 and Alexa Fluor 647.[4][5][19]

Diagram: The NIR Window Advantage

The following diagram illustrates why NIR dyes are superior for deep-tissue imaging.

NIR_Window Optical Properties of Biological Tissue cluster_0 Visible Spectrum (400-650 nm) cluster_1 Near-Infrared (NIR) Window (700-900 nm) cluster_2 Optical Properties of Biological Tissue Visible_Dye Visible Dye Signal High_Absorption High Absorption (Hemoglobin) Visible_Dye->High_Absorption Blocked High_Scatter High Scattering Visible_Dye->High_Scatter Scattered Tissue Biological Tissue High_Absorption->Tissue High_Scatter->Tissue High_Autofluorescence High Autofluorescence Imaging_System Imaging System High_Autofluorescence->Imaging_System Obscures Signal NIR_Dye Bdy 650-X SE Signal Low_Absorption Low Absorption NIR_Dye->Low_Absorption Transmitted Low_Scatter Low Scattering NIR_Dye->Low_Scatter Transmitted NIR_Dye->Imaging_System Clear Signal Low_Absorption->Tissue Low_Scatter->Tissue Low_Autofluorescence Low Autofluorescence

Caption: Superior light penetration and lower background in the NIR window.

Section 3: Protocols for In Vivo Probe Development and Application

This section provides a comprehensive workflow, from labeling your protein of interest to acquiring and analyzing images from a small animal model.

Module 3.1: Antibody/Protein Labeling with Bdy 650-X SE

This protocol details the covalent attachment of Bdy 650-X SE to a primary amine-containing biomolecule, such as an antibody. The reaction relies on the N-hydroxysuccinimide (NHS) ester reacting with a deprotonated primary amine to form a stable amide bond.[20][21]

Diagram: Amine Labeling Chemistry

Caption: Reaction of Bdy 650-X SE with a primary amine on a protein.

Critical Considerations Before You Start:

  • Buffer Choice is Paramount: The antibody or protein must be in an amine-free buffer at a pH of 8.3-8.5.[11] Buffers like Tris or glycine will compete with the labeling reaction and must be removed.[10][22] Recommended buffers include sodium bicarbonate or borate.[10] If your protein is in a buffer like PBS, you can adjust the pH by adding 1/10th volume of 1 M sodium bicarbonate.[10]

  • Protein Purity: Remove any stabilizing proteins (like BSA) or amine-containing compounds via dialysis or buffer exchange.[10]

  • Dye Handling: Bdy 650-X SE is moisture-sensitive.[22] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[11][22]

Materials & Reagents:

  • This compound (e.g., Tocris #5469, Thermo Fisher #D10001)[4][12]

  • Antibody/Protein of interest (at 2-5 mg/mL for best efficiency)[10][22]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification: Sephadex G-25 column or appropriate molecular weight cutoff (MWCO) spin column.[10][23]

  • Storage Buffer: 1X Phosphate-Buffered Saline (PBS)

Step-by-Step Protocol:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of at least 2 mg/mL in the Reaction Buffer.[22] Protein concentrations below this will still work but may have lower labeling efficiency.[10]

  • Prepare the Dye Stock Solution:

    • Create a 10 mM stock solution of Bdy 650-X SE in anhydrous DMSO. For a 1 µmol vial, this would typically involve adding 100 µL of DMSO.[10] Vortex briefly to ensure it is fully dissolved.

  • Perform the Labeling Reaction:

    • The goal is to achieve an optimal Degree of Labeling (DOL). For in vivo imaging with antibodies, a DOL of 1.5 to 3 is often ideal to balance signal with potential changes in pharmacokinetics.[14] A good starting point is a 10-15 fold molar excess of dye to protein.[9][22]

    • Slowly add the calculated volume of the 10 mM dye stock solution to the protein solution while gently stirring or vortexing.[10]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10][22]

  • Purify the Conjugate:

    • It is essential to remove all unreacted ("free") dye, as this will interfere with accurate characterization and can alter in vivo biodistribution.[23][24]

    • Immediately after incubation, load the reaction mixture onto a pre-equilibrated Sephadex G-25 gel filtration column.[10]

    • Elute with PBS. The first colored band to emerge from the column is the labeled protein conjugate.[10]

    • Alternatively, for smaller volumes, use a spin column with an appropriate MWCO (e.g., 10K for IgG) to perform a buffer exchange into PBS, which will also remove the free dye.[10]

  • Store the Labeled Conjugate:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizer like 0.1% BSA (if compatible with your experiment) and 0.02% sodium azide, and store at -20°C or -80°C.[25]

Module 3.2: Characterization of the Conjugate

Quantifying the Degree of Labeling (DOL) is a critical quality control step to ensure reproducibility between batches.[24][26] The DOL is the average number of dye molecules conjugated to each protein molecule.[24][27]

Principle: The DOL is calculated from the absorbance of the conjugate at two wavelengths: 280 nm (where both the protein and dye absorb) and ~646 nm (the absorbance maximum of the dye).[23][24] A correction factor (CF) is used to subtract the dye's contribution to the A280 reading.[23][26]

Key Spectroscopic Data for Bdy 650-X SE:

ParameterValueSource
Max Absorbance (λmax) ~646 nm[4][5]
Molar Extinction Coefficient (ε_dye_) 102,000 M⁻¹cm⁻¹[5][12]
Correction Factor (CF) at 280 nm 0.04[5]

Protocol for Determining DOL:

  • Measure the absorbance of the purified conjugate solution in a 1 cm path length cuvette at 280 nm (A₂₈₀) and 646 nm (A₆₄₆).

  • Calculate the molar concentration of the protein using the corrected absorbance:

    • Corrected A₂₈₀ = A₂₈₀ - (A₆₄₆ × CF) [23]

    • Protein Conc. (M) = Corrected A₂₈₀ / ε_protein_ (Note: ε for a typical IgG is ~210,000 M⁻¹cm⁻¹)

  • Calculate the molar concentration of the dye:

    • Dye Conc. (M) = A₆₄₆ / ε_dye_ [26]

  • Calculate the DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M) [26]

Scientist's Note on DOL:

  • Over-labeling (DOL > 6-8) can lead to fluorescence self-quenching and may alter the biological activity or solubility of the protein.[24][27]

  • Under-labeling (DOL < 1) will result in a weak signal.[28]

  • For in vivo antibody imaging, a lower DOL (1.5-3) is often preferred to maintain native pharmacokinetics.[14]

Module 3.3: Animal Model and Probe Administration
  • Animal Preparation:

    • Use of hairless or shaved mice is recommended to minimize light scattering and absorption by fur and skin pigment.[15]

    • If imaging the abdominal region, providing animals with alfalfa-free feed for a week prior to imaging can reduce autofluorescence from the gut.[15]

  • Probe Administration:

    • The most common route for systemic delivery is intravenous (i.v.) injection via the tail vein.

    • The dose will depend on the target, probe affinity, and imaging system sensitivity. A typical starting dose for a labeled antibody is in the range of 0.5-2 nmol per mouse.[29]

    • Always include a vehicle-injected control group to assess background autofluorescence.

  • Anesthesia:

    • Animals must be anesthetized for the duration of the imaging session. Inhaled isoflurane (2-3%) is standard as it allows for rapid induction and recovery.[2]

    • Use a warming pad to maintain the animal's body temperature during imaging.[2]

Module 3.4: In Vivo Imaging and Data Analysis

The exact setup will depend on your imaging system (e.g., IVIS, Pearl, etc.).

General Imaging Parameters:

  • Excitation Filter: Select a filter appropriate for Bdy 650-X (e.g., 640 nm).[5]

  • Emission Filter: Select a filter that captures the peak emission (e.g., 680 nm or a long-pass filter).

  • Exposure Time: Adjust to achieve a good signal without saturating the detector. Typical times range from seconds to a minute.[2]

  • Image Acquisition: Acquire both a brightfield (white light) image for anatomical reference and a fluorescence image.

Data Analysis:

  • Region of Interest (ROI) Analysis: Use the system's software to draw ROIs around the target tissue (e.g., tumor) and a non-target background tissue (e.g., muscle).

  • Quantification: The software will typically report the signal in units of radiance or fluorescence intensity.

  • Pharmacokinetics and Biodistribution: By imaging at multiple time points post-injection (e.g., 1, 4, 24, 48 hours), you can quantify the probe's uptake at the target site and its clearance from the body.[29][30][31][32] For more detailed studies, ex vivo imaging of dissected organs at the end of the study can confirm probe distribution.[33]

Diagram: General In Vivo Imaging Workflow

InVivo_Workflow Experimental Workflow cluster_prep Probe Preparation & QC cluster_invivo In Vivo Procedure cluster_analysis Data Analysis Labeling 1. Label Protein with Bdy 650-X SE Purification 2. Purify Conjugate Labeling->Purification QC 3. Characterize DOL Purification->QC AnimalPrep 4. Prepare & Anesthetize Animal Model QC->AnimalPrep Injection 5. Administer Probe (e.g., i.v.) AnimalPrep->Injection Imaging 6. Acquire Images (Longitudinal) Injection->Imaging ROI 7. ROI Analysis Imaging->ROI Quant 8. Quantify Signal (Target vs. Background) ROI->Quant PK 9. Determine PK & Biodistribution Quant->PK

Caption: From probe synthesis to quantitative in vivo data analysis.

Section 4: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Protein concentration too low.- Reaction pH is incorrect (too low).- Competing amines (e.g., Tris) in buffer.- Hydrolyzed/degraded dye stock.- Concentrate protein to >2 mg/mL.[22]- Ensure buffer pH is 8.3-8.5.[11]- Perform buffer exchange into an amine-free buffer.[10]- Use fresh, anhydrous DMSO and a new vial of dye.
High Background Signal In Vivo - Incomplete removal of free dye.- High tissue autofluorescence.- Non-specific binding of the probe.- Re-purify the conjugate using gel filtration.[23]- Use an alfalfa-free diet. Ensure emission filter is well-separated from excitation.[15]- Consider a pre-injection of unlabeled antibody to block non-specific sites.
No/Weak Signal at Target Site - Probe has not yet accumulated (timing).- Low target expression.- Labeled protein lost its biological activity.- Perform a time-course experiment to find the optimal imaging window.[30]- Confirm target expression via other methods (e.g., IHC).- Reduce the dye:protein molar ratio during labeling to achieve a lower DOL.[9]

Section 5: References

  • Berg, E. A., & Fishman, J. B. (n.d.). Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein. CSH Protocols. [Link]

  • Nishimura, T., et al. (2012). Influence of Autofluorescence Derived From Living Body on In Vivo Fluorescence Imaging Using Quantum Dots. PMC. [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. [Link]

  • Dăncăuşu, C., et al. (2020). The role of tissue fluorescence in in vivo optical bioimaging. AIP Publishing. [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling calculator. [Link]

  • Optica Publishing Group. (n.d.). Autofluorescence imaging in the mouse cerebellar cortex in vivo. [Link]

  • ResearchGate. (n.d.). Overcoming autofluorescence in in vivo imaging. [Link]

  • Hilderbrand, S. A., & Weissleder, R. (2010). Near-infrared Molecular Probes for In Vivo Imaging. PMC. [Link]

  • Iright. (n.d.). Thermo Fisher, D10001, BODIPY™ 650/665-X NHS Ester (Succinimidyl Ester). [Link]

  • Gremse, F., et al. (2014). Noninvasive measurement of pharmacokinetics by near-infrared fluorescence imaging in the eye of mice. SPIE Digital Library. [Link]

  • Zhou, Y., et al. (2024). Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents. [Link]

  • Digital Commons@Becker. (2021). Pharmacokinetics of single domain antibodies and conjugated nanoparticles using a hybrid near infrared method. [Link]

  • Rogers, C. J., et al. (2015). Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence. PMC. [Link]

  • Houghton, J. L., et al. (2012). Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging. PMC. [Link]

  • Palmer, M. R., et al. (2002). In vivo imaging of small animals with optical tomography and near-infrared fluorescent probes. SPIE Digital Library. [Link]

  • ResearchGate. (2015). Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence. [Link]

  • ResearchGate. (n.d.). (PDF) Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents. [Link]

  • THP Medical Products. (n.d.). BDY 650-X,SE, BODIPY 650/665 X NHS ester. [Link]

  • Andor - Oxford Instruments. (n.d.). In vivo NIR-II Small Animal Imaging with C-RED 2. [Link]

  • Analytik Jena. (2020, October 7). Illumination sources for small animal in vivo imaging. [Link]

  • Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews. [Link]

Sources

Application Note & Protocol: Preparation and Quality Control of BODIPY™ 650/665-X, SE Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ 650/665-X, Succinimidyl Ester (SE) is a high-performance, far-red fluorescent dye valued for its bright signal, high extinction coefficient, and exceptional photostability.[1] Its spectral properties are largely insensitive to solvent polarity and pH, making it a robust tool for biological assays.[1][2] The succinimidyl ester (SE) functional group allows for the covalent labeling of primary amines (R-NH₂) on proteins, amine-modified oligonucleotides, and other biomolecules, forming a highly stable amide bond.[1][3][4] This application note provides a comprehensive guide to the principles and protocols for preparing high-quality, validated stock solutions of BODIPY™ 650/665-X, SE, ensuring reproducibility and accuracy in downstream applications such as flow cytometry, fluorescence microscopy, and immunoassays.

Part 1: Fundamental Principles for Handling Amine-Reactive Dyes

A thorough understanding of the chemical principles governing the use of succinimidyl ester dyes is critical for experimental success. The following sections detail the causality behind key protocol steps.

The Chemistry of Amine-Reactive Labeling

The core of the labeling process is the reaction between the N-hydroxysuccinimide (NHS) ester group on the dye and a primary amine on the target biomolecule. This reaction, an acylation, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

The reactivity of primary amines is highly dependent on pH. The amine group must be in a non-protonated state to act as a nucleophile and attack the ester.[4][5] For this reason, labeling reactions are typically performed at a slightly basic pH, generally between 7.5 and 8.5.[5][6] It is crucial to use buffers that do not contain primary amines themselves (e.g., Tris or glycine), as these will compete with the target molecule for reaction with the dye, significantly reducing labeling efficiency.[5][7]

The Critical Role of an Anhydrous Solvent

BODIPY™ 650/665-X, SE, like most reactive dyes, is hydrophobic and must be dissolved in a high-quality, anhydrous organic solvent before being added to the aqueous reaction buffer.[4][5] The two most common choices are dimethylformamide (DMF) and dimethylsulfoxide (DMSO).

The primary reason for using an anhydrous solvent is to prevent hydrolysis. The succinimidyl ester is highly susceptible to hydrolysis in the presence of water, a reaction that cleaves the ester and renders the dye incapable of reacting with its intended amine target. This sensitivity to moisture underscores the importance of proper handling and storage. Dye solutions in DMSO or DMF are not stable long-term and should be prepared fresh immediately before use.[4][8]

Stability and Storage Considerations

Both the solid, powdered dye and its stock solution are sensitive to environmental factors.

  • Moisture: As discussed, moisture leads to irreversible hydrolysis of the reactive ester. Vials of powdered dye should be kept desiccated and allowed to warm completely to room temperature before opening to prevent condensation of atmospheric moisture.

  • Light: Fluorophores are susceptible to photobleaching, or light-induced chemical degradation, which results in a loss of fluorescence. All dye solutions should be protected from light by using amber vials or by wrapping vials in aluminum foil.

  • Temperature: To maximize shelf-life, the powdered dye should be stored at -20°C or colder, protected from light and moisture.[9][10] Once dissolved in a solvent, any remaining stock solution should be stored at -80°C to slow degradation, though preparing it fresh is always the best practice.[9] Aliquoting the stock solution into small, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the dye.

Part 2: Protocol for Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of BODIPY™ 650/665-X, SE.

Materials
  • BODIPY™ 650/665-X, SE (e.g., 5 mg vial)

  • High-quality, anhydrous dimethylsulfoxide (DMSO)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Precision micropipettes and tips

  • Vortex mixer

  • Microcentrifuge

Step-by-Step Protocol
  • Equilibrate Dye Vial: Remove the vial of powdered BODIPY™ 650/665-X, SE from the freezer and allow it to sit on the benchtop for at least 20 minutes to warm completely to room temperature. This critical step prevents atmospheric water from condensing onto the cold powder when the vial is opened, which would cause hydrolysis.

  • Prepare for Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Reconstitute the Dye: The molecular weight of BODIPY™ 650/665-X, SE is approximately 643.45 g/mol .[11] To prepare a 10 mM stock solution from a 5 mg vial:

    • Calculate the required volume of DMSO: (5 mg dye / 643.45 g/mol ) / (10 mmol/L) = 0.000777 L = 777 µL

    • Using a precision pipette, carefully add 777 µL of anhydrous DMSO to the vial.

  • Ensure Complete Dissolution: Cap the vial tightly and vortex thoroughly for at least 1-2 minutes until all the dye is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[12]

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in amber or foil-wrapped microcentrifuge tubes.

  • Store Properly: Store the aliquots at -20°C or -80°C, protected from light and moisture.[9] For optimal reactivity, use the solution within one year when stored at -80°C.[9]

Part 3: Quality Control of the Stock Solution

Verifying the concentration of the dye stock solution is a crucial self-validating step that ensures consistency in labeling reactions. This is achieved through absorbance spectrophotometry, based on the Beer-Lambert law (A = εcl).[13]

Key Spectrophotometric Data
ParameterValueSource
Excitation Maximum (λex) ~646 nm[9][14]
Emission Maximum (λem) ~660 nm[9][14]
Molar Extinction Coefficient (ε) 102,000 cm⁻¹M⁻¹[1][11]
Recommended Stock Conc. 1-20 mg/mL (~1.5-31 mM)[12]
Recommended Working Conc. 10-100 µM[15]
Protocol for Concentration Verification
  • Prepare a Dilution: Make a significant dilution of your stock solution into a solvent suitable for spectroscopy, such as methanol or ethanol. For a 10 mM stock, a 1:1000 dilution (e.g., 1 µL stock into 999 µL solvent) is a good starting point.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the diluted sample at the dye's absorption maximum (~646 nm). Ensure the reading is within the linear range of your instrument (typically 0.1 - 1.0). If the absorbance is too high, dilute the sample further.

  • Calculate Concentration: Use the Beer-Lambert Law to calculate the actual concentration of your stock solution:

    Concentration (M) = (Absorbance at λ_max × Dilution Factor) / (ε × pathlength)

    • Example Calculation:

      • Measured Absorbance (A): 0.55

      • Dilution Factor: 1000

      • Molar Extinction Coefficient (ε): 102,000 M⁻¹cm⁻¹

      • Pathlength (l): 1 cm

      • Calculated Concentration = (0.55 × 1000) / (102,000 × 1) = 0.00539 M = 5.39 mM

    This calculated value should be reasonably close to the target concentration (e.g., 10 mM). A significant deviation may indicate weighing inaccuracies, incomplete dissolution, or dye degradation.

Part 4: Workflow Visualization

The following diagram illustrates the complete workflow from receiving the lyophilized dye to obtaining quality-controlled, ready-to-use stock aliquots.

G cluster_prep Stock Solution Preparation cluster_qc Quality Control & Storage cluster_troubleshoot start 1. Receive Lyophilized BODIPY 650/665-X, SE equilibrate 2. Equilibrate Vial to Room Temperature start->equilibrate spin 3. Centrifuge Vial (Collect Powder) equilibrate->spin reconstitute 4. Add Anhydrous DMSO (e.g., to 10 mM) spin->reconstitute dissolve 5. Vortex/Sonicate Until Dissolved reconstitute->dissolve dilute 6. Prepare Dilution for Spectroscopy dissolve->dilute measure 7. Measure Absorbance at ~646 nm dilute->measure calculate 8. Calculate Concentration (Beer-Lambert Law) measure->calculate validate Concentration Verified? calculate->validate aliquot 9. Aliquot into Single-Use Tubes validate->aliquot Yes re_prep Re-evaluate: - Weighing - Dissolution - Possible Hydrolysis validate->re_prep No store 10. Store at -80°C, Protected from Light aliquot->store final Ready for Labeling Assay store->final re_prep->reconstitute

Caption: Workflow for preparing and validating BODIPY 650/665-X, SE stock solutions.

References

  • TargetMol. (n.d.). BDY 650-X,SE, BODIPY 650/665 X NHS ester.
  • THP Medical Products. (n.d.). BDY 650-X,SE, BODIPY 650/665 X NHS ester.
  • Biomol GmbH. (2018, October 29). Classic Fluorescent Labeling Dyes. Biomol Blog.
  • GeneCopoeia. (n.d.). Andy Fluor™ NHS Esters (Succinimidyl Esters).
  • Nikiforova, N. S., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Molecules, 27(22), 8009.
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
  • Thermo Fisher Scientific. (n.d.). Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies.
  • THP Medical Products. (n.d.). BDY 650-X,SE, BODIPY 650/665 X NHS ester Datasheet.
  • Biotium. (n.d.). Amine-Reactive Dyes.
  • Thermo Fisher Scientific. (n.d.). D10001 - BODIPY 650/665-X NHS Ester (Succinimidyl Ester).
  • Fisher Scientific. (n.d.). Quality Control of Industrial Dye Products Using Absorbance Spectroscopy.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probes.
  • Muna, O., et al. (2023). Synthesis and In Vitro Evaluation of a HER2-Specific ImmunoSCIFI Probe. ACS Omega, 8(50), 47869–47878.
  • Thermo Fisher Scientific. (n.d.). Invitrogen BODIPY 650/665-X NHS Ester (Succinimidyl Ester) 5 mg.
  • Sigma-Aldrich. (n.d.). CF™ 594 succinimidyl ester suitable for fluorescence, ≥90% (TLC).
  • Thermo Fisher Scientific. (n.d.). BODIPY Dye Series—Section 1.4.
  • AAT Bioquest. (2022, September 15). Tide Fluor Dye Succinimidyl Esters.
  • Shank, L. P., et al. (2014). Choose Your Label Wisely: Water-Soluble Fluorophores Often Interact with Lipid Bilayers. Biophysical Journal, 106(3), 639-650.
  • Thermo Fisher Scientific. (n.d.). BODIPY Dye Series—Section 1.4. Retrieved from Thermo Fisher Scientific TR website.
  • Infoscience. (n.d.). Supplementary Information.
  • Li, Y., et al. (2015). Synthesis and Characterization of Red and Near-Infrared BODIPY Dyes. Inorganic Chemistry, 54(4), 1845-1853.
  • Biotium. (n.d.). CF® Dye SE/TFP Ester.
  • Thermo Fisher Scientific. (n.d.). BODIPY™ 650/665-X NHS Ester (Succinimidyl Ester) 5 mg | Contact Us.
  • MedchemExpress. (n.d.). BODIPY 650/665 NHS ester | Fluorescent Dye.
  • ResearchGate. (2025, August 9). Statistical process control of dye solution stream using spectrophotometer.
  • BYK Instruments. (n.d.). Fluorescence.
  • Google Patents. (n.d.). US8778685B2 - Quantitative fluorescent protein standards.
  • TargetMol. (2025, December 29). Safety Data Sheet.
  • SDC ColourClick. (n.d.). Estimation of Dyes in Solution by Transmission Measurements.
  • Fonin, A. V., et al. (2014). Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. PLoS ONE, 9(7), e103878.

Sources

Application Notes and Protocols: FRET Experiments Utilizing Bdy 650-X SE as an Acceptor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practical execution of Förster Resonance Energy Transfer (FRET) experiments using the far-red fluorescent dye, Bdy 650-X SE, as an acceptor.

The Principle of FRET: A Nanoscale Ruler

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the detection of molecular proximity on a scale of 1-10 nanometers.[1][2] The mechanism is not based on the emission and re-absorption of a photon, but rather a non-radiative energy transfer between two fluorophores—a donor and an acceptor—through dipole-dipole coupling.[1][3][4]

The efficiency of this energy transfer (E) is exquisitely sensitive to the distance (r) between the donor and acceptor, following an inverse sixth-power relationship:

E = 1 / [1 + (r/R₀)⁶]

Where R₀ (the Förster distance) is the specific distance at which 50% of the energy is transferred.[2][5] This strong distance dependence makes FRET an ideal "molecular ruler" for investigating a wide array of biological phenomena, including protein-protein interactions, protein-nucleic acid binding, and conformational changes within a single macromolecule.[1][6][7]

Advantages of a Far-Red FRET System

Utilizing fluorophores in the far-red and near-infrared spectral regions, such as Bdy 650-X SE, offers significant advantages for cellular and deep-tissue imaging:

  • Reduced Autofluorescence: Cellular components (e.g., flavins, NADH) exhibit minimal fluorescence in this spectral range, leading to a higher signal-to-noise ratio.[8]

  • Lower Phototoxicity: Longer wavelength light is less energetic and thus less damaging to living cells, enabling longer-term imaging studies.[8][9]

  • Deeper Tissue Penetration: Light in the far-red spectrum scatters less and is not absorbed by hemoglobin, making it more suitable for imaging in complex biological systems like tissues.[9][10]

Bdy 650-X SE: A Profile

Bdy 650-X SE is a member of the BODIPY (boron-dipyrromethene) family of fluorophores. These dyes are known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to pH and solvent polarity.[11][12]

The "SE" in its name denotes a succinimidyl ester (or NHS ester) reactive group, which readily forms a stable amide bond with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue).[11] The "X" refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group. This spacer minimizes potential quenching interactions between the dye and the biomolecule it is conjugated to.[11][13]

Quantitative Data: Properties of Bdy 650-X SE
PropertyValueSource(s)
Excitation Maximum (λabs) ~646 nm[11][14]
Emission Maximum (λem) ~660 nm[11][14]
Molar Extinction Coefficient (ε) 102,000 M⁻¹cm⁻¹[11][14]
Fluorescence Quantum Yield (Φ) 0.52[11][]
Molecular Weight 643.44 g/mol [11]
Reactive Group N-hydroxysuccinimide (NHS) ester[11]
Reactivity Primary amines[11]
Experimental Design: A Blueprint for Success

A successful FRET experiment begins with careful planning. The choice of donor, understanding of the Förster distance, and the design of the biological system are all critical.

3.1. Selecting a Donor Fluorophore

The fundamental requirement for FRET is that the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.[3][5][16] For Bdy 650-X SE (absorption max ~646 nm), suitable donors would include fluorophores that emit in the ~600-660 nm range.

Potential Donor Fluorophores for Bdy 650-X SE:

  • BODIPY™ TR-X (Excitation/Emission: ~588/616 nm)

  • Alexa Fluor™ 594 (Excitation/Emission: ~590/617 nm)

  • Texas Red™-X (Excitation/Emission: ~595/615 nm)

  • Cy3B™ (Excitation/Emission: ~558/572 nm) - Note: Larger Stokes shift may reduce spectral overlap but can be advantageous.

3.2. The Förster Distance (R₀)

The R₀ value is unique to each donor-acceptor pair and must be calculated to interpret FRET efficiency data. The R₀ is defined by the following equation:

R₀ = 0.211 * [ κ² * n⁻⁴ * Q_D * J(λ) ]¹/⁶ (in Angstroms)

Where:

  • κ² (Orientation Factor): Describes the relative orientation of the donor and acceptor transition dipoles. It can range from 0 to 4. For freely rotating molecules in solution, κ² is typically assumed to be 2/3.[5][17][18]

  • n (Refractive Index): The refractive index of the medium between the fluorophores (typically 1.33-1.4 for aqueous solutions/proteins).[17]

  • Q_D (Donor Quantum Yield): The quantum yield of the donor in the absence of the acceptor.

  • J(λ) (Spectral Overlap Integral): Represents the degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[3][16]

Maximizing the FRET signal requires choosing a donor with a high quantum yield and an acceptor with a high extinction coefficient, ensuring significant spectral overlap.[19]

3.3. Workflow for FRET Pair Selection and Design

FRET_Design_Workflow cluster_design Experimental Design Phase cluster_fret_pair FRET Pair Selection A Define Biological Question (e.g., Protein Interaction) B Select Biomolecules of Interest A->B C Identify Labeling Sites (Primary Amines) B->C D Acceptor: Bdy 650-X SE (Fixed Choice) E Identify Potential Donors (Emission Overlap with Bdy 650-X Absorbance) C->E D->E F Gather Spectral Data (Donor QY, Acceptor ε) E->F G Calculate Spectral Overlap Integral J(λ) F->G H Calculate Förster Distance (R₀) for each potential pair G->H I Select Optimal Donor (Highest R₀ in the expected distance range) H->I J Proceed to Labeling Protocols I->J

Caption: Workflow for designing a FRET experiment with Bdy 650-X SE.

Experimental Protocols

The following protocols provide a framework for labeling and performing FRET analysis. Optimization may be required for specific biomolecules and experimental setups.

Protocol 1: Labeling a Protein with Bdy 650-X SE

This protocol is for labeling primary amines (lysine residues, N-terminus) on a protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, HEPES, MOPS) at pH 7.5-8.5. Avoid buffers like Tris.

  • Bdy 650-X SE dye.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is concentrated (1-5 mg/mL) and free of any amine-containing contaminants or preservatives (e.g., sodium azide, BSA).[20]

  • Prepare Dye Stock Solution: Immediately before use, dissolve Bdy 650-X SE in anhydrous DMSO to a concentration of 10 mM.[] Vortex briefly to ensure it is fully dissolved.

  • Determine Dye-to-Protein Ratio: Start with a 10-fold molar excess of dye to protein. This ratio should be optimized to achieve the desired Degree of Labeling (DOL), typically between 1 and 4 for FRET experiments.

  • Labeling Reaction: a. Add the calculated volume of Bdy 650-X SE stock solution to the protein solution while gently stirring. b. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: a. Stop the reaction by removing the unreacted, free dye. b. Apply the reaction mixture to a pre-equilibrated size-exclusion column. c. Elute with your desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein. The second, slower-moving fraction is the free dye.

  • Characterization: Determine the final protein concentration and the DOL by measuring the absorbance at 280 nm (for protein) and ~646 nm (for Bdy 650-X SE).

Protocol 2: Labeling an Amine-Modified Oligonucleotide

This protocol requires a chemically synthesized oligonucleotide with a primary amine modification (e.g., at the 5' or 3' terminus).

Materials:

  • Amine-modified oligonucleotide, desalted.

  • Bdy 650-X SE dye.

  • Anhydrous DMSO.

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5.

  • HPLC system for purification.

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a concentration of ~1 mM.

  • Prepare Dye Stock Solution: Prepare a 10 mM stock of Bdy 650-X SE in anhydrous DMSO.

  • Labeling Reaction: a. Add a 20- to 50-fold molar excess of the dye stock solution to the oligonucleotide solution. b. Incubate for 2-4 hours at room temperature in the dark.

  • Purification: Purify the labeled oligonucleotide from unreacted dye and unlabeled oligo using reverse-phase HPLC.[14] This is the most effective method for achieving high purity.

  • Verification: Confirm successful labeling using mass spectrometry and measure the absorbance to determine the final concentration and labeling efficiency.

Protocol 3: Performing a Sensitized Emission FRET Measurement

This method measures the increase in acceptor fluorescence due to energy transfer from the donor.[21]

Setup:

  • A fluorescence spectrophotometer or microplate reader capable of measuring emission spectra.

  • Three samples are required for proper correction:

    • Donor-Only: Biomolecule labeled only with the donor fluorophore.

    • Acceptor-Only: Biomolecule labeled only with Bdy 650-X SE.

    • FRET Sample: The system containing both the donor- and acceptor-labeled biomolecules.

Procedure:

  • Measure Donor Emission: a. Place the Donor-Only sample in the fluorometer. b. Set the excitation wavelength to the absorption maximum of the donor. c. Scan the emission spectrum across the range covering both the donor and acceptor emission peaks. This measures the unquenched donor fluorescence (I_D).

  • Measure Acceptor Bleed-through (Crosstalk): a. Place the Acceptor-Only sample in the fluorometer. b. Excite at the donor's excitation wavelength and scan the same emission range. This measures any direct excitation of the acceptor, which must be subtracted from the FRET signal.

  • Measure FRET: a. Place the FRET Sample in the fluorometer. b. Excite at the donor's excitation wavelength and scan the emission spectrum. c. In the presence of FRET, you will observe two key changes compared to the Donor-Only sample: i. A decrease (quenching) in the donor's peak fluorescence intensity (I_DA). ii. The appearance of a new emission peak corresponding to the acceptor's fluorescence (sensitized emission).

Data Analysis and Interpretation

The primary goal of data analysis is to calculate the FRET efficiency (E), which can then be used to estimate the distance between the fluorophores.

5.1. Calculating FRET Efficiency (E)

The most straightforward method to calculate FRET efficiency is by measuring the quenching of the donor's fluorescence in the presence of the acceptor.[4]

E = 1 - (I_DA / I_D)

Where:

  • I_DA is the peak fluorescence intensity of the donor in the presence of the acceptor (from the FRET sample).

  • I_D is the peak fluorescence intensity of the donor in the absence of the acceptor (from the Donor-Only sample).

Note: For accurate calculations, all spectra must be corrected for buffer background and spectral bleed-through from direct acceptor excitation.[3]

5.2. Data Analysis Workflow

FRET_Analysis_Workflow cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_interpretation Interpretation A Measure Emission Spectrum (Donor-Only Sample) -> Get I_D D Subtract Background (Buffer Spectrum) A->D B Measure Emission Spectrum (Acceptor-Only Sample) -> Get Crosstalk E Correct for Direct Acceptor Excitation (Subtract Crosstalk from FRET Sample) B->E C Measure Emission Spectrum (FRET Sample) -> Get I_DA & Sensitized Emission C->D D->E F Calculate FRET Efficiency (E) E = 1 - (I_DA / I_D) E->F G Calculate Distance (r) r = R₀ * [ (1/E) - 1 ]¹/⁶ F->G H Correlate Distance with Biological State G->H

Caption: Workflow for F-RET data analysis and interpretation.

Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
No or Very Low FRET Signal - Labeling Failure: Inefficient conjugation of one or both dyes. - Incorrect Distance/Orientation: Donor and acceptor are too far apart (>10 nm) or have an unfavorable orientation (κ² ≈ 0). - Protein Denaturation: Labeling conditions or the dye itself may have denatured the protein.- Verify labeling using spectroscopy and/or mass spectrometry. - Re-design the construct to place labels at different sites. - Test protein activity post-labeling. Optimize labeling pH, temperature, or dye:protein ratio.
High Background Signal - Direct Acceptor Excitation: Significant overlap between the donor excitation wavelength and the acceptor's absorption spectrum. - Light Scattering: Aggregated protein or particulate matter in the sample.- Choose a donor with a larger Stokes shift. - Use narrower excitation/emission slits or filters. - Centrifuge or filter the sample immediately before measurement.
Donor Fluorescence Increases with Acceptor - Environmental Effects: The local environment of the acceptor-labeled protein may enhance donor quantum yield through non-FRET mechanisms. - Scattering Artifacts: The acceptor-labeled molecule is causing more light scattering.- This is a complex artifact. Perform control experiments with a non-FRET acceptor. - Consider Fluorescence Lifetime Imaging (FLIM), which is less sensitive to concentration and scattering artifacts.[3][10]
Photobleaching - Excessive Excitation Light: High-intensity light or long exposure times are destroying the fluorophores.[22]- Reduce excitation light intensity or exposure time. - Use an anti-fade reagent if compatible with the sample. - Use acceptor photobleaching as an alternative method to confirm FRET; an increase in donor intensity after bleaching the acceptor confirms energy transfer was occurring.[3][23]
References
  • Basics of FRET Microscopy. Nikon's MicroscopyU. [Link]

  • Fluorescence Resonance Energy Transfer (FRET) Microscopy. Evident Scientific. [Link]

  • Fluorescence Resonance Energy Transfer (FRET). Berthold Technologies GmbH & Co.KG. [Link]

  • Förster resonance energy transfer. Wikipedia. [Link]

  • How FRET Works: A Guide to Visualizing Protein Interactions. Bitesize Bio. [Link]

  • Estimating the distance separating fluorescent protein FRET pairs. PMC - NIH. [Link]

  • Automated FRET Analysis for Enhanced Characterization of Protein-Protein Interactions. bioRxiv.org. [Link]

  • FRET: Fluorophores. Medical News. [Link]

  • Tips for Using FRET in Your Experiments. Addgene Blog. [Link]

  • Simple Estimation of Förster Resonance Energy Transfer (FRET) Orientation Factor Distribution in Membranes. MDPI. [Link]

  • Video: Förster Resonance Energy Transfer (FRET). JoVE. [Link]

  • Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins. Olympus. [Link]

  • How to troubleshoot for FRET AB experiment where the only donor-acceptor available pair is YFP-RFP?. ResearchGate. [Link]

  • A Guide to Fluorescent Protein FRET Pairs. PMC. [Link]

  • Understanding FRET as a Research Tool for Cellular Studies. PMC. [Link]

  • BODIPY 650/665 Fluorescent Dye Oligonucleotide Labeling. Bio-Synthesis Inc. [Link]

  • improving Fret dynamic range with bright green and red fluorescent proteins. Stanford University. [Link]

  • Improving FRET Dynamic Range with Bright Green and Red Fluorescent Proteins. Nature. [Link]

  • BODIPY 650/665 Dye Profile. FluoroFinder. [Link]

  • Oligonucleotide Labeling Using BODIPY Phosphoramidite, Nucleosides, Nucleotides and Nucleic Acids. ResearchGate. [Link]

  • Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. PMC. [Link]

  • Protein labeling protocol. Abberior Instruments. [Link]

  • Self-labeling of proteins with chemical fluorescent dyes in BY-2 cells and Arabidopsis seedlings. bioRxiv. [Link]

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Application Note: Conjugation of Bdy 650-X SE to Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the covalent attachment of Bodipy 650/665-X Succinimidyl Ester (Bdy 650-X SE) to amine-modified oligonucleotides. Bdy 650/665 is a far-red fluorophore (


) often selected over Cy5 due to its electrical neutrality, high quantum yield, and photostability. The "X" designation refers to a 7-atom aminohexanoyl spacer, which is critical for oligonucleotide labeling; it physically separates the fluorophore from the nucleic acid backbone, preventing fluorescence quenching caused by guanosine residues and minimizing steric interference during hybridization.

This protocol is optimized for modified oligonucleotides (e.g., 2'-OMe, LNA, Phosphorothioate backbones). These modifications generally resist degradation during the basic pH conjugation step, making this workflow robust for therapeutic candidates (ASOs, siRNAs).

Technical Specifications & Chemistry

Fluorophore Data
ParameterValueNotes
Fluorophore Bodipy 650/665-XBoron-dipyrromethene core
Reactive Group Succinimidyl Ester (NHS)Reacts with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

amines
Excitation Max 646 nmCompatible with 633/640 nm lasers
Emission Max 660 nmFar-Red channel
Extinction Coeff.[1][2][3][4] (

)
~102,000

High absorptivity
Solubility DMSO, DMFHydrophobic; requires organic co-solvent
Spacer (X) Aminohexanoyl (

)
Reduces quenching & steric hindrance
Reaction Mechanism

The N-hydroxysuccinimide (NHS) ester of the dye undergoes a nucleophilic attack by the primary amine on the oligonucleotide (typically attached via a C6 or C12 linker at the 5' or 3' end). This results in a stable amide bond and the release of NHS.[5]

Critical Constraint: NHS esters are susceptible to hydrolysis (reacting with water) at pH > 8.[6]0. The reaction is a race between the amine conjugation (desired) and hydrolysis (waste).

ReactionMechanism Oligo Amine-Modified Oligo (R-NH2) Intermediate Tetrahedral Intermediate Oligo->Intermediate Nucleophilic Attack (pH 8.5) Dye Bdy 650-X NHS Ester Dye->Intermediate Product Labeled Oligo (Stable Amide Bond) Intermediate->Product Elimination Waste NHS Group (Leaving Group) Intermediate->Waste

Figure 1: Mechanism of NHS-ester conjugation to primary amines. The reaction requires a deprotonated amine (non-salt form), necessitating a basic buffer.

Pre-Conjugation Considerations (Expertise)

Oligonucleotide Purity
  • Amine Availability: Commercial amine-modified oligos often come with the amine group protected (e.g., by a trityl group) or protonated (ammonium salt). Ensure the trityl group is removed (deprotected) by the supplier.

  • Contaminants: Ammonium ions (

    
    ) from synthesis or Tris buffers will compete with the oligo amine for the dye. The oligo must be desalted or exchanged into water/borate buffer before starting. 
    
Buffer Selection
  • Recommended: Sodium Borate (0.1 M, pH 8.5) or Sodium Bicarbonate (0.1 M, pH 8.3).[3]

  • Forbidden: Tris, Glycine, or any buffer containing primary amines. These will react with the dye and neutralize it immediately.

Backbone Compatibility
  • Phosphorothioates (PS): Stable at pH 8.5.

  • 2'-O-Methyl / 2'-Fluoro: Stable.

  • RNA: Use RNase-free water and reagents. RNA is susceptible to hydrolysis at high pH and temperature; however, this protocol (pH 8.5, Room Temp, 2-4 hours) is generally safe for RNA if handled strictly RNase-free.

Detailed Protocol

Materials Required[1][2][6][7][8][9][10][11][12]
  • Amine-modified oligonucleotide (10–50 nmol scale recommended).

  • Bdy 650-X SE (dissolved in anhydrous DMSO or DMF).

  • Labeling Buffer: 0.1 M Sodium Tetraborate (pH 8.5).

  • Solvent: Anhydrous DMSO (freshly opened or stored over molecular sieves).

  • Precipitation Reagents: 3 M NaCl, Cold 100% Ethanol.

  • Purification: Gel filtration columns (e.g., NAP-5, Sephadex G-25) or HPLC.

Step-by-Step Methodology
Step 1: Oligo Preparation
  • Resuspend the amine-modified oligonucleotide in Labeling Buffer to a concentration of 0.5 – 1.0 mM .

    • Why: High concentration drives the reaction kinetics (Second-order reaction).

    • Calculation: For 20 nmol oligo, dissolve in ~20-40

      
       buffer.
      
Step 2: Dye Preparation
  • Dissolve Bdy 650-X SE in anhydrous DMSO to a concentration of 10 mg/mL .

    • Caution: NHS esters degrade in moisture. Do not prepare this stock until immediately before use.

  • Calculate the volume required for a 10-15x Molar Excess of dye over oligo.

    • Formula:

      
      
      
Step 3: Conjugation Reaction[7]
  • Add the calculated dye solution to the oligo solution.

  • Add additional DMSO if necessary to ensure the final solvent mixture is ~30-40% DMSO.

    • Expert Insight: Bdy 650 is hydrophobic.[1] If the aqueous content is too high, the dye may precipitate out of solution before reacting. 30% organic solvent maintains solubility.

  • Vortex gently and wrap the tube in foil (light sensitive).

  • Incubate at Room Temperature for 2–4 hours or Overnight at 4°C with gentle agitation.

Step 4: Purification (Removal of Free Dye)

Choose Method A (Speed) or Method B (Purity).

Method A: Ethanol Precipitation (Standard)

  • Add

    
     reaction volume of 3 M NaCl (or Sodium Acetate pH 5.2).
    
  • Add

    
     reaction volume of cold 100% Ethanol.
    
  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 12,000 x g for 30 minutes (4°C).

  • Remove supernatant (contains free dye). The pellet will be blue/purple.

  • Wash pellet once with 70% cold ethanol.

  • Air dry and resuspend in water/TE.

Method B: HPLC (High Purity - Recommended for Therapeutics)

  • Column: C18 Reverse Phase.

  • Buffer A: 0.1 M TEAA (Triethylammonium acetate), pH 7.0.

  • Buffer B: Acetonitrile.

  • Gradient: 5% to 60% B over 30 mins.

  • Note: The Bdy-labeled oligo will be significantly more hydrophobic (elutes later) than the unlabeled oligo.

Quality Control & Self-Validation

To validate the experiment, you must calculate the Degree of Labeling (DOL) .[8] This ensures the protocol worked and quantifies yield.

UV-Vis Analysis

Measure absorbance at 260 nm (DNA/RNA) and 650 nm (Dye Max).

Correction Factor (CF)

Dyes absorb slightly at 260 nm, inflating the apparent DNA concentration. You must correct for this.

  • CF for Bdy 650: Typically 0.03 - 0.05 (Verify by measuring pure dye

    
    ).
    
Calculation Logic
  • Corrected Oligo Absorbance (

    
    ): 
    
    
    
    
  • Oligo Concentration (

    
    ): 
    
    
    
    
  • Dye Concentration (

    
    ): 
    
    
    
    
    (Where
    
    
    )
  • Degree of Labeling (DOL):

    
    
    

Target: A DOL of 85% - 100% is excellent. < 50% indicates wet DMSO, hydrolyzed dye, or salt contamination.

Workflow Visualization

Workflow Start Start: Amine-Oligo (Desalted) Prep 1. Dissolve Oligo (Borate pH 8.5) 2. Dissolve Dye (Dry DMSO) Start->Prep React Conjugation Reaction (15x Excess Dye, 4hrs RT) Prep->React Combine Purify Purification (HPLC or EtOH Precip) React->Purify Remove Free Dye QC QC: UV-Vis & Mass Spec Calculate DOL Purify->QC Validate

Figure 2: Operational workflow for Bdy 650-X oligonucleotide conjugation.

References

  • Thermo Fisher Scientific. BODIPY™ 650/665-X NHS Ester Data Sheet. Molecular Probes.[9] Link

  • Glen Research. Labeling Amino-Modifiers with NHS Esters. Glen Report 32-26. Link

  • Lumiprobe. General Protocol for NHS Ester Labeling.Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard field reference for NHS chemistry).

Sources

Application Notes and Protocols for Dual-Labeling with Bdy 650-X SE and Green Fluorescent Protein (GFP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Synthetic Dyes and Fluorescent Proteins in Multiplexed Imaging

The concurrent visualization of multiple molecular species within a single cell or tissue sample is a cornerstone of modern biological research. This dual-labeling approach provides critical insights into protein co-localization, interaction, and the dynamics of cellular processes. A powerful combination for such experiments is the use of a genetically encoded fluorescent reporter, like Green Fluorescent Protein (GFP), with a bright, photostable synthetic fluorophore, such as Bdy 650-X SE.

GFP and its spectral variants have revolutionized cell biology by enabling the tracking of specific proteins in living cells.[1][2][3] However, the spectral properties of GFP can sometimes limit the experimental design, particularly in multiplexing scenarios. Supplementing a GFP-based system with a spectrally distinct and chemically versatile dye like Bdy 650-X SE opens up new avenues for investigation.

Bdy 650-X SE is a far-red fluorescent dye belonging to the BODIPY® family.[4][5] It exhibits a high fluorescence quantum yield and extinction coefficient, and its emission is relatively insensitive to pH changes.[4][5] Its succinimidyl ester (SE) functional group allows for straightforward covalent attachment to primary amines on proteins, most notably the lysine residues of antibodies.[][7] The "X" in its name denotes a seven-atom spacer that physically separates the fluorophore from the conjugated biomolecule, minimizing potential functional interference.[4][5]

This guide provides a comprehensive overview and detailed protocols for the successful dual-labeling of a target protein with a Bdy 650-X SE-conjugated antibody in cells already expressing a GFP-tagged protein of interest.

Caption: Workflow for the conjugation of an antibody with Bdy 650-X SE.

Protocol: Antibody Conjugation

Materials:

  • Antibody to be labeled (at a concentration of 1-2 mg/mL)

  • Bdy 650-X SE

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3 [8]* Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS. [9][10] * Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.

  • Dye Preparation:

    • Allow the vial of Bdy 650-X SE to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. []This solution should be prepared fresh and protected from light.

  • Conjugation Reaction:

    • While gently stirring, add the calculated volume of the 10 mM dye stock solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a good starting point for optimization. [] * Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. [11] * Collect the fractions containing the colored, labeled antibody.

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. [12][13]An optimal DOL is typically between 2 and 10. [11][12]A DOL that is too high can lead to self-quenching of the fluorophore and potentially affect antibody function. [12][14] The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~646 nm for Bdy 650-X). [4] Formula for DOL Calculation:

DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye]

Where:

  • A_dye is the absorbance of the conjugate at 646 nm.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG). [12]* ε_dye is the molar extinction coefficient of Bdy 650-X at 646 nm (102,000 M⁻¹cm⁻¹). [4]* CF_280 is the correction factor for the dye's absorbance at 280 nm (0.04 for Bdy 650-X). [4]

    Parameter Value Source
    Bdy 650-X SE λabs ~646 nm [4][5]
    Bdy 650-X SE λem ~660 nm [4][5]
    Bdy 650-X SE ε 102,000 M⁻¹cm⁻¹ [4][5]
    Bdy 650-X SE CF₂₈₀ 0.04 [4][5]
    IgG ε₂₈₀ ~210,000 M⁻¹cm⁻¹ [12]

    | Recommended DOL | 2-10 | [11][12]|

Part 2: Dual-Labeling Immunofluorescence Protocol for Fixed Cells

This protocol is designed for the immunofluorescent staining of a target protein using a Bdy 650-X SE-conjugated antibody in cells that are expressing a GFP-tagged protein.

Critical Considerations for GFP

It is important to note that the fluorescence of GFP can be sensitive to fixation conditions. [15]While paraformaldehyde is generally well-tolerated, some fixation methods or subsequent processing steps, such as those for in situ hybridization, can diminish or destroy the GFP signal. [16]If the endogenous GFP signal is weak, an anti-GFP antibody can be used to amplify it. [15] Materials:

  • Cells expressing a GFP-fusion protein, grown on coverslips

  • Fixation Solution: 4% paraformaldehyde in PBS, pH 7.4 [17]* Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS [16][18]* Blocking Solution: 5% normal goat serum in PBS [17]* Bdy 650-X SE-conjugated primary or secondary antibody

  • Mounting medium with an anti-fade reagent [19][20] Procedure:

  • Cell Fixation:

    • Wash the cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. [16] * Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with the permeabilization solution for 5-10 minutes at room temperature. [16] * Wash the cells twice with PBS.

  • Blocking:

    • Incubate the cells with the blocking solution for at least 30 minutes at room temperature to minimize non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the Bdy 650-X SE-conjugated antibody in the blocking solution to its optimal working concentration.

    • Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Briefly rinse the coverslips with deionized water.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow to dry.

    • Store the slides at 4°C, protected from light, until imaging.

Part 3: Live-Cell Imaging Considerations

Dual-labeling with Bdy 650-X SE and GFP is also applicable to live-cell imaging, allowing for the dynamic tracking of two distinct proteins. [1][21] Key Adaptations for Live-Cell Imaging:

  • Antibody Delivery: For intracellular targets, methods to deliver the Bdy 650-X SE-conjugated antibody into the cytoplasm of living cells are required. These can include microinjection, electroporation, or the use of cell-penetrating peptides. For cell-surface targets, the antibody can be directly added to the culture medium.

  • Minimizing Phototoxicity: Live-cell imaging often involves repeated exposure to excitation light, which can be phototoxic. It is crucial to use the lowest possible laser power and exposure times that still provide an adequate signal-to-noise ratio.

  • Environmental Control: Maintaining the health of the cells during imaging is paramount. This requires a microscope equipped with a stage-top incubator to control temperature, humidity, and CO₂ levels. [21]

Part 4: Data Acquisition and Analysis

Proper microscope setup is critical to avoid artifacts such as spectral bleed-through, where the emission from one fluorophore is detected in the channel intended for another.

Microscope Filter Selection

The large spectral separation between GFP and Bdy 650-X simplifies filter selection and minimizes bleed-through.

FluorophoreExcitation Filter (nm)Emission Filter (nm)
GFP (e.g., EGFP) 470/40 or 488/20525/50 or 510/20
Bdy 650-X 620/60 or 640/30690/50 or 670/30

These are general recommendations; optimal filter sets may vary depending on the specific microscope configuration.

Sequential Imaging

To completely eliminate any potential for bleed-through, sequential imaging is recommended. In this mode, the GFP channel is imaged first using its specific excitation and emission settings, followed by the Bdy 650-X channel with its corresponding settings.

Sources

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency with Bdy 650-X SE

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conjugation Efficiency with Bdy 650-X SE

Introduction & Mechanism

Welcome to the technical support guide for Bdy 650-X SE (BODIPY™ 650/665-X Succinimidyl Ester). This guide addresses the specific challenges of conjugating this far-red fluorophore to proteins and antibodies.

The Chemistry: The "SE" moiety is an N-hydroxysuccinimide (NHS) ester.[1][2][3][4] It targets primary amines (


)—specifically the 

-amino groups of Lysine residues and the N-terminal

-amine. The "X" denotes an aminohexanoyl spacer (7-atom linker), which is critical for reducing steric hindrance and preventing fluorescence quenching by separating the lipophilic BODIPY core from the protein surface.[5]

The Core Conflict: Conjugation is a kinetic race between two reactions:

  • Acylation (Desired): The NHS ester attacks the amine to form a stable amide bond.[2]

  • Hydrolysis (Competitor): Water attacks the NHS ester, creating a non-reactive carboxylic acid.

Low efficiency almost always results from conditions that favor Reaction 2 over Reaction 1.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the root cause of low efficiency (Low Degree of Labeling, DOL).

TroubleshootingFlow Start Symptom: Low Conjugation Efficiency (Low DOL) CheckBuffer 1. Check Buffer Composition Is it Tris, Glycine, or Imidazole? Start->CheckBuffer CheckPH 2. Check pH Is pH < 8.0 or > 9.0? CheckBuffer->CheckPH No ActionBuffer CRITICAL ERROR Primary amines in buffer compete with protein. Switch to NaHCO3 or PBS. CheckBuffer->ActionBuffer Yes CheckSolvent 3. Check Solvent Quality Was DMSO/DMF anhydrous? CheckPH->CheckSolvent 8.0 - 9.0 ActionPHLow pH Too Low Amines protonated (NH3+). Raise to pH 8.3. CheckPH->ActionPHLow < 8.0 ActionPHHigh pH Too High Rapid hydrolysis of NHS ester. Lower to pH 8.3-8.5. CheckPH->ActionPHHigh > 9.0 CheckProtein 4. Check Protein Conc. Is [Protein] < 2 mg/mL? CheckSolvent->CheckProtein Fresh/Dry ActionHydrolysis Reagent Hydrolysis NHS ester deactivated by moisture. Use fresh, dry solvent. CheckSolvent->ActionHydrolysis Old/Wet ActionDilution Kinetic Issue Hydrolysis outcompetes conjugation. Concentrate protein. CheckProtein->ActionDilution Yes (<2mg/mL) Success Proceed to Optimization (Molar Excess / Time) CheckProtein->Success No (>2mg/mL)

Figure 1: Decision tree for diagnosing low conjugation yields. Blue nodes represent diagnostic steps; Yellow nodes indicate corrective actions.

Critical Parameters & Pre-Conjugation Checklist

A. Buffer Incompatibility (The #1 Error)

NHS esters react with any primary amine. If your buffer contains Tris, Glycine, or BSA (which has lysines), the dye will label the buffer instead of your protein.

Buffer ComponentCompatibilityReason
Sodium Bicarbonate Recommended Maintains pH 8.3; no amines.[6]
PBS / HEPES CompatibleGood, but often requires pH adjustment to 8.3.
Borate CompatibleExcellent buffering capacity at pH 8.5.
Tris (Tris-HCl) FORBIDDEN Contains primary amines; acts as a scavenger.
Glycine FORBIDDEN Contains primary amines; used to stop reactions.[2]
Sodium Azide Caution< 3mM is okay; high concentrations interfere.[2]
B. The pH Balance
  • Target: pH 8.3 – 8.5

  • Why: For the reaction to occur, the lysine amine must be deprotonated (neutral

    
    ). At physiological pH (7.4), most lysines are protonated (
    
    
    
    ) and unreactive [1].
  • Risk: Above pH 9.0, the rate of NHS ester hydrolysis (degradation by water) increases exponentially, destroying the reagent before it can label the protein.

C. Reagent Handling (Hydrolysis)

Bdy 650-X SE is hydrophobic and moisture-sensitive.

  • Solvent: Dissolve only in anhydrous DMSO or DMF.

  • Storage: Store the solid desiccated at -20°C.

  • Usage: Prepare the dye solution immediately before use. Do not store stock solutions of NHS esters , even in DMSO; they degrade within minutes to hours due to trace moisture.

Optimized Protocol

This protocol is designed for 1 mg of IgG (MW ~150 kDa). Scale accordingly.

  • Buffer Exchange:

    • If the protein is in Tris or has low pH, dialyze or use a desalting column (e.g., PD-10) into 0.1 M Sodium Bicarbonate, pH 8.3 .

    • Tip: Ensure protein concentration is > 2 mg/mL .[5] Low concentration favors hydrolysis over conjugation.

  • Dye Preparation:

    • Dissolve Bdy 650-X SE in anhydrous DMSO to a concentration of ~10 mg/mL.

    • Calculation: For 1 mg IgG (~6.6 nmol), a 10-fold molar excess requires ~66 nmol of dye.

    • MW of Bdy 650-X SE is ~643 Da [2].[5] 66 nmol ≈ 42 µg.

  • Reaction:

    • Add the dye solution to the protein while vortexing gently.

    • Crucial: The organic solvent (DMSO) should not exceed 10% of the total volume to prevent protein precipitation.

    • Incubate for 1 hour at Room Temperature in the dark with continuous stirring/rotation.

  • Quenching (Optional but Recommended):

    • Add 1 M Tris (pH 8.0) or 1 M Glycine to a final concentration of 50-100 mM. Incubate for 15 mins. This caps any unreacted NHS ester.

  • Purification:

    • Remove free dye using a Dye Removal Column or Gel Filtration (Sephadex G-25).

    • Note: Bdy 650 is lipophilic. Dialysis is often inefficient because the free dye sticks to the membrane or forms micelles. Gel filtration is superior.

Post-Reaction Analysis: Calculating DOL

To verify efficiency, you must calculate the Degree of Labeling (DOL).[7]

Constants for Bdy 650-X SE:

  • 
     (Extinction Coeff.[7][8][9][10] at 646 nm): ~102,000 cm⁻¹M⁻¹  [2][5]
    
  • 
     (Correction Factor): ~0.04  (See Note below)
    

Formula:


[9][10]

Where:

  • 
     = Absorbance of conjugate at 646 nm.
    
  • 
     = Absorbance of conjugate at 280 nm.[7][9]
    
  • 
     = Extinction coefficient of protein (IgG ≈ 203,000 cm⁻¹M⁻¹).
    

Note on Correction Factor (


): 
The 

accounts for the dye's absorbance at 280 nm, which artificially inflates the protein concentration reading. While ~0.04 is a standard estimate for far-red BODIPY dyes, for maximum accuracy, determine it experimentally:

Troubleshooting Matrix

SymptomPossible CauseCorrective Action
DOL < 1.0 (Low Efficiency) Buffer contained amines (Tris/Glycine).Exchange buffer to Sodium Bicarbonate or Phosphate (pH 8.3).
NHS ester hydrolyzed.[1][2][3][6]Use fresh anhydrous DMSO. Do not reuse frozen dye stocks.
pH too low (< 8.0).Adjust buffer pH to 8.[1]3.
Precipitation Protein concentration too high.Dilute protein to 2-3 mg/mL.
Dye is too hydrophobic ("X" spacer insufficient).Do not exceed 10-15 molar excess. Add 0.1% Tween-20 if compatible.
Too much organic solvent.Keep DMSO/DMF < 10% of final volume.
DOL > 6.0 (Over-labeling) Dye:Protein ratio too high.Reduce molar excess (try 5x or 8x instead of 15x).
Result: Fluorescence Quenching.Bdy dyes self-quench if crowded. Aim for DOL 2-4 for antibodies.
High Background in Assays Free dye not removed.Dialysis failed (dye stuck to membrane). Use Gel Filtration (PD-10).

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • Thermo Fisher Scientific. BODIPY™ 650/665-X, Succinimidyl Ester Product Information. Retrieved from

  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from

  • BenchChem. Troubleshooting Low Yield in NHS Ester Conjugation Reactions. Retrieved from

Sources

Technical Support Center: Bdy 650-X SE Dye Removal & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Bdy 650-X SE (BODIPY™ 650/665-X NHS Ester) Post-Labeling Audience: Researchers, Scientists, and Drug Development Professionals Last Updated: February 23, 2026

Core Technical Overview

Bdy 650-X SE (BODIPY™ 650/665-X Succinimidyl Ester) is a far-red, amine-reactive fluorophore. While it offers exceptional photostability and narrow emission spectra, it presents a unique challenge in bioconjugation: Hydrophobicity .

Unlike highly water-soluble dyes (e.g., Alexa Fluor 488 or Cy5), the BODIPY core is lipophilic.[1] The "X" (aminohexanoyl) spacer is added to reduce steric hindrance and quenching, but it does not fully negate the dye's tendency to aggregate or interact non-specifically with hydrophobic patches on proteins and purification matrices.

Critical Implication: Standard dialysis is often ineffective for removing unreacted Bdy 650-X SE because the free dye may bind non-covalently to the dialysis membrane or the protein itself, leading to high background signal and erroneous Degree of Labeling (DOL) calculations.

Decision Matrix: Selecting the Right Removal Strategy

Use the following matrix to determine the optimal purification method based on your sample constraints.

FeatureMethod A: Size Exclusion (SEC) Method B: Dye Removal Resin Method C: Dialysis
Mechanism Separation by molecular weight (MW)Hydrophobic interaction / AdsorptionDiffusion through semi-permeable membrane
Best For Soluble proteins (>15 kDa), Antibodies (IgG)"Sticky" dyes, low protein concentrationsLarge volumes (>5 mL)
Bdy 650-X Suitability High (Gold Standard)High (Excellent for hydrophobic dyes)Low (Dye sticks to membrane)
Speed Fast (15–30 mins)Fast (15–30 mins)Slow (12–24 hours)
Protein Recovery >90% (if column is blocked properly)>85%Variable (Precipitation risk)
Key Risk Dilution of sampleNon-specific protein binding to resinIncomplete removal; membrane fouling

Detailed Experimental Protocols

Method A: Gravity-Flow Size Exclusion Chromatography (The Gold Standard)

Recommended for most antibody and protein labelings (0.5 mL – 2.5 mL).

Materials:

  • Sephadex G-25 or Bio-Gel P-30 columns (e.g., PD-10 or NAP-25).

  • Equilibration Buffer: PBS (pH 7.2) or buffer of choice (must be amine-free if downstream reactions occur).[2]

Protocol:

  • Column Preparation:

    • Remove the top cap and pour off the storage buffer.

    • Cut/remove the bottom tip.

    • Equilibrate the column with 25 mL (approx. 3-5 column volumes) of Equilibration Buffer. Reasoning: Ensures removal of storage preservatives (azide/ethanol) that could denature the protein.

  • Sample Loading:

    • Carefully load the reaction mixture (max volume 2.5 mL for PD-10) onto the center of the resin bed.

    • Visual Check: You will see a dark blue/cyan band (conjugate) entering the resin.

    • Allow the sample to enter the bed completely. Discard flow-through.

  • Elution:

    • Add 3.5 mL of Equilibration Buffer.

    • Critical Separation: The high MW conjugate (Blue Band 1) will elute first. The unreacted free dye (Blue Band 2) will be retarded by the resin pores and remain near the top/middle.

    • Collect the first blue band. Stop collecting when the eluate becomes clear, before the second band (free dye) approaches the bottom.

Method B: Hydrophobic Dye Removal Resin (Spin Column)

Recommended when SEC fails or for dilute samples (<0.5 mg/mL).

Materials:

  • Commercial Dye Removal Resin (e.g., Pierce™ Dye Removal Columns).[3]

  • Centrifuge capable of 1,000 x g.

Protocol:

  • Resin Preparation:

    • Vortex the column to resuspend the resin.

    • Loosen the cap and snap off the bottom closure.

    • Place in a collection tube and centrifuge at 1,000 x g for 1 minute to remove storage liquid.

  • Sample Processing:

    • Apply the labeling reaction (up to the column's rated capacity) to the resin bed.

    • Incubate for 2–5 minutes at room temperature with gentle agitation. Reasoning: Allows the hydrophobic free dye to interact with the resin matrix.

  • Recovery:

    • Place the column into a clean collection tube.

    • Centrifuge at 1,000 x g for 2 minutes.

    • The flow-through contains the labeled protein. The unreacted Bdy 650-X SE remains bound to the resin.

Quality Control: Calculating Degree of Labeling (DOL)

To ensure the removal was successful and the protein is active, you must calculate the DOL.

Formula:


[4]

Parameters for Bdy 650-X SE:

  • 
     : Absorbance of the conjugate at ~650 nm.
    
  • 
     : Absorbance of the conjugate at 280 nm.[5][6]
    
  • 
     : Extinction coefficient of Bdy 650-X (~100,000 cm⁻¹M⁻¹).
    
  • 
     : Extinction coefficient of your protein (e.g., IgG ~210,000 cm⁻¹M⁻¹).
    
  • CF (Correction Factor) : The % of the dye's absorbance that contributes to A280.[5][6]

    • Note: For BODIPY 650/665, the CF is typically 0.03 – 0.05 (3-5%). If unknown, determine empirically by measuring the A280/A650 ratio of free dye in your buffer.

Workflow Visualization

The following diagram illustrates the logical flow for Bdy 650-X SE labeling and purification, highlighting critical decision points.

BdyLabelingWorkflow Start Start: Protein + Bdy 650-X SE Reaction Incubate (1h, pH 8.3) Hydrolysis Competes Start->Reaction Decision Select Purification Method Reaction->Decision SEC Method A: SEC (G-25) (Standard) Decision->SEC Protein >15kDa Vol 0.5-2.5mL Resin Method B: Dye Removal Resin (Hydrophobic/Dilute) Decision->Resin Sticky Dye Vol <0.5mL Dialysis Method C: Dialysis (Not Recommended) Decision->Dialysis Large Vol (Risk of Binding) QC Quality Control (A280 / A650) SEC->QC Resin->QC Dialysis->QC Result Calculate DOL Target: 2-4 dyes/protein QC->Result

Caption: Logical workflow for Bdy 650-X SE conjugation and purification selection.

Troubleshooting & FAQs

Q1: My protein precipitated after adding the dye. What happened? A: This is likely due to the "Hydrophobic Burden." BODIPY is lipophilic.[1][7][8] If you over-label (high dye:protein ratio), the protein surface becomes too hydrophobic, causing aggregation.

  • Fix: Reduce the molar excess of dye (e.g., from 20x to 10x). Ensure organic solvent (DMSO/DMF) does not exceed 10% of the final volume.

Q2: I see a "tail" of fluorescence in my SEC elution profile. Is this free dye? A: Yes. Because Bdy 650-X is hydrophobic, it can interact weakly with the Sephadex matrix, causing it to elute slower than the protein but faster than typical small salts.

  • Fix: Switch to Method B (Dye Removal Resin) which specifically targets hydrophobic molecules, or perform a second pass through a fresh SEC column.

Q3: Can I use standard dialysis tubing? A: It is risky. The hydrophobic dye often binds to cellulose membranes, creating a blue-stained bag while free dye remains inside.

  • Fix: If you must dialyze, use Slide-A-Lyzer™ cassettes (regenerated cellulose) and add a small amount of detergent (if compatible with downstream apps) or use a dedicated dye removal spin column instead.

Q4: The DOL calculation gives a negative number or impossible value. A: This usually means the Correction Factor (CF) is wrong or the A280 is dominated by scattering from aggregates.

  • Fix: Centrifuge the sample (10,000 x g) to remove micro-aggregates before measuring absorbance. Re-verify the CF by measuring the pure dye in your specific buffer.

References

  • Thermo Fisher Scientific. BODIPY™ 650/665-X, Succinimidyl Ester Product Information. Retrieved from

  • Cytiva (formerly GE Healthcare). Gel Filtration Principles and Methods. Handbook. Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard text for NHS-ester chemistry and hydrophobicity management).
  • BenchChem. Technical Support Center: Preventing Protein Precipitation During Labeling. Retrieved from

  • AAT Bioquest. Quest Database™ Correction Factor [BODIPY 650/665]. Retrieved from

Sources

Preventing precipitation of Bdy 650-X SE in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Precipitation in Aqueous Buffers

Welcome to the technical support guide for Bdy 650-X SE. As Senior Application Scientists, we understand that achieving successful and reproducible bioconjugation is paramount to your research. A common challenge encountered with hydrophobic dyes like the BODIPY™ family is precipitation when transitioning from an organic stock solution to an aqueous reaction buffer. This guide provides an in-depth, troubleshooting-oriented approach to help you understand the underlying causes of this issue and implement robust solutions to ensure your labeling reactions are successful.

Frequently Asked Questions (FAQs)

Q1: What is Bdy 650-X SE and why is it prone to precipitation?

Bdy 650-X SE is a bright, far-red fluorescent dye belonging to the boron-dipyrromethene (BODIPY™) class.[1][2] It is functionalized with a succinimidyl ester (SE), also known as an N-hydroxysuccinimide (NHS) ester, which is a reactive group that covalently attaches the dye to primary amines (e.g., the side chain of lysine residues on a protein).[3][4]

The precipitation of Bdy 650-X SE is primarily due to two factors:

  • Inherent Hydrophobicity : The core structure of BODIPY™ dyes is highly non-polar and hydrophobic.[1][2] While the dye dissolves readily in anhydrous organic solvents like dimethylsulfoxide (DMSO), it has very poor solubility in water.[1][] When the concentrated DMSO stock is introduced into an aqueous buffer, the dye can aggregate and precipitate if its local concentration exceeds its solubility limit.

  • NHS Ester Hydrolysis : The succinimidyl ester group is sensitive to moisture.[6] In an aqueous environment, particularly at the basic pH required for labeling, the ester can be hydrolyzed (cleaved by water). This hydrolysis reaction competes directly with the desired amine labeling reaction.[6][7] While the hydrolyzed product (a carboxylic acid) may have slightly different solubility, the primary issue is the loss of reactivity, not precipitation of the hydrolyzed form itself. The main precipitation event is the aggregation of the unreacted, hydrophobic dye.

Q2: What is the mechanism of an NHS ester reaction and its competing hydrolysis?

The success of your experiment hinges on favoring the desired aminolysis reaction over the competing hydrolysis reaction.

  • Aminolysis (Desired Reaction) : The primary amine on your biomolecule (e.g., protein) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[3] This reaction is most efficient at a slightly basic pH (8.0-8.5), where the amine group is deprotonated and thus more nucleophilic.[8][9]

  • Hydrolysis (Competing Reaction) : Water or hydroxide ions (more abundant at basic pH) can also attack the NHS ester. This breaks the ester bond, converting the reactive group into an unreactive carboxylic acid and rendering the dye incapable of conjugation.[6][10] The half-life of a typical NHS ester can be as short as 10 minutes at pH 8.6.[11]

This chemical competition is the central challenge of NHS ester chemistry.

G cluster_0 Reaction Pathways for Bdy 650-X SE ActiveDye Bdy 650-X SE (Reactive Ester) Conjugate Bdy-Protein Conjugate (Stable Amide Bond) ActiveDye->Conjugate Aminolysis (Desired) pH 8.0-8.5 HydrolyzedDye Hydrolyzed Bdy 650-X (Inactive Carboxylic Acid) ActiveDye->HydrolyzedDye Hydrolysis (Competing) Accelerated by high pH Protein Protein-NH₂ (Primary Amine) Protein->Conjugate Water H₂O / OH⁻ (Aqueous Buffer) Water->HydrolyzedDye NHS NHS byproduct Conjugate->NHS releases HydrolyzedDye->NHS releases G Start Precipitation Observed Q1 When did it occur? Start->Q1 Immediate Immediately upon adding dye stock Q1->Immediate Immediately During During reaction incubation Q1->During Over Time Cause1 Cause: High local concentration / solvent shock Immediate->Cause1 Cause2 Cause: Protein instability or over-labeling with hydrophobic dye During->Cause2 Solution1 Solution: 1. Add dye slowly with mixing. 2. Keep DMSO <10%. 3. Use concentrated dye stock. Cause1->Solution1 Solution2 Solution: 1. Optimize dye:protein ratio. 2. Check buffer pH vs protein pI. 3. Use amine-free buffer. Cause2->Solution2

Fig 2. Troubleshooting workflow for precipitation.

Recommended Protocols & Data

Table 1: Recommended Buffers for Amine Labeling
BufferConcentrationpH RangeNotes
Sodium Bicarbonate 0.1 M8.3 - 8.5Most common and effective buffer for NHS ester reactions. [3]
Sodium Borate 50 mM8.0 - 9.0An excellent alternative to bicarbonate; provides good buffering capacity.
Phosphate Buffer (PBS) 0.1 M7.5 - 8.0Use if protein is unstable at higher pH. Reaction will be slower due to fewer deprotonated amines and slower hydrolysis. [12]
HEPES 20-50 mM7.5 - 8.0A non-amine, non-phosphate alternative suitable for many proteins. [13]

Critical Note: AVOID buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will react with the Bdy 650-X SE and quench the labeling reaction. [12][14]

Protocol 1: Preparation of Bdy 650-X SE Stock Solution

Proper preparation and handling of the dye stock is the first step in preventing precipitation.

Materials:

  • Bdy 650-X SE (lyophilized powder)

  • High-quality, anhydrous DMSO [3]* Low-retention microcentrifuge tubes

Procedure:

  • Equilibrate Vial: Before opening, allow the vial of lyophilized dye to warm completely to room temperature for at least 20 minutes. This is critical to prevent condensation of atmospheric moisture onto the powder, which will cause hydrolysis. [6]2. Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Add Solvent: Using a precision pipette, add the required volume of anhydrous DMSO to create a final concentration of 10 mM.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes until the dye is completely dissolved. The solution should be clear.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes in low-retention tubes. Store desiccated at -20°C, protected from light. [1]Do not store NHS esters in solution for extended periods. [14]

Protocol 2: Optimized Protein Labeling with Bdy 650-X SE

This protocol is designed to maximize labeling efficiency while minimizing the risk of precipitation.

Materials:

  • Protein solution (2-10 mg/mL in a recommended amine-free buffer from Table 1) [14]* 10 mM Bdy 650-X SE stock solution in anhydrous DMSO

  • Purification column (e.g., Sephadex® G-25) for removing unreacted dye [3] Procedure:

  • Prepare Protein: Ensure your protein solution is clear and free of aggregates. If necessary, centrifuge at >14,000 x g for 10 minutes to pellet any existing aggregates. The protein must be in an amine-free buffer (see Table 1). [14]2. Calculate Reagent Volume: Determine the volume of 10 mM dye stock needed to achieve the desired molar excess (e.g., a 10:1 dye-to-protein ratio is a good starting point).

  • Perform the Addition: While gently stirring or vortexing the protein solution, add the calculated volume of dye stock slowly and drop-wise. This is the most critical step for preventing precipitation. [13]4. Incubate: Protect the reaction from light and incubate for 1 hour at room temperature. For proteins that are not stable at room temperature, the reaction can be performed at 4°C for 2-4 hours, though efficiency may be reduced. [3]5. Purify Conjugate: Immediately after incubation, remove the unreacted dye and the NHS byproduct by passing the entire reaction mixture over a size-exclusion chromatography column (e.g., G-25) equilibrated with your desired storage buffer (e.g., PBS). [3]6. Characterize Conjugate: Determine the final protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and ~646 nm (for Bdy 650-X). [1][8]

References

  • THP Medical Products. (n.d.). BDY 650-X,SE, BODIPY 650/665 X NHS ester. Retrieved from [Link]

  • Quanta BioDesign. (n.d.). AQuora® NHS Ester Dyes. Retrieved from [Link]

  • Reddit. (2025, June 12). Anyone have a method of purifying NHS esters? r/Chempros. Retrieved from [Link]

  • Cytiva. (n.d.). CyDye® NHS Esters (Succinimidyl Esters). Retrieved from [Link]

  • Wilson, D. H., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir, 30(43), 13015-13024. Retrieved from [Link]

  • KNAUER. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • Stockton, A. M., et al. (2010). Hydrolysis of 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue™) succinimidyl ester under acidic and basic conditions. Astrobiology, 10(6), 635-642. Retrieved from [Link]

  • Kim, S., et al. (2011). Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields. Organic Letters, 13(1), 132-135. Retrieved from [Link]

  • ResearchGate. (2019, March 21). Why does my green fluorophore (BODIPY,fl,SE) seem more fluorescent in aqueous than in non-hydrolyzing DMSO? Retrieved from [Link]

  • López-Andarias, J., et al. (2025, April 2). Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics. Chemical Science, 16, 1234-1245. Retrieved from [Link]

Sources

Executive Summary: The "Goldilocks" Zone of NHS-Ester Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Labeling Optimization Subject: Optimizing pH Conditions for Bdy 650-X SE Amine Coupling

Welcome. You are likely working with BODIPY™ 650/665-X SE (Succinimidyl Ester), a far-red, lipophilic fluorophore widely used for its photostability and narrow emission bandwidth.

The critical challenge with this reagent is pH balance .[1] You are managing two competing reactions:

  • Acylation (Desired): The NHS ester attacks a primary amine (

    
    ) on your protein (Lysine or N-terminus) to form a stable amide bond. This requires a deprotonated amine (unprotonated form), favored at pH > 8.0 .
    
  • Hydrolysis (Undesired): Water attacks the NHS ester, cleaving the reactive group and rendering the dye inert. This reaction accelerates exponentially at pH > 8.5 .

As a Senior Application Scientist, I have designed this guide to help you navigate this trade-off, ensuring high Degree of Labeling (DOL) while preventing the common pitfall of dye precipitation due to the hydrophobic nature of the BODIPY core.

Part 1: Visualizing the Reaction Kinetics

To optimize, you must understand the competition occurring in your test tube. The following diagram illustrates the kinetic bifurcation point governed by pH.

ReactionKinetics cluster_pH pH Influence Start Bdy 650-X SE (Reactive Dye) Conjugate Stable Conjugate (Amide Bond) Start->Conjugate  Nucleophilic Attack  (Favored at pH 8.3) Waste Hydrolyzed Dye (Non-Reactive) Start->Waste  Hydrolysis  (Dominates at pH > 8.6) Protein Protein-NH2 (Lysine/N-term) Protein->Conjugate Water H2O (Solvent) Water->Waste

Figure 1: Kinetic competition between amine labeling and hydrolysis. At pH 8.3, amine reactivity is optimized while hydrolysis is kept manageable.

Part 2: Optimized Protocol (Standard Operating Procedure)

Do not use generic PBS (pH 7.4) for high-efficiency labeling. While possible, the reaction is sluggish because most Lysines (pKa ~10.5) are protonated.

Recommended Buffer: 0.1 M Sodium Bicarbonate (


), pH 8.3.
Step-by-Step Workflow
  • Protein Preparation:

    • Dissolve protein to 2–10 mg/mL in 0.1 M Sodium Bicarbonate, pH 8.3.

    • Critical: Ensure the buffer is free of primary amines (No Tris, Glycine, or Ammonium ions). If protein is in Tris, dialyze or use a spin desalting column first.

  • Dye Solubilization (The Hydrophobic Risk):

    • Bdy 650 is hydrophobic. Dissolve the dye in anhydrous DMSO or DMF immediately before use.

    • Concentration: 10 mg/mL in DMSO.

    • Why: NHS esters hydrolyze within minutes in water but are stable in anhydrous organic solvents.

  • Conjugation Reaction:

    • Calculated Molar Ratio: Start with 10–15 moles of dye per mole of protein .

    • Add the dye solution to the protein slowly while vortexing gently.

    • Constraint: Keep the final volume of organic solvent (DMSO) below 10% to prevent protein denaturation or dye precipitation.

  • Incubation:

    • Incubate for 1 hour at Room Temperature (RT) or 2 hours at 4°C.

    • Protect from light (foil wrap).

  • Purification:

    • Remove unreacted dye using a Desalting Column (e.g., Sephadex G-25) or extensive dialysis against PBS (pH 7.4).

    • Note: The "X" spacer (aminohexanoyl) increases lipophilicity; ensure your purification method can handle hydrophobic molecules.

Part 3: Troubleshooting Guide (Q&A)

Q1: My protein precipitated immediately upon adding the Bdy 650-X SE. What happened?

  • Diagnosis: "Dye Shock." Bdy 650 is a neutral, hydrophobic fluorophore (unlike the negatively charged Alexa Fluor or Sulfo-Cyanine dyes). Adding a concentrated hydrophobic dye to an aqueous buffer can cause it to crash out, dragging the protein with it.

  • Solution:

    • Lower the Dye Loading: Reduce the molar excess from 15x to 5x or 8x.

    • Solvent Bridge: Ensure your DMSO concentration is at least 5% (but under 10%) to help solubilize the dye during the reaction.

    • Alternative: Use a sulfonated version (e.g., Alexa Fluor 647) if Bdy 650 properties are not strictly required.

Q2: I have low labeling efficiency (DOL < 1.0). Is my dye dead?

  • Diagnosis: Likely hydrolysis.[2][3] NHS esters are moisture-sensitive. If your DMSO was "wet" (hygroscopic) or the dye stock was left open, the NHS group hydrolyzed before it ever saw the protein.

  • Validation: Check the hydrolysis rate.

    • Test: Dilute a small amount of dye in pH 8.0 buffer and monitor absorbance at 260 nm (NHS leaving group). If it doesn't change over time, the ester was already hydrolyzed.

  • Solution: Always use fresh, anhydrous DMSO (from a sealed ampoule) and store dye stocks at -20°C under desiccant.

Q3: Can I label at pH 7.0 to protect my sensitive protein?

  • Analysis: Yes, but kinetics change.

    • At pH 7.0, the hydrolysis half-life is longer (~4-5 hours), but Lysine reactivity is very low.

    • Targeting: pH 7.0 favors the N-terminus (pKa ~7.6–8.0) over Lysines (pKa ~10.5).

  • Protocol Adjustment: If labeling at pH 7.0, extend incubation time to 3–4 hours or overnight at 4°C to compensate for the slower reaction rate.

Part 4: Data & Reference Tables

Table 1: pH Effects on NHS-Ester Chemistry
pH ConditionNHS-Ester Half-Life (Hydrolysis)Amine ReactivityRecommended Application
pH 7.0 ~4–5 HoursLow (N-term favored)Labelling sensitive proteins; N-terminal specific targeting.
pH 8.0–8.3 ~1 HourHigh (Optimal) Standard protein labeling (Lysine targeting).
pH > 8.6 ~10 MinutesVery High (Unstable)Rapid labeling (requires excess dye); high risk of hydrolysis.
Table 2: Bdy 650-X SE Specifications
PropertyValueNotes
Ex / Em 646 / 660 nmFar-red; matches Cy5/Alexa647 filters.
Spacer (X) Aminohexanoyl (7-atom)Reduces steric hindrance; increases lipophilicity.
Solubility Low in waterDissolve in DMSO/DMF first.
Charge NeutralRisk of precipitation at high DOL.

Part 5: Advanced Workflow Visualization

OptimizationWorkflow Prep 1. Prepare Protein (pH 8.3, NaHCO3) Mix 3. Mix Gently (Final DMSO < 10%) Prep->Mix Solubilize 2. Solubilize Dye (Anhydrous DMSO) Solubilize->Mix Incubate 4. Incubate (1h @ RT) Mix->Incubate CheckPrecip Precipitation? Incubate->CheckPrecip Purify 5. Purify (Desalting Column) CheckPrecip->Solubilize Yes (Restart: Lower Dye Ratio) CheckPrecip->Purify No

Figure 2: Optimized workflow for hydrophobic dye coupling. Note the critical check for precipitation before purification.

References

Sources

Reducing fluorescence quenching in high-density Bdy 650-X SE conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Bdy 650-X SE (Succinimidyl Ester) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding fluorescence quenching at high labeling densities. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your experiments for maximal fluorescence and conjugate performance.

The Challenge: Fluorescence Quenching at High Density

Bdy 650-X SE is a bright and photostable far-red fluorescent dye, belonging to the BODIPY™ family.[1][2] Its high quantum yield and extinction coefficient make it an excellent choice for labeling proteins, antibodies, and other amine-containing biomolecules.[1][3][4] However, a common pitfall emerges when aiming for a high degree of labeling (DOL): a paradoxical loss of fluorescence signal, a phenomenon known as fluorescence quenching.

This guide will walk you through the mechanisms behind this quenching and provide actionable strategies to mitigate it, ensuring you achieve the brightest, most effective conjugates for your assays.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the conjugation and use of Bdy 650-X SE.

Q1: Why is my high-density Bdy 650-X SE conjugate not as bright as I expected?

This is the classic sign of fluorescence quenching. When Bdy 650-X SE molecules are conjugated too closely to one another on a biomolecule, they can interact in ways that dissipate the excitation energy through non-radiative pathways, meaning the energy is lost as heat rather than emitted as light.[5][6] The two primary culprits are Förster Resonance Energy Transfer (FRET) between identical fluorophores (homo-FRET) and aggregation-caused quenching (ACQ).[7][8]

Q2: What is the optimal dye-to-protein molar ratio for Bdy 650-X SE?

There is no single optimal ratio; it is highly dependent on the specific protein's size, number of available lysines, and your application. A typical starting point for antibodies is a 10:1 to 20:1 molar ratio of dye to protein.[9] However, it is crucial to perform a titration series (e.g., 5:1, 10:1, 15:1, 20:1) to empirically determine the ratio that yields the highest fluorescence without significant quenching for your specific biomolecule.[10]

Q3: My protein precipitated after the labeling reaction. What went wrong?

Protein precipitation is often caused by two factors:

  • High Degree of Labeling: Bdy 650-X is a hydrophobic dye.[1][2] Attaching too many of these molecules can decrease the overall solubility of the protein conjugate, leading to aggregation and precipitation.[10] To fix this, reduce the molar excess of the dye in your reaction.

  • Excess Organic Solvent: Bdy 650-X SE is typically dissolved in an anhydrous solvent like DMSO or DMF.[9][] If the final concentration of this solvent in your reaction exceeds 10%, it can denature and precipitate the protein.[10]

Q4: How do I calculate the Degree of Labeling (DOL)?

The DOL is the average number of dye molecules conjugated to each protein molecule. It is calculated using spectrophotometry after purifying the conjugate from any free, unconjugated dye. The formula is:

DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF_280)) * ε_dye][10]

Where:

  • A_max: Absorbance of the conjugate at the dye's maximum absorption wavelength (~646 nm).[1][2]

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_prot: Molar extinction coefficient of the protein at 280 nm.

  • ε_dye: Molar extinction coefficient of the dye at its A_max (approx. 102,000 M⁻¹cm⁻¹).[1][2]

  • CF_280: Correction factor (A_280 of the free dye / A_max of the free dye), which for Bdy 650-X SE is approximately 0.04.[1][2]

Q5: Can I use a buffer containing primary amines, like Tris or glycine?

No. The Bdy 650-X SE reagent contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines.[12] Buffers containing primary amines (e.g., Tris, glycine) will compete with your target protein for reaction with the dye, significantly reducing labeling efficiency.[10] Use amine-free buffers such as PBS, carbonate, borate, or HEPES at a pH of 7.2-8.5.[10][13]

Understanding the Mechanisms of Quenching

To effectively troubleshoot, it is essential to understand the photophysical processes causing fluorescence loss. At high densities, Bdy 650-X molecules are brought into close proximity, enabling energy transfer and interactions that prevent light emission.

Key Quenching Pathways

Quenching_Mechanisms FRET_Excited FRET_Excited ACQ_Monomer1 ACQ_Monomer1 FRET_Ground FRET_Ground ACQ_Monomer2 ACQ_Monomer2 FRET_Heat FRET_Heat ACQ_Dimer ACQ_Dimer

  • Homo-FRET (Förster Resonance Energy Transfer): This is a non-radiative energy transfer between two identical fluorophores.[7] An excited Bdy 650-X molecule (the donor) can transfer its energy to a nearby ground-state Bdy 650-X molecule (the acceptor) through dipole-dipole coupling.[14][15] This transfer is highly distance-dependent, proportional to the inverse sixth power of the distance between the dyes, making it extremely sensitive to proximity (typically within 1-10 nm).[14][15] Since the acceptor is also a Bdy 650-X molecule, the energy is often dissipated as heat, resulting in quenching.[16]

  • Aggregation-Caused Quenching (ACQ) / Static Quenching: BODIPY dyes are known to be hydrophobic.[2] At high concentrations on a protein's surface, they can associate through hydrophobic and π-π stacking interactions to form non-fluorescent ground-state dimers or aggregates.[17][] These aggregates have unique electronic properties and dissipate energy through non-radiative pathways, effectively quenching the fluorescence of the involved molecules.[6][17]

In-Depth Troubleshooting Guide

Use this section to diagnose and resolve specific issues with your Bdy 650-X SE conjugates.

ProblemProbable Cause(s)Recommended Solution(s)
Low fluorescence signal despite a high calculated DOL. Homo-FRET or ACQ: The dyes are too close together, leading to quenching.Optimize DOL: Perform a dye:protein titration to find the "sweet spot" where fluorescence is maximal before quenching begins. (See Protocol 1).[19] Introduce Spacers: If your system allows, use linkers or spacers to increase the distance between the dye and the biomolecule, which can help reduce quenching.[20][21] Bdy 650-X SE already includes a seven-atom spacer, but further separation may be needed.[1][2]
Inconsistent fluorescence intensity between batches. Variable DOL: Minor variations in reaction conditions (pH, temperature, time) can lead to different DOLs. Dye Hydrolysis: The NHS ester on Bdy 650-X SE is moisture-sensitive. Old or improperly stored dye will have lower reactivity.Standardize Protocol: Strictly control all reaction parameters. Characterize Each Batch: Calculate the DOL for every new conjugate batch to ensure consistency. Use Fresh Dye: Always prepare a fresh stock solution of the dye in anhydrous DMSO or DMF immediately before use.[9] Store unused dye desiccated at -20°C.[22]
Complete loss of fluorescence. Photobleaching: Excessive exposure to excitation light. Chemical Degradation: Incompatible buffer components or harsh purification methods.Protect from Light: Minimize light exposure during conjugation, purification, and storage.[] Review Buffer & Purification: Ensure all solutions are compatible with the dye and protein. Avoid extreme pH or the presence of reducing agents not intended for the protocol.

Key Experimental Protocols

Protocol 1: Optimizing the Dye-to-Protein Molar Ratio

This protocol provides a framework for identifying the optimal labeling density for your specific protein to maximize fluorescence and minimize quenching.

// Connections p1 -> r1; p2 -> r2; r1 -> r2 -> r3 -> u1 -> a1 -> a2 -> a3 -> a4; } ax Caption: Experimental workflow for determining the optimal Degree of Labeling (DOL).

Materials:

  • Your protein of interest (2-10 mg/mL)

  • Bdy 650-X SE (Succinimidyl Ester)

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

  • Spectrophotometer and Fluorometer

Methodology:

  • Prepare Solutions:

    • Dissolve your protein in the reaction buffer to a concentration of 2-10 mg/mL.[10] Higher protein concentrations generally improve labeling efficiency.

    • Immediately before use, prepare a 10 mM stock solution of Bdy 650-X SE in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

  • Set Up Reactions:

    • Aliquot your protein solution into five separate reaction tubes.

    • Calculate the volume of dye stock needed to achieve molar ratios of 2:1, 5:1, 10:1, 15:1, and 20:1 (dye:protein).

    • Add the calculated volume of dye stock to the corresponding protein tube while gently vortexing. Ensure the final DMSO/DMF concentration remains below 10%.[10]

  • Incubation:

    • Incubate the reactions for 1 hour at room temperature, protected from light.[13]

  • Purification:

    • Purify each of the five conjugates to remove all unconjugated Bdy 650-X SE. Size-exclusion chromatography is highly effective for this purpose.

  • Characterization:

    • For each purified conjugate, measure the absorbance at 280 nm and ~646 nm.

    • Calculate the protein concentration and the DOL for each sample using the formula provided in the FAQ section.

    • Dilute all samples to the same protein concentration (e.g., 0.1 mg/mL).

    • Measure the fluorescence intensity of each sample (Excitation: ~646 nm, Emission: ~660 nm).[1][2]

  • Analysis:

    • Plot the fluorescence intensity as a function of the calculated DOL. The optimal DOL corresponds to the peak of this curve. Ratios resulting in a DOL beyond this peak are in the quenching regime.

Summary of Bdy 650-X SE Properties

PropertyValueSource(s)
Excitation Maximum (λabs) ~646 nm[1][2]
Emission Maximum (λem) ~660 nm[1][2]
Molar Extinction Coefficient (ε) ~102,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (φ) ~0.52[1][2][22]
Reactive Group N-hydroxysuccinimide (NHS) ester[1][2]
Reactivity Primary amines (e.g., Lysine, N-terminus)[1][2][12]
Spacer Arm Seven-atom aminohexanoyl ("X")[1][2]

References

  • Förster resonance energy transfer. Wikipedia. [Link]

  • Forster Resonance Energy Transfer. lambertinstruments.com. [Link]

  • Hexagonal Boron Nitride Spacers for Fluorescence Imaging of Biomolecules. TU Delft Repository. [Link]

  • Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells. PMC. [Link]

  • Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. PMC. [Link]

  • Quenching (fluorescence). Wikipedia. [Link]

  • Förster Resonance Energy Transfer (FRET). Teledyne Vision Solutions. [Link]

  • Förster Resonance Energy Transfer (FRET): Fluorescent Probe Live-Cell Imaging. Celtarys. [Link]

  • Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. MDPI. [Link]

  • Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers. PMC. [Link]

  • Two proposed strategies to minimize dye quenching effect. 1) Lower dye loading. ResearchGate. [Link]

  • Are Self-quenching and homo-FRET in fluorophores physically different processes? ResearchGate. [Link]

  • Fluorescence Quenching in J-Aggregates through the Formation of Unusual Metastable Dimers. ACS Publications. [Link]

  • BDY 650-X,SE, BODIPY 650/665 X NHS ester. THP Medical Products. [Link]

  • Full article: Fluorescence-quenching and resonance energy transfer studies of lipid microdomains in model and biological membranes (Review). Taylor & Francis. [Link]

  • Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. [Link]

  • Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. ResearchGate. [Link]

  • Uncovering Molecular Quencher Effects on FRET Phenomena in Microsphere-Immobilized Probe Systems. ACS Publications. [Link]

  • Uncovering Molecular Quencher Effects on FRET Phenomena in Microsphere-Immobilized Probe Systems. PMC. [Link]

  • BDP 650/665 X NHS ester (A270088). Antibodies.com. [Link]

  • Quantitative fluorescence emission anisotropy microscopy for implementing homo–fluorescence resonance energy transfer measurements in living cells. Molecular Biology of the Cell (MBoC). [Link]

  • Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. ACS Publications. [Link]

  • Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. PMC. [Link]

  • Role of Polymeric Stabilizing Agents as a Molecular Spacer in Gold Nanoparticle-Mediated FRET-Based Biosensing. PMC. [Link]

  • Effect of spacer layer thickness on quenching and mean survival time. ResearchGate. [Link]

  • Self-quenching Mechanism: the Influence of Quencher and Spacer on Quencher-fluorescein Probes. ResearchGate. [Link]

  • Conjugation Protocol for Amine Reactive Dyes. Bio-Techne. [Link]

  • BDY 630-X SE Dye Profile. FluoroFinder. [Link]

  • Antibody Conjugation Techniques. FluoroFinder. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

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Technical Support Center: Bdy 650-X SE Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Storage Stability & Shelf Life | Ticket Priority: High

Executive Summary

Bdy 650-X SE (analogous to BODIPY® 650/665-X SE) is a far-red, amine-reactive fluorophore.[][2][3][4][5] While the BODIPY core is exceptionally photostable, the Succinimidyl Ester (SE/NHS) reactive group is chemically fragile.

The Critical Failure Mode: Moisture-induced hydrolysis. Once dissolved, the SE group begins to degrade immediately upon contact with trace water. A hydrolyzed dye will still fluoresce (bright signal) but will fail to conjugate to your target, leading to false negatives or poor labeling efficiency.

Module 1: The Mechanistic "Why"

Understanding the causality of degradation to prevent experimental failure.

The "SE" moiety is an electrophile designed to react with primary amines (


) on your target protein. However, water (

) is also a nucleophile. In any aqueous environment—or "wet" organic solvent—water competes with your protein for the dye.
  • The Good Path (Aminolysis): Dye-NHS + Protein-NH2

    
    Stable Amide Bond  + NHS byproduct.[]
    
  • The Bad Path (Hydrolysis): Dye-NHS +

    
    
    
    
    
    Carboxylic Acid (Dead Dye) + NHS byproduct.

Why DMSO is a Trap: Researchers often store dye stocks in DMSO at -20°C. However, DMSO is hygroscopic ; it pulls moisture from the air within minutes of opening the bottle. A stock solution stored in "standard" DMSO at -20°C can lose >50% of its reactivity in a few weeks, even if it remains fluorescent.[]

Module 2: Visualization of Failure Pathways

The following diagram illustrates the kinetic competition between successful labeling and degradation.

Bdy_Fate Start Bdy 650-X SE (Active Ester) Conjugate Fluorescent Conjugate (SUCCESS) Start->Conjugate  Aminolysis (pH 8.3, Fast)   DeadDye Carboxylic Acid (FAILURE) Start->DeadDye  Hydrolysis (Moisture, pH >8)   Target Target Protein (Primary Amine) Target->Conjugate Water Moisture / H2O (Competitor) Water->DeadDye

Figure 1: Kinetic competition: The dye does not "know" which nucleophile it reacts with. High pH accelerates both pathways, but moisture presence guarantees the red "Failure" path.

Module 3: Troubleshooting & FAQs

Q1: How long can I store Bdy 650-X SE after dissolving it in DMSO?

  • Strict Answer: 0 hours (Immediate use is best).

  • Nuanced Answer: If you use anhydrous DMSO (freshly opened ampoule) and store it at -20°C protected from light and moisture (desiccated), it may retain reactivity for 1-2 weeks .[]

  • Warning: Never store in aqueous buffers. The half-life at pH 7.0 is roughly 4 hours; at pH 8.5, it drops to minutes.[6][7]

Q2: My dye is bright, but my protein isn't labeling. Why? You likely have "Dead Dye" (Carboxylic Acid form). The BODIPY fluorophore is extremely stable and will fluoresce even after the reactive SE group has hydrolyzed. Fluorescence is not a proxy for reactivity.

  • Action: Perform a "Activity Check" (see Protocol A below) before committing valuable protein.

Q3: Can I refreeze the stock solution? No. Every freeze-thaw cycle introduces condensation (water) into the tube.

  • Solution: Use the "Single-Use Aliquot" method described in Module 4.

Q4: Why did the dye precipitate in my reaction buffer? Bdy 650-X is hydrophobic. If you add a high concentration of dye in DMSO directly to a saline buffer, it may crash out.

  • Solution: Keep the final organic solvent concentration (DMSO/DMF) between 5-10% in the reaction mixture to maintain solubility.

Module 4: Validated Protocols
Protocol A: The "Single-Use Aliquot" System (Gold Standard)

Use this to maximize shelf life and reproducibility.[]

  • Preparation: Receive the solid dye (usually 1 mg or 5 mg). Allow the vial to warm to room temperature before opening (prevents condensation).

  • Dissolution: Dissolve the entire vial in Anhydrous DMSO (Grade: ≥99.9%, water <50 ppm) to a concentration of 10 mg/mL.

  • Aliquot: Immediately dispense small volumes (e.g., 5-10 µL) into individual microcentrifuge tubes.

  • Storage:

    • Option 1 (Best): Lyophilize (freeze-dry) the aliquots back to solid. Store at -20°C desiccated. Shelf life: 6-12 months.

    • Option 2 (Acceptable): Flash freeze the liquid aliquots. Store at -20°C or -80°C. Shelf life: 2-4 weeks.

  • Usage: Thaw one aliquot for your experiment. Discard any unused portion. Do not refreeze.

Protocol B: The "Activity Check" (Reactivity Verification)

Run this if your stock is >2 weeks old.

  • Take a small amount of your dye stock.

  • React it with an excess of a cheap primary amine (e.g., Lysine or Glycine) in pH 8.5 buffer for 15 minutes.

  • Run the mixture on a TLC plate or HPLC.

  • Result: The dye-lysine conjugate will have a different retention time/mobility than the hydrolyzed carboxylic acid dye. If you only see the carboxylic acid peak, your stock is dead.

Module 5: Technical Data Specifications

Table 1: Bdy 650-X SE Properties

Property Value Notes
Excitation Max 646 nm Far-Red (Cy5 channel compatible)
Emission Max 660 nm

| Extinction Coeff. | ~100,000


 | High brightness |
| Reactive Group  | Succinimidyl Ester (SE/NHS) | Reacts with primary amines (

) | | Optimal pH | 8.3 – 8.5 | Balance between reactivity and hydrolysis | | Solubility | DMSO, DMF | Hydrophobic; requires organic co-solvent |[]

Table 2: Estimated Hydrolysis Half-Lives (General NHS Ester) | Condition | Estimated Half-Life (


) | Status |
| :--- | :--- | :--- |
| pH 7.0 (Aqueous)  | ~4-5 Hours | Slow degradation |
| pH 8.5 (Aqueous)  | ~10-20 Minutes | Rapid degradation  (Work fast!)[] |
| Dry DMSO  | Days to Weeks | Depends on water content |
| Wet DMSO  | Minutes to Hours | Unusable  |
Module 6: Storage Decision Tree

Storage_Logic Start State of Bdy 650-X SE Solid Solid Powder Start->Solid Solution Dissolved (DMSO/DMF) Start->Solution SolidAction Store -20°C Desiccated & Dark (Shelf Life: >1 Year) Solid->SolidAction CheckWater Is the Solvent Anhydrous? Solution->CheckWater Wet Standard/Old DMSO CheckWater->Wet No / Unknown Dry Fresh Anhydrous DMSO CheckWater->Dry Yes WetAction USE IMMEDIATELY Do not store. Discard unused. Wet->WetAction DryAction Aliquot & Freeze (-20°C) Single Use Only. (Shelf Life: ~2 Weeks) Dry->DryAction

Figure 2: Decision matrix for storage. Note that "Standard" DMSO found on lab benches is usually considered "Wet" for NHS-ester chemistry.[]

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on NHS ester chemistry and hydrolysis rates).

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. (Detailed analysis of NHS ester half-lives at varying pH).

  • Tocris Bioscience. BDY 650-X, SE Product Information. (Specific spectral data and structural properties for Bdy 650-X).

  • Lumiprobe. NHS Ester Labeling of Amino Biomolecules. (Protocols regarding solvent choice and pH optimization).

Sources

Technical Support Center: Minimizing Non-Specific Binding of Bdy 650-X SE in Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting and minimizing non-specific binding of Bdy 650-X SE in your tissue-based fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-quality, specific staining with this far-red fluorescent dye. We will delve into the underlying causes of non-specific binding and provide actionable, step-by-step protocols to enhance your signal-to-noise ratio and generate reliable, publication-quality data.

Understanding Bdy 650-X SE and the Challenge of Non-Specific Binding

Bdy 650-X SE (Succinimidyl Ester) is a member of the BODIPY™ family of fluorescent dyes, known for their bright fluorescence, narrow emission spectra, and relative insensitivity to environmental factors like pH.[1][2][3] The "X" in its name indicates the presence of a seven-atom aminohexanoyl spacer, which is designed to minimize interactions between the fluorophore and the biomolecule it's conjugated to.[1][2][4][5] The succinimidyl ester group allows for the covalent labeling of primary amines on proteins and other molecules.[2][6]

Despite these advantages, the hydrophobic nature of the BODIPY core can sometimes lead to non-specific binding in tissue samples, resulting in high background fluorescence that can obscure the true signal.[1][4][7][8] Non-specific binding can arise from several factors, including:

  • Hydrophobic Interactions: The dye can non-specifically adsorb to hydrophobic regions within the tissue, such as lipids and certain proteins.[7][8]

  • Ionic and Electrostatic Interactions: Charged molecules within the tissue can interact with the dye or the labeled antibody.[9]

  • Tissue Autofluorescence: Endogenous molecules in the tissue, such as collagen, elastin, and lipofuscin, can emit their own fluorescence, contributing to the overall background signal.[10][11][12] Aldehyde-based fixatives can also induce autofluorescence.[10][11]

  • Suboptimal Staining Protocol: Inadequate blocking, insufficient washing, or using an inappropriate antibody concentration can all lead to increased background.[13][14][15]

This guide will provide a systematic approach to addressing each of these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background when using Bdy 650-X SE?

A1: The most common culprit is often a combination of the dye's inherent hydrophobicity leading to non-specific adsorption and suboptimal blocking or washing steps in the staining protocol.[7][8] It is crucial to have a robust blocking strategy and stringent washing to minimize these interactions.

Q2: Can I use the same blocking buffer for Bdy 650-X SE as I do for other fluorophores?

A2: While standard blocking buffers like those containing Bovine Serum Albumin (BSA) or normal serum are a good starting point, you may need to optimize the blocking strategy for Bdy 650-X SE.[16][17][18] Due to its hydrophobic nature, incorporating a non-ionic detergent like Tween 20 in your blocking and wash buffers can be beneficial.

Q3: How can I differentiate between non-specific binding of my Bdy 650-X SE conjugate and tissue autofluorescence?

A3: A key control is to examine an unstained tissue section under the same imaging conditions.[19] If you observe fluorescence in the unstained sample, this is indicative of autofluorescence. Autofluorescence often appears across a broad range of emission wavelengths.[11]

Q4: Is Bdy 650-X SE suitable for multiplexing with other fluorophores?

A4: Yes, one of the advantages of Bdy 650-X SE is its narrow emission spectrum, which makes it a good candidate for multiplexing experiments.[1] When planning your multiplex panel, ensure that the emission spectra of the other dyes do not significantly overlap with that of Bdy 650-X SE (Excitation max ~646 nm, Emission max ~660 nm).[1][4]

In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered with Bdy 650-X SE.

Problem 1: High, Diffuse Background Staining Across the Entire Tissue Section

This is a classic sign of non-specific binding. The following troubleshooting steps are designed to systematically address the potential causes.

Potential Cause Troubleshooting Step & Scientific Rationale
Inadequate Blocking 1. Optimize Blocking Buffer Composition: * Increase Protein Concentration: Increase the concentration of BSA or normal serum in your blocking buffer (e.g., from 1% to 5%).[16] This provides a higher concentration of protein to saturate non-specific binding sites. * Use Serum from the Secondary Antibody Host Species: If using an indirect detection method, the blocking serum should be from the same species as the secondary antibody to prevent cross-reactivity.[20] 2. Extend Blocking Incubation Time: Increase the blocking time to allow for more effective saturation of non-specific sites. An incubation of 1-2 hours at room temperature or overnight at 4°C is often beneficial.[16][20] 3. Incorporate a Non-ionic Detergent: Add a low concentration (0.05-0.25%) of a non-ionic detergent like Tween 20 or Triton X-100 to your blocking and wash buffers. These detergents help to disrupt weak, non-specific hydrophobic interactions.
Insufficient Washing 1. Increase the Number and Duration of Wash Steps: After antibody incubations, increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).[13][18] This helps to remove unbound and weakly bound antibodies. 2. Use a Buffer with a Non-ionic Detergent for Washing: As with the blocking buffer, including a detergent in your wash buffer can significantly reduce background.
Inappropriate Antibody/Conjugate Concentration 1. Titrate Your Primary and Secondary Antibodies/Conjugates: High antibody concentrations can lead to non-specific binding.[13][14] Perform a titration experiment to determine the optimal dilution that provides the best signal-to-noise ratio.
Hydrophobic Interactions of the Dye 1. Consider a Different Fluorophore: If extensive troubleshooting of the protocol does not resolve the issue, the inherent hydrophobicity of the Bdy 650-X SE dye may be the primary issue for your specific tissue type.[7][8] Consider testing an alternative far-red dye with a more hydrophilic character.
Problem 2: Punctate or Speckled Background Staining

This type of background can be caused by aggregates of the antibody-dye conjugate or precipitates in your buffers.

Potential Cause Troubleshooting Step & Scientific Rationale
Antibody/Conjugate Aggregates 1. Centrifuge the Antibody/Conjugate Solution: Before diluting, centrifuge the stock solution of your Bdy 650-X SE conjugate at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet any aggregates. Use the supernatant for your staining. 2. Filter Your Diluted Antibody/Conjugate Solution: Use a low-protein-binding syringe filter (e.g., 0.22 µm) to filter the diluted antibody solution immediately before applying it to the tissue.
Precipitates in Buffers 1. Filter All Buffers: Ensure that all buffers used in your staining protocol (e.g., PBS, blocking buffer, wash buffer) are filtered through a 0.22 µm filter to remove any particulate matter.[17] 2. Use Freshly Prepared Buffers: Some buffer components can precipitate over time, especially when stored at low temperatures. Prepare fresh buffers for each experiment.
Problem 3: High Background in Specific Tissue Structures (e.g., Connective Tissue, Red Blood Cells)

This often points to a combination of non-specific binding and endogenous tissue properties.

Potential Cause Troubleshooting Step & Scientific Rationale
Tissue Autofluorescence 1. Perfuse Animals with PBS Prior to Fixation: If working with animal models, perfusing the circulatory system with PBS before fixation will remove red blood cells, which are a major source of autofluorescence.[10][12] 2. Use an Autofluorescence Quenching Reagent: Several commercial reagents are available that can help to reduce autofluorescence from various sources.[10][11] These are typically applied after the staining protocol is complete. 3. Consider Photobleaching: Exposing the tissue to a strong light source before imaging can sometimes reduce autofluorescence.[21] However, this should be done carefully to avoid photobleaching your specific signal. 4. Change the Fixation Method: Aldehyde-based fixatives can increase autofluorescence.[10][11] If your experimental design allows, consider using an organic solvent like ice-cold methanol or ethanol for fixation.[10]
Ionic Interactions with Extracellular Matrix 1. Increase the Ionic Strength of Your Buffers: In some cases, increasing the salt concentration of your wash buffer (e.g., using a higher concentration of NaCl in your PBS) can help to disrupt non-specific ionic interactions.

Experimental Protocols

Protocol 1: Optimized Staining Protocol to Minimize Non-Specific Binding

This protocol incorporates several of the troubleshooting steps mentioned above.

  • Tissue Preparation: Prepare your tissue sections as per your standard protocol (e.g., deparaffinization and rehydration for FFPE tissues, or fixation for frozen sections).

  • Antigen Retrieval (if necessary): Perform antigen retrieval if required for your target antigen.

  • Blocking:

    • Prepare a blocking buffer consisting of 5% normal serum (from the host species of your secondary antibody) and 1% BSA in PBS containing 0.1% Tween 20.

    • Incubate the tissue sections with the blocking buffer for 1-2 hours at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute your primary antibody in the blocking buffer to its optimal concentration (determined by titration).

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the sections three times for 10 minutes each with PBS containing 0.1% Tween 20.

  • Secondary Antibody/Conjugate Incubation:

    • If using an indirect method, dilute your Bdy 650-X SE-conjugated secondary antibody in the blocking buffer to its optimal concentration.

    • Incubate the sections with the secondary antibody for 1 hour at room temperature in the dark.

  • Final Washes:

    • Wash the sections three times for 10 minutes each with PBS containing 0.1% Tween 20 in the dark.

    • Perform a final rinse with PBS.

  • Counterstaining and Mounting:

    • Counterstain with a nuclear stain (e.g., DAPI) if desired.

    • Mount the coverslip using an appropriate mounting medium.

Protocol 2: Secondary Antibody Only Control

This is an essential control to determine if your secondary antibody-dye conjugate is the source of non-specific binding.

  • Follow the "Optimized Staining Protocol" exactly, but in step 4, incubate the sections with blocking buffer only (i.e., omit the primary antibody).

  • Proceed with all subsequent steps, including incubation with the Bdy 650-X SE-conjugated secondary antibody.

  • If you observe significant staining in this control, it indicates that your secondary antibody is binding non-specifically.[20][22] In this case, you may need to try a different secondary antibody or further optimize your blocking and washing conditions.

Visualizing the Concepts

Diagram 1: Bdy 650-X SE Conjugation to a Primary Amine

G cluster_0 Bdy 650-X SE Molecule Bdy Bdy 650-X Core Spacer Aminohexanoyl Spacer ('X') Bdy->Spacer NHS N-Hydroxysuccinimide (NHS) Ester Spacer->NHS Conjugate Stable Amide Bond (Bdy-Protein Conjugate) NHS->Conjugate + Protein Protein with Primary Amine (R-NH2) Protein->Conjugate + LeavingGroup NHS Leaving Group Conjugate->LeavingGroup -

Caption: Covalent bond formation between Bdy 650-X SE and a protein.

Diagram 2: Mechanisms of Non-Specific Binding

G Bdy_Conjugate Bdy 650-X SE Conjugate Tissue Tissue Section SpecificBinding Specific Antigen Binding (High Signal) Tissue->SpecificBinding Desired Hydrophobic Hydrophobic Interactions (Background) Tissue->Hydrophobic Undesired Ionic Ionic/Electrostatic Interactions (Background) Tissue->Ionic Undesired Autofluorescence Tissue Autofluorescence (Background) Tissue->Autofluorescence Inherent

Caption: Desired vs. undesired interactions in tissue staining.

By systematically applying the principles and protocols outlined in this guide, you can significantly reduce non-specific binding of Bdy 650-X SE and achieve high-quality, reliable results in your fluorescence-based tissue analysis.

References

  • Hycult Biotech. Troubleshooting Immunofluorescence. [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One, 20(9), e0330718. [Link]

  • Viegas, M. S., et al. (2007). An improved and cost-effective methodology for the reduction of autofluorescence in direct immunofluorescence studies on formalin-fixed paraffin-embedded tissues. European Journal of Histochemistry, 51(1), 59–66. [Link]

  • Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? [Link]

  • ResearchGate. (2017, April 26). What can I do to reduce / remove the autofluorescence in the tissues? [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS ONE, 20(9), e0330718. [Link]

  • Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. [Link]

  • Evident Scientific. Signal-to-Noise Considerations. [Link]

  • Atlantis Bioscience. (2024, February 29). 7 Tips for Optimising Immunofluorescence Staining. [Link]

  • Walsh, R., & Waters, J. (2023, May 8). Optimizing Signal to Noise Ratio [Video]. YouTube. [Link]

  • ONI. (2019, May 15). 9 tips to optimize your immunofluorescence staining. [Link]

  • Wu, Y., et al. (2025, November 21). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. [Link]

  • Antibodies.com. (2025, September 26). Immunohistochemistry (IHC): The Complete Guide. [Link]

  • Creative Diagnostics. Fluorescent Immunohistochemistry Protocol. [Link]

  • Jana, A., et al. (2021). ICT-based fluorescent probes for intracellular pH and biological species detection. Frontiers in Chemistry, 9, 707359. [Link]

  • Wu, Y., et al. (2025, November 21). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. [Link]

  • FineTest. (2021, June 28). Role of Intermolecular Forces in Background Staining: Ionic Interaction and Hydrophobic Interaction. [Link]

  • Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLoS ONE, 8(9), e74200. [Link]

  • Zanetti-Domingues, L. C., Tynan, C. J., Rolfe, D. J., Clarke, D. T., & Martin-Fernandez, M. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLoS ONE, 8(9), e74200. [Link]

  • Zhang, Y., et al. (2023, April 14). Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. Biosensors, 13(4), 481. [Link]

  • Li, M., et al. (2024, May 28). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. Molecules, 29(11), 2539. [Link]

  • Goldstein, G., Slizys, I. S., & Chase, M. W. (1961). Studies on fluorescent antibody staining. I. Non-specific fluorescence with fluorescein-coupled sheep anti-rabbit globulins. The Journal of experimental medicine, 114, 89–110. [Link]

  • Visikol. (2023, May 4). Fluorescent Staining Overview. [Link]

  • baseclick. Fluorescent dyes: spectra, types & applications. [Link]

  • Thomason, B. M., & Hebert, G. A. (1974). Control of nonspecific staining in the fluorescent antibody technique for the detection of salmonellae in foods. Applied microbiology, 27(5), 862–869. [Link]

  • Buchwalow, I., et al. (2011). Non-specific binding of antibodies in immunohistochemistry: Fakes and facts. CORE. [Link]

  • ResearchGate. (2017, April 21). How to get rid of non-specific binding in the immunostaining? [Link]

  • Buchwalow, I., & Böcker, W. (2011). Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. Histopathology, 59(1), 163-5. [Link]

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio in Bdy 650-X SE Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bdy 650-X SE. This resource is designed for researchers, scientists, and drug development professionals to help you achieve the highest quality data in your imaging experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance your signal-to-noise ratio when working with Bdy 650-X SE.

Understanding Bdy 650-X SE

Bdy 650-X, SE is a far-red fluorescent dye belonging to the BODIPY® family, engineered for the labeling of primary amines on biomolecules such as antibodies and proteins.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines to form stable amide bonds.[3][4][] Key characteristics of Bdy 650-X SE include a high fluorescence quantum yield, a large extinction coefficient, and relative insensitivity to pH changes, making it a robust choice for various imaging applications. The "X" in its name denotes a seven-atom aminohexanoyl spacer, which separates the fluorophore from its conjugation site, minimizing potential interactions with the labeled biomolecule.[6] Its hydrophobic nature makes it particularly suitable for labeling lipids and cell membranes.

Optical Properties of this compound

ParameterValue
Excitation Maximum (λabs)~646 nm
Emission Maximum (λem)~660 nm
Extinction Coefficient (ε)102,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.52
Closest Laser Line640 nm
Reactive GroupNHS ester
ReactivityPrimary amines

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Bdy 650-X SE to my protein?

The optimal pH for NHS ester reactions is a balance between ensuring the primary amine is deprotonated and minimizing hydrolysis of the NHS ester.[7] A pH range of 8.3 to 8.5 is generally considered optimal.[7] While some protocols suggest a broader range of 7.2 to 9, it's important to be aware that the rate of NHS ester hydrolysis increases with pH.[4][7][8]

Q2: My Bdy 650-X SE conjugate shows a weak signal. What are the possible causes?

Weak or no fluorescence can stem from several factors, including inefficient antibody-dye conjugation, low expression of the target antigen, or issues with the imaging setup.[9][10][11] It is also crucial to ensure that the antibodies have not been degraded and are used at an appropriate concentration.[9]

Q3: I am observing high background fluorescence in my immunofluorescence experiment. How can I reduce it?

High background can be caused by several factors, including non-specific antibody binding, insufficient washing, or autofluorescence.[9][10][12] To mitigate this, incorporating a blocking step with reagents like bovine serum albumin (BSA) or normal serum from the species of the secondary antibody is recommended.[13][14] Thorough washing after antibody incubations is also critical to remove unbound antibodies.[13][14]

Q4: Is Bdy 650-X SE photostable? What can I do to minimize photobleaching?

BODIPY dyes are known for their relatively good photostability.[15][16] However, all fluorophores are susceptible to photobleaching under intense illumination. To minimize this, you can reduce the excitation light intensity, decrease the exposure time, and use an anti-fade mounting medium.[17]

In-Depth Troubleshooting Guides

Issue 1: Low or No Fluorescent Signal

A weak or absent signal is a common issue that can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause.

cluster_solutions Potential Solutions A Low/No Signal Observed B Verify Conjugation Efficiency A->B C Check Target Expression & Accessibility B->C Conjugation OK B_sol Recalculate DOL Re-conjugate Antibody B->B_sol D Optimize Staining Protocol C->D Target Present C_sol Use Positive Control Antigen Retrieval C->C_sol E Validate Imaging Setup D->E Staining Optimized D_sol Titrate Antibody Optimize Incubation D->D_sol F Successful Staining E->F Setup Validated E_sol Check Filters & Laser Increase Exposure E->E_sol

Caption: Troubleshooting workflow for low signal.

Potential Cause Recommended Solution
Inefficient Antibody-Dye Conjugation The degree of labeling (DOL) may be too low. Verify the conjugation by measuring the absorbance of the protein and the dye.[18] If the DOL is suboptimal, consider re-conjugating the antibody, ensuring the correct pH and molar ratio of dye to protein are used.[3][7]
Degraded Antibody or Dye Ensure antibodies are stored correctly and are not expired.[9] Prepare fresh dye stock solutions, as prolonged storage in solution can reduce reactivity.[3]
Low Target Antigen Expression Use a positive control cell line or tissue known to express the target to validate the staining protocol.[19] For low-abundance targets, consider signal amplification techniques.
Suboptimal Antibody Concentration Titrate the primary antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[14][19]
Inadequate Fixation and Permeabilization For intracellular targets, ensure the fixation and permeabilization method is appropriate for the antibody and target.[20] Different methods may be required depending on the target's location.[20]
Incorrect Imaging Settings Verify that the excitation and emission filters on the microscope are appropriate for Bdy 650-X SE (Excitation ~646 nm, Emission ~660 nm). Ensure the correct laser line is being used and that the detector settings are optimized.[20]
  • Materials:

    • Bdy 650-X SE conjugated antibody

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Dilute a small aliquot of your conjugated antibody in PBS.

    • Measure the absorbance at 280 nm (A280) and ~646 nm (Amax).

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein (CF is the correction factor for the dye's absorbance at 280 nm, which is 0.04 for Bdy 650-X SE; ε_protein is the molar extinction coefficient of the antibody at 280 nm).

    • Calculate the dye concentration using the Beer-Lambert law: Dye Concentration (M) = Amax / ε_dye (ε_dye for Bdy 650-X SE is 102,000 M⁻¹cm⁻¹).

    • Determine the Degree of Labeling (DOL): DOL = Dye Concentration / Protein Concentration

A typical DOL for antibodies is between 2 and 7. A DOL below this range may result in a weak signal.

Issue 2: High Background Staining

High background can obscure your specific signal, making data interpretation difficult. This section will guide you through minimizing non-specific staining.

cluster_solutions Potential Solutions A High Background Observed B Review Blocking Step A->B C Assess Antibody Specificity B->C Blocking Adequate B_sol Increase Blocking Time Use Normal Serum B->B_sol D Optimize Washing Protocol C->D Antibody Specific C_sol Titrate Antibody Include Isotype Control C->C_sol E Check for Autofluorescence D->E Washing Optimized D_sol Increase Wash Duration Add Detergent to Wash Buffer D->D_sol F Clean Signal E->F Autofluorescence Low E_sol Use Spectral Unmixing Include Unstained Control E->E_sol

Caption: Troubleshooting workflow for high background.

Potential Cause Recommended Solution
Inadequate Blocking The blocking step is crucial for minimizing non-specific antibody binding.[21] Use a blocking solution containing normal serum from the same species as the secondary antibody, or a general protein blocker like BSA.[13][14] Ensure sufficient incubation time for the blocking step.
Excess Antibody Concentration A high concentration of the primary or secondary antibody can lead to non-specific binding.[19] Perform a titration to find the optimal antibody concentration.[14][19]
Insufficient Washing Thoroughly wash the sample after each antibody incubation step to remove unbound antibodies.[13][14] Increasing the number and duration of washes can help reduce background.[14]
Hydrophobic Interactions The hydrophobic nature of BODIPY dyes can sometimes lead to non-specific binding. Including a non-ionic detergent like Tween-20 in the wash buffers can help mitigate this.[13]
Cell or Tissue Autofluorescence Some cells and tissues naturally exhibit autofluorescence.[19] Include an unstained control to assess the level of autofluorescence. Using a fluorophore in the far-red spectrum, like Bdy 650-X SE, can help minimize issues with autofluorescence which is often more pronounced at shorter wavelengths.[20]
Presence of Dead Cells Dead cells can non-specifically bind antibodies, leading to high background.[9][10] Use a viability dye to exclude dead cells from the analysis.[9][10]
  • Blocking:

    • Prepare a blocking buffer containing 5% normal serum (from the species of the secondary antibody) and/or 3% BSA in PBS.[13][14][22]

    • Incubate the sample in the blocking buffer for at least 30-60 minutes at room temperature.[22]

  • Antibody Incubation:

    • Dilute the primary and secondary antibodies in the blocking buffer. This can help to continuously block non-specific sites.[14]

  • Washing:

    • After each antibody incubation, wash the sample at least three times for 5 minutes each with PBS containing 0.1% Tween-20 (PBST).[13][22]

    • Ensure a sufficient volume of wash buffer to thoroughly rinse the sample.

Issue 3: Signal Fades Quickly (Photobleaching)

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. While Bdy 650-X SE is relatively photostable, excessive light exposure can still lead to signal loss.

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.[17]

  • Minimize Exposure Time: Limit the duration of light exposure during image acquisition.[17]

  • Use an Antifade Mounting Medium: These reagents scavenge free radicals that contribute to photobleaching.

  • Image Averaging: Acquiring multiple images with shorter exposure times and averaging them can improve the signal-to-noise ratio without excessive photobleaching from a single long exposure.[17]

References

  • Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]

  • ONI. (2019, May 15). 9 tips to optimize your immunofluorescence staining. Retrieved from [Link]

  • Bio-Techne. (n.d.). ICC/IF Blocking | Blocking Buffers for Immunofluorescence. Retrieved from [Link]

  • FluoroFinder. (2023, October 3). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Tips for Step 8 - Block Non-specific Binding Sites. Retrieved from [Link]

  • Jo, H., et al. (2020). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. STAR Protocols, 1(3), 100183.
  • Biocompare. (2022, January 18). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]

  • Evident Scientific. (2025, June 9). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Flow Cytometry Troubleshooting Tip. Retrieved from [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718.
  • Dharmaraj, N., et al. (2015). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO at given pH values at room temperature, assessed by HPLC-MSAbs.
  • Promega Connections. (2015, September 21). Purify and Conjugate Antibodies in a Single Workflow. Retrieved from [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718.
  • THP Medical Products. (n.d.). BDY 650-X,SE, BODIPY 650/665 X NHS ester. Retrieved from [Link]

  • FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. Retrieved from [Link]

  • Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]

  • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. Retrieved from [Link]

  • NIH. (n.d.). Conjugation of Fluorochromes to Monoclonal Antibodies. Retrieved from [Link]

  • FluoroFinder. (n.d.). BDY 630-X SE Dye Profile. Retrieved from [Link]

  • MDPI. (2025, April 2). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Retrieved from [Link]

  • NIH. (n.d.). Photochemical Properties and Stability of BODIPY Dyes. Retrieved from [Link]

  • MDPI. (2022, May 12). Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. Retrieved from [Link]

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Selecting the right purification column for Bdy 650-X SE conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of biomolecule conjugates labeled with Bdy 650-X SE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical step in your workflow. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of Bdy 650-X SE that I should consider before purification?

A1: Bdy 650-X SE is a far-red fluorescent dye with several key characteristics that influence the purification strategy.[1][] It possesses a succinimidyl ester (SE) functional group that reacts with primary amines on your biomolecule, such as the side chain of lysine residues, to form a stable amide bond.[3][4] Notably, the BODIPY core of the dye is inherently hydrophobic.[1][5] This hydrophobicity is a critical factor to consider during purification, as it can lead to aggregation of the conjugate or non-specific interactions with chromatography media.[6][7] The "X" in the name refers to a seven-atom aminohexanoyl spacer which helps to reduce interactions between the fluorophore and the conjugated biomolecule.[1]

Q2: What is the primary goal of the purification step for my Bdy 650-X SE conjugate?

A2: The primary goal is to separate the successfully labeled biomolecule-dye conjugate from unreacted (free) Bdy 650-X SE dye and any unlabeled biomolecules.[8][][10] Failure to remove free dye can lead to high background fluorescence and inaccurate quantification in downstream applications.[10][11] Additionally, purification is crucial for removing protein aggregates that may have formed during the conjugation reaction.[12]

Q3: Which purification methods are most suitable for Bdy 650-X SE conjugates?

A3: The choice of purification method depends on the properties of your target biomolecule (e.g., protein, antibody) and the scale of your preparation. The most common and effective methods are:

  • Size Exclusion Chromatography (SEC): This is the most widely used method for removing unconjugated dye from protein conjugates.[6][13] It separates molecules based on their size. The larger conjugate will elute first, while the smaller, free dye molecules are retained longer.[4]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[14][15][16][17] Labeling with Bdy 650-X SE can alter the overall charge of a protein, allowing for the separation of labeled from unlabeled protein, as well as different dye-to-protein ratios.[11]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity.[18][19][20][21] Given the hydrophobic nature of the Bdy 650-X dye, HIC can be a powerful tool for separating conjugates with different degrees of labeling and for removing aggregates.[22][23]

In-Depth Guide to Purification Column Selection

Choosing the Right Chromatography Method

The selection of the appropriate purification column is paramount for achieving high purity and yield of your Bdy 650-X SE conjugate. The following table provides a comparative overview of the most suitable chromatography techniques.

FeatureSize Exclusion Chromatography (SEC)Ion-Exchange Chromatography (IEX)Hydrophobic Interaction Chromatography (HIC)
Separation Principle Size and hydrodynamic radiusNet surface chargeSurface hydrophobicity
Primary Application Removal of free dyeSeparation of labeled vs. unlabeled protein; separation by dye-to-protein ratioRemoval of aggregates; separation by dye-to-protein ratio
Advantages Gentle, preserves protein structure; reliable for removing small moleculesHigh resolution; high capacityOrthogonal selectivity to IEX; effective for aggregate removal
Disadvantages Limited resolution for separating labeled from unlabeled protein; potential for sample dilutionRequires optimization of pH and salt concentration; protein may be sensitive to buffer conditionsRequires high salt concentrations for binding, which may induce protein precipitation; optimization of salt type and concentration is critical
Best Suited For Initial cleanup to remove excess dye; when the primary goal is buffer exchangeWhen a high degree of purity and separation of different labeled species is requiredPurification of hydrophobic conjugates like those with Bdy 650-X; when aggregation is a concern
Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for selecting a purification strategy for Bdy 650-X SE conjugates.

PurificationWorkflow Start Conjugation Reaction Mixture Decision1 Primary Goal: Remove Free Dye? Start->Decision1 SEC Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) End Purified Bdy 650-X SE Conjugate SEC->End IEX Ion-Exchange Chromatography (IEX) IEX->End HIC Hydrophobic Interaction Chromatography (HIC) HIC->End Decision1->SEC Yes Decision2 Need to Separate Labeled/ Unlabeled or by DAR? Decision1->Decision2 No Decision2->IEX Yes (Charge Difference) Decision3 Aggregation Issues or High Hydrophobicity? Decision2->Decision3 No Decision3->IEX No Decision3->HIC Yes

Caption: Decision workflow for purification.

Experimental Protocols

Protocol 1: Purification of Bdy 650-X SE Conjugates using Size Exclusion Chromatography (SEC)

This protocol is designed for the efficient removal of free Bdy 650-X SE dye from a protein conjugate mixture using a gravity-flow desalting column.

Materials:

  • Sephadex G-25 or equivalent desalting column

  • Phosphate-buffered saline (PBS), pH 7.4

  • Collection tubes

Procedure:

  • Column Equilibration:

    • Allow the desalting column to warm to room temperature.

    • Remove the top and bottom caps of the column. Allow the storage buffer to drain completely under gravity.

    • Equilibrate the column by adding 3-5 column volumes of PBS. Allow the buffer to pass through the column completely between each addition.

  • Sample Application:

    • Once the equilibration buffer has just entered the top of the column bed, carefully load your Bdy 650-X SE conjugation reaction mixture onto the center of the column bed. The recommended sample volume is typically 10-15% of the total column volume.

  • Elution:

    • As soon as the sample has entered the column bed, begin adding PBS to the top of the column.

    • The colored conjugate will travel down the column as a distinct band, separating from the slower-moving, unreacted dye.

    • Collect fractions as the colored conjugate band begins to elute from the column. The conjugate will elute in the void volume, while the free dye will be retained and elute later.

  • Analysis:

    • Measure the absorbance of the collected fractions at 280 nm (for protein) and ~650 nm (for Bdy 650-X dye).

    • Pool the fractions containing the purified conjugate.

Visualizing the SEC Separation Principle

SEC_Principle p1 p2 p3 p4 p5 p6 p7 p8 Conjugate Conjugate Conjugate->p1 Excluded FreeDye Free Dye FreeDye->p4 Included

Caption: SEC separation of large conjugates and small free dye.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low recovery of the conjugate Protein precipitation: The hydrophobic Bdy 650-X dye can induce aggregation, especially at high dye-to-protein ratios.[6][7]- Perform purification at 4°C to reduce hydrophobic interactions. - Add non-ionic detergents (e.g., 0.01% Tween-20) to the buffers. - Consider using HIC for purification, as it is designed to handle hydrophobic molecules.[19]
Non-specific binding to the column: The conjugate may be interacting with the chromatography matrix.- For SEC, ensure the column is well-equilibrated. - For IEX, adjust the pH or ionic strength of the buffers to reduce non-specific interactions.[14][24] - For HIC, screen different salt types and concentrations.[20][23]
Poor separation of conjugate and free dye Inappropriate column selection: The chosen column may not have the optimal pore size (for SEC) or selectivity (for IEX/HIC).- For SEC, select a resin with an appropriate fractionation range for your biomolecule. - For IEX, optimize the pH to maximize the charge difference between the conjugate and free dye. - For HIC, a steeper gradient of decreasing salt concentration may improve resolution.[21]
Presence of multiple peaks in the conjugate fraction Heterogeneous labeling: The conjugation reaction may have produced a mixture of species with different dye-to-protein ratios.- This is expected. IEX or HIC can be used to separate these different species if a highly homogeneous product is required.[15][19]
Presence of aggregates: The conjugation process can lead to the formation of protein aggregates.- SEC is effective at separating monomers from aggregates.[6][25] - HIC is also an excellent choice for aggregate removal.[20][21]
Column clogging Particulate matter in the sample: The conjugation reaction mixture may contain precipitates or other particulates.- Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes before loading onto the column.[26] - Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
Sample is too viscous: High protein concentration can lead to increased viscosity.- Dilute the sample with the appropriate binding buffer before loading.[26]

References

  • Vertex AI Search. (n.d.). Protein Purification by Ion-Exchange Chromatography.
  • Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography.
  • Pharmaceutical Technology. (2024, November 13). Hydrophobic Interaction Chromatography Used to Remove Antibody Impurities.
  • GoldBio. (2024, August 6). How to Purify Your Protein With Ion Exchange Chromatography (IEX).
  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering Protein Separation with Ion Exchange Chromatography.
  • Creative Biolabs. (n.d.). Hydrophobic Interaction Chromatography (HIC) for Antibody Characterization.
  • Alfa Chemistry. (2024, November 18). Guidelines for Protein/Antibody Labeling with Maleimide Dyes.
  • PMC. (n.d.). Purification of monoclonal antibodies by hydrophobic interaction chromatography under no-salt conditions.
  • Cytiva. (n.d.). Protein purification troubleshooting guide.
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • Thermo Fisher Scientific. (n.d.). Hydrophobic Interaction Chromatography (HIC).
  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting.
  • ResearchGate. (n.d.). Purification and analysis of protein-drug/dye conjugates.
  • GoldBio. (2025, July 15). An Overview of Hydrophobic Interaction Chromatography.
  • R&D Systems. (n.d.). BDY 650-X, SE | Fluorescent Dyes: Tocris Bioscience.
  • Tocris Bioscience. (n.d.). This compound | BDY (BODIPY®) Dyes.
  • BOC Sciences. (n.d.). Fluorescent Dye Conjugation Guide.
  • PubMed. (1961). Purification and concentration of dye-protein conjugates by gel filtration.
  • Agilent. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates.
  • Agilent. (n.d.). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate.
  • PMC. (n.d.). Fluorescent labeling and modification of proteins.
  • BOC Sciences. (n.d.). CAS 235439-04-0 (this compound).
  • FluoroFinder. (n.d.). BODIPY 650/665 Dye Profile.
  • Sigma-Aldrich. (n.d.). Optimizing ADC Purity and Yield Through Chromatography.
  • Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation.
  • Fidabio. (2023, December 20). How to label samples efficiently? Towards Informed Labelling & Purification Practices: How Transparency Impacts Workflows.
  • Biotium. (2023, June 30). Protocol: Succinimidyl Ester Labeling of Protein Amines.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.

Sources

Technical Support Center: Troubleshooting Bdy 650-X SE Spectral Bleed-Through

Author: BenchChem Technical Support Team. Date: February 2026

Core Diagnostic: The Physics of Bleed-Through

Q: Why is Bdy 650-X SE leaking into my adjacent channels?

A: Bdy 650-X SE is a high-performance far-red fluorophore, but it presents unique challenges due to its small Stokes shift and high quantum yield.[] Spectral Bleed-Through (SBT), or crosstalk, occurs when the signal from Bdy 650 is detected in a channel intended for another dye (e.g., Alexa Fluor® 700), or when a shorter-wavelength dye (e.g., Alexa Fluor® 594) spills into the Bdy 650 detector.[]

The Mechanism of Failure
  • Small Stokes Shift (~14 nm): The peak excitation (646 nm) and emission (660 nm) are extremely close. To capture the maximum signal, researchers often open the emission collection window too wide, inadvertently capturing excitation laser light or spillover from other dyes.

  • The "Red" Crunch: The 630–670 nm spectral window is crowded. Bdy 650 sits right between standard "Red" (TRITC/Texas Red) and "Near-IR" (Cy7) channels.[]

  • Detector Saturation: Bdy 650 has a high extinction coefficient (

    
    ).[] If your gain/voltage is set for a dimmer dye, Bdy 650 will saturate the detector and "bloom" into adjacent channels.
    
Visualizing the Crosstalk

G cluster_0 The Crosstalk Zone Laser Excitation Source (633nm or 640nm) Sample Sample containing Bdy 650-X SE Laser->Sample Excites High Efficiency Detector_Target Target Detector (650-670nm) Sample->Detector_Target Primary Emission (660nm Peak) Detector_Bleed Bleed-Through Channel (e.g., Alexa 700 / APC-Cy7) Sample->Detector_Bleed Spectral Tail (Spillover)

Figure 1: Signal flow illustrating how the spectral tail of Bdy 650-X SE contaminates longer-wavelength detectors (Bleed-Through Channel).

Microscopy Troubleshooting Guide

Q: I see Bdy 650 signal in my Alexa Fluor 700 channel on my confocal. How do I fix this?

A: This is a classic "Emission Crosstalk" issue. The emission tail of Bdy 650 extends into the 700 nm range.

Protocol: Sequential Scanning (The Gold Standard)

Do not image Bdy 650 and Near-IR dyes simultaneously.[]

  • Set up Track 1: Excitation 633/640 nm → Detection 650–670 nm (Bdy 650).

  • Set up Track 2: Excitation 690/730 nm → Detection 710–750 nm (Alexa 700).

  • Switching Mode: Use Line Switching (scan line 1 for Track 1, then line 1 for Track 2) rather than Frame Switching if speed is critical, though Frame Switching is safer for preventing bleed-through.

Q: My background is high. Is it the "X" spacer? A: Unlikely. The "X" (aminohexanoyl) spacer is designed to reduce quenching by separating the fluorophore from the biomolecule. High background is usually due to:

  • Free Dye: Bdy 650-X SE is hydrophobic.[][2] If not washed aggressively, it sticks to lipid membranes.

    • Fix: Add a detergent wash step (0.05% Tween-20) post-staining if your sample permits.[]

  • Filter Bleed: You may be using a standard "Cy5" filter set which is too broad (e.g., 670/40).

    • Fix: Use a Narrow Bandpass filter (e.g., 660/20 nm).

Filter Configuration Table
ComponentOptimal SpecificationWhy?
Excitation Laser 633 nm (HeNe) or 640 nm (Diode)Matches Ex Max (646 nm) efficiently.[]
Emission Filter 665/20 nm Bandpass Captures the peak (660 nm) but cuts off the tail before it bleeds into NIR channels.
Dichroic Mirror 650 nm LongpassSeparates excitation from emission.
Avoid Standard "Cy5" Longpass (>670 nm)Allows too much spectral tail, causing bleed-through into 700+ nm channels.[]

Flow Cytometry Troubleshooting Guide

Q: I am running a multicolor panel. Which channel should I use for Bdy 650?

A: Treat Bdy 650-X SE as an APC or Alexa Fluor 647 equivalent.[]

  • Do NOT attempt to use Bdy 650 and APC/Alexa 647 in the same panel. They are spectrally indistinguishable.

  • Do NOT pair with Cy5.

Q: How do I compensate for Bdy 650 spilling into APC-Cy7?

A: Bdy 650 is very bright. If your voltage on the APC-Cy7 detector is high, the Bdy 650 spillover will spread the negative population.

Step-by-Step Compensation Workflow
  • Voltage Balancing: Run unstained cells. Adjust voltages so the negative population is in the first log decade (

    
    ).
    
  • Single Stain Control (Beads vs. Cells):

    • Critical: Bdy 650-X SE binds to amines.[][2] If using capture beads, ensure they have amine-reactive surfaces.[] If not, use cells for your single-stain control to match the spectral signature exactly.[]

  • Acquisition: Run the Bdy 650 single stain.

  • Calculation: Calculate the spillover coefficient (% of Bdy 650 signal detected in the APC-Cy7 detector).

  • Validation: Verify with an FMO (Fluorescence Minus One) control.

    • Stain a sample with everything except Bdy 650.

    • Any signal in the Bdy 650 channel is background/bleed-through from other dyes (e.g., PE-Cy5).[]

Decision Tree: Resolving Spillover

Troubleshooting Start Problem: Signal in Wrong Channel Check1 Is the 'Wrong Channel' APC or Alexa 647? Start->Check1 Result1 CRITICAL ERROR: Incompatible Dyes. Remove one. Check1->Result1 Yes Check2 Is the 'Wrong Channel' Longer Wavelength (e.g. Alexa 700)? Check1->Check2 No Action1 Check Compensation Matrix. Is Spillover > 30%? Check2->Action1 Yes Action2 Lower Voltage on Target Detector Action1->Action2 Yes Action3 Titrate Bdy 650-X SE (Use less antibody) Action1->Action3 No (Spillover is low but spread is high)

Figure 2: Flow cytometry decision matrix for resolving spectral conflicts involving Bdy 650-X SE.

Experimental Design & Compatibility

Q: What are the "Safe" and "Unsafe" partners for Bdy 650-X SE?

A: Successful multiplexing requires strict spectral separation.

Partner DyeCompatibilityNotes
DAPI / Hoechst ✅ ExcellentZero overlap.[] UV excitation vs. Red excitation.
GFP / FITC / Alexa 488 ✅ ExcellentWell separated.
PE / Alexa 532 ✅ GoodMinimal excitation by 633 nm laser.
Alexa 594 / Texas Red ⚠️ CautionStrong 594 signal can bleed into Bdy 650 channel if filters are wide. Use sequential scanning.
APC / Alexa 647 / Cy5 FATAL Do not use. Same spectral footprint.
Alexa 700 ⚠️ CautionBdy 650 bleeds into 700. Requires good compensation or spectral unmixing.

References

  • FPbase. (n.d.). BODIPY 650/665 Spectral Data. Fluorescence SpectraViewer. Retrieved from [Link][]

  • Olympus (Evident). (n.d.). Fluorophore Selection Guide for Confocal Microscopy. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Calculating the Degree of Labeling (DOL) for Bdy 650-X SE Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of molecular biology, drug development, and diagnostics, the precision of fluorescently labeled biomolecules is fundamental to generating reliable and reproducible data. A crucial parameter for ensuring the quality of these conjugates is the Degree of Labeling (DOL), which defines the average number of dye molecules attached to a single protein or antibody. This guide provides an in-depth, technical comparison and a step-by-step protocol for calculating the DOL of biomolecules conjugated with Bdy 650-X SE, a prominent far-red fluorescent dye.

The Importance of Degree of Labeling in Bioconjugation

The DOL is a critical factor that directly influences the functionality of a fluorescent conjugate. An optimal DOL is essential for achieving the best performance in various applications.[1][2]

  • Under-labeling results in a faint signal, which diminishes the sensitivity of assays like immunoassays, fluorescence microscopy, and flow cytometry.[1]

  • Over-labeling , on the other hand, can lead to several adverse effects:

    • Reduced Affinity: An excess of dye molecules can obstruct the antigen-binding sites of an antibody, thereby compromising its binding affinity and specificity.

    • Aggregation: The hydrophobic nature of many dyes can cause the labeled proteins to aggregate and precipitate, rendering them unusable.

    • Fluorescence Quenching: When fluorophores are in close proximity, they can experience self-quenching, a phenomenon where the fluorescence emission is reduced, leading to a weaker signal despite the higher number of dye molecules.[2][][4]

Therefore, achieving and accurately determining the optimal DOL is a critical step in quality control for any bioconjugation process. For most antibodies, the optimal DOL typically falls between 2 and 10.[2][5]

The Chemistry of Bdy 650-X SE Labeling

Bdy 650-X SE is a bright, far-red fluorescent dye belonging to the BODIPY™ family.[6] The "SE" in its name signifies a succinimidyl ester, a reactive group that forms a stable amide bond with primary amines, such as the lysine residues found on the surface of proteins.[7][8] The "X" denotes a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group, which helps to minimize potential interactions between the dye and the biomolecule, thus preserving the protein's function.[6]

The labeling reaction is highly dependent on pH. It is typically carried out in a slightly basic, amine-free buffer (pH 8.0-9.0), such as sodium bicarbonate or phosphate buffer, to ensure that the primary amines on the protein are deprotonated and available for reaction.[8][9]

Experimental Protocol: Antibody Labeling and Purification

This protocol outlines a general procedure for labeling an IgG antibody with Bdy 650-X SE. The ideal dye-to-protein molar ratio may require optimization for each specific protein and application.

Materials
  • IgG Antibody (in an amine-free buffer like PBS)

  • Bdy 650-X SE, dissolved in anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification Column (e.g., Sephadex G-25 gel filtration column)

  • Elution Buffer: PBS, pH 7.4

Labeling Procedure
  • Prepare the Antibody Solution: Adjust the antibody concentration to 2.5 mg/mL in the reaction buffer.[7]

  • Prepare the Dye Stock Solution: Just before use, dissolve the Bdy 650-X SE in DMSO to a concentration of 10 mM.[7]

  • Initiate the Reaction: While gently stirring the antibody solution, add a 10- to 15-fold molar excess of the dye stock solution.[7]

  • Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[7]

Purification

Removing unreacted dye is essential for accurate DOL calculation and to prevent interference in downstream applications. Gel filtration chromatography is a common and effective method for this purpose.[5][]

  • Equilibrate the Column: Equilibrate the Sephadex G-25 column with the elution buffer.

  • Load the Sample: Apply the reaction mixture to the column.

  • Elute: The larger antibody-dye conjugate will elute first, followed by the smaller, unbound dye molecules.

  • Collect Fractions: Collect the colored fractions containing the purified conjugate.

Calculating the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's maximum absorbance wavelength (~646 nm for Bdy 650-X SE).[1][11]

The DOL Formula

The DOL is calculated using the Beer-Lambert law with the following formula:

DOL = (Amax * εprotein) / ((A280 - (Amax * CF280)) * εdye)

Where:

  • Amax is the absorbance of the conjugate at the dye's absorption maximum (~646 nm).

  • εprotein is the molar extinction coefficient of the protein at 280 nm (for IgG, this is ~210,000 M-1cm-1).[12][13][14][15]

  • A280 is the absorbance of the conjugate at 280 nm.

  • Amax * CF280 is the correction for the dye's absorbance at 280 nm.

  • CF280 is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (for Bdy 650-X SE, this is approximately 0.04).[6]

  • εdye is the molar extinction coefficient of the dye at its absorption maximum (for Bdy 650-X SE, this is ~102,000 M-1cm-1).[6]

Step-by-Step Calculation Example

Assuming the following absorbance measurements for a purified Bdy 650-X SE-labeled IgG:

  • Amax (at 646 nm) = 0.75

  • A280 = 1.20

  • Calculate the protein concentration:

    • Corrected A280 = 1.20 - (0.75 * 0.04) = 1.17

    • Protein Concentration (M) = 1.17 / 210,000 M-1cm-1 = 5.57 x 10-6 M

  • Calculate the dye concentration:

    • Dye Concentration (M) = 0.75 / 102,000 M-1cm-1 = 7.35 x 10-6 M

  • Calculate the DOL:

    • DOL = (7.35 x 10-6 M) / (5.57 x 10-6 M) = 1.32

This result indicates an average of approximately 1.3 dye molecules per antibody.

Comparison with Alternative Far-Red Dyes

The selection of a fluorescent dye is contingent on the specific experimental requirements, including the available instrumentation and the desired spectral characteristics. Here is a comparison of Bdy 650-X SE with other popular far-red dyes.

FeatureBdy 650-X SEAlexa Fluor™ 647Cy®5DyLight™ 650
Excitation Max (nm) ~646[6]650649652
Emission Max (nm) ~660[6]668670672
Extinction Coefficient (M-1cm-1) ~102,000[6]270,000250,000250,000
Quantum Yield ~0.52[6]~0.33~0.28~0.50
Reactive Group NHS Ester[6]NHS Ester, TFP EsterNHS Ester, TFPNHS Ester
Photostability HighVery HighModerateHigh

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Antibody Antibody in Reaction Buffer Mixing Combine Antibody and Dye Antibody->Mixing Dye Bdy 650-X SE in DMSO Dye->Mixing Incubation Incubate at RT (1 hour, dark) Mixing->Incubation GelFiltration Gel Filtration (Sephadex G-25) Incubation->GelFiltration FractionCollection Collect Purified Conjugate GelFiltration->FractionCollection Spectrophotometry Measure Absorbance (280 nm & 646 nm) FractionCollection->Spectrophotometry DOL_Calculation Calculate DOL Spectrophotometry->DOL_Calculation Result Final DOL Value DOL_Calculation->Result

Caption: A streamlined workflow for the conjugation of Bdy 650-X SE to an antibody and the subsequent calculation of the Degree of Labeling.

Conclusion

The accurate determination of the Degree of Labeling is a critical quality control step that ensures the reliability and reproducibility of fluorescence-based experiments. By adhering to a well-defined protocol for conjugation, purification, and spectrophotometric analysis, researchers can produce high-quality Bdy 650-X SE-labeled biomolecules with optimal performance characteristics. This guide provides the essential theoretical framework, practical instructions, and comparative data to assist researchers in achieving consistent and successful bioconjugation outcomes.

References

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

  • Shashkov, S., et al. (2020). The Spectrophotometric Characteristic of Immunoglobulin Conjugates for Diagnostics of Causative Agents of Especially Dangerous Infections. PMC. Retrieved from [Link]

  • Liu, Y., et al. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. PMC. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Agrisera. (n.d.). Information about IgG antibodies. Retrieved from [Link]

  • Bio-Synthesis. (2016, December 13). Extinction Coefficient Determination of Proteins. Retrieved from [Link]

  • ATTO-TEC. (n.d.). Degree of Labeling Explanation. Retrieved from [Link]

  • Hayashi-Takanaka, Y., et al. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PMC. Retrieved from [Link]

  • Shaner, N. C., et al. (2011). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

Sources

A Head-to-Head Battle of Far-Red Fluorophores: BDP 650-X SE vs. Cy5

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of fluorescence-based research, the selection of the appropriate fluorophore is a critical decision that can significantly impact the quality and reliability of experimental data. For applications requiring detection in the far-red spectrum, researchers often face a choice between various dyes, each with its own set of photophysical properties. This guide provides an in-depth, objective comparison of two prominent far-red fluorescent dyes: BDP 650-X SE and Cy5. We will delve into a comprehensive analysis of their brightness and photostability, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in making an informed choice for their specific needs.

Introduction to the Contenders

BDP 650-X SE is a member of the boron-dipyrromethene (BODIPY) family of fluorescent dyes.[1] BODIPY dyes are renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and general insensitivity to solvent polarity and pH.[2] The "X" in BDP 650-X SE denotes a seven-atom aminohexanoyl spacer designed to minimize interactions between the fluorophore and the conjugated biomolecule. Its hydrophobic nature makes it particularly well-suited for labeling lipids and cellular membranes.

Cy5 , a member of the cyanine dye family, is one of the most popular and widely used far-red fluorescent dyes.[3] It is characterized by its high molar extinction coefficient and good water solubility. A key advantage of Cy5 and other long-wavelength dyes is the low autofluorescence of biological specimens in this region of the spectrum, leading to improved signal-to-noise ratios.[3]

Brightness Analysis: A Quantitative Comparison

The brightness of a fluorophore is a crucial parameter that directly influences the sensitivity of a fluorescence-based assay. It is determined by the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ).[3] The molar extinction coefficient represents the efficiency with which a molecule absorbs light at a specific wavelength, while the quantum yield is the ratio of emitted photons to absorbed photons.[3]

PropertyBDP 650-X SECy5
Excitation Maximum (λex) ~646 nm~649 nm[3]
Emission Maximum (λem) ~660 nm~666 nm[3]
Molar Extinction Coefficient (ε) ~102,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ) ~0.52~0.20[3]
Calculated Brightness (ε x Φ) 53,04050,000

Based on the publicly available data, Cy5 possesses a significantly higher molar extinction coefficient, meaning it absorbs photons more efficiently than BDP 650-X SE. However, BDP 650-X SE exhibits a substantially higher quantum yield, indicating that it is more efficient at converting absorbed light into fluorescence.

When we calculate the theoretical brightness, BDP 650-X SE shows a slight edge over Cy5. It is important to note that these values can be influenced by the local chemical environment, including the solvent and the molecule to which the dye is conjugated.

Photostability: The Endurance Test

Photostability, or the resistance of a fluorophore to photobleaching, is a critical factor for applications that require prolonged or intense illumination, such as time-lapse imaging or single-molecule studies. Photobleaching is the irreversible destruction of a fluorophore's chemical structure upon exposure to light, leading to a loss of fluorescence.[3]

Cy5, on the other hand, has been more extensively studied in terms of its photobleaching kinetics.[6][7] Its photostability can be influenced by factors such as the presence of oxygen and the local molecular environment.[6] For applications demanding high photostability, Cy5 is often considered a superior choice compared to less stable dyes like fluorescein.[3] A reported photobleaching quantum yield for Cy5 is approximately 5 x 10⁻⁶.[3]

To provide a framework for a direct comparison, we present a detailed experimental protocol for assessing photostability.

Experimental Protocol: Measuring Photobleaching Rates

This protocol outlines a standardized method for quantifying and comparing the photostability of BDP 650-X SE and Cy5 using fluorescence microscopy.

1. Sample Preparation:

  • Prepare 1 µM solutions of BDP 650-X SE-labeled and Cy5-labeled antibodies (or another relevant biomolecule) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Mount a small volume of each solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

2. Imaging Setup:

  • Use a widefield or confocal fluorescence microscope equipped with appropriate laser lines and emission filters for each dye.

    • BDP 650-X SE: Excitation at ~640 nm, Emission collected at ~650-670 nm.

    • Cy5: Excitation at ~640 nm, Emission collected at ~660-710 nm.

  • Set the illumination power to a constant and defined level for all experiments (e.g., 10 W/cm²).

  • Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for efficient light collection.

3. Data Acquisition:

  • Acquire a time-lapse series of images of the same field of view for each sample.

  • Use a constant exposure time and frame rate throughout the acquisition (e.g., one frame every 10 seconds for 5 minutes).

4. Data Analysis:

  • Measure the mean fluorescence intensity within a defined region of interest (ROI) for each image in the time series.

  • Correct for background fluorescence by subtracting the mean intensity of a region without fluorescent molecules.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time.

  • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis Prep_BDP Prepare BDP 650-X SE -labeled sample Imaging Time-lapse imaging (Constant illumination) Prep_BDP->Imaging Prep_Cy5 Prepare Cy5 -labeled sample Prep_Cy5->Imaging Measure Measure fluorescence intensity over time Imaging->Measure Normalize Normalize to initial intensity Measure->Normalize Plot Plot decay curve Normalize->Plot Calculate Calculate t₁/₂ (half-life) Plot->Calculate Dye_Structures cluster_BDP BDP 650-X SE (BODIPY Core) cluster_Cy5 Cy5 (Cyanine Core) BDP_Core Boron-dipyrromethene core - Rigid, planar structure - High quantum yield - Good photostability Cy5_Core Polymethine chain between - two nitrogen atoms - High extinction coefficient - Susceptible to photo-oxidation

Sources

Comparative Guide: Validating Bdy 650-X SE Protein Conjugates via SDS-PAGE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Bdy 650-X SE

In the far-red fluorescence landscape, Alexa Fluor® 647 is the ubiquitous gold standard due to its extreme brightness and water solubility. However, its highly sulfonated (negatively charged) structure can fundamentally alter the isoelectric point (pI) and behavior of sensitive proteins.

Bdy 650-X SE (a Bodipy® 650/665 analog) offers a critical alternative. It is a neutral, hydrophobic fluorophore with a narrow emission spectrum.[1] It is the superior choice when:

  • Charge Neutrality is Required: You cannot afford to alter the protein's surface charge (e.g., receptor binding studies).

  • Lipophilic Environments: You are probing membrane-associated proteins or lipid droplets.

  • Multiplexing: You require a narrower emission peak to avoid bleed-through into near-IR channels (e.g., 700 nm dyes).

This guide details the validation of Bdy 650-X SE conjugates using SDS-PAGE, highlighting the specific "Dual-Scan" workflow necessary to confirm covalent attachment and purity.

Technical Deep Dive: Mechanism of Action

The Chemistry: Succinimidyl Ester (SE) & The "X" Spacer

Bdy 650-X SE targets primary amines (


) found on Lysine residues and the N-terminus of proteins.
  • The Reaction: The Succinimidyl Ester (SE) undergoes nucleophilic attack by the amine, forming a stable amide bond and releasing N-hydroxysuccinimide.

  • The "X" Factor: The "X" denotes a 7-atom aminohexanoyl spacer .[1][2][3]

    • Without Spacer: The hydrophobic Bodipy core can stack against the protein surface, causing fluorescence quenching (static quenching).

    • With Spacer: The fluorophore is held away from the protein surface, preserving quantum yield and reducing steric hindrance for secondary binding events.

Diagram 1: Conjugation Mechanism

G Protein Protein (Lysine -NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack Dye Bdy 650-X SE (Hydrophobic Core) Dye->Intermediate Conjugate Stable Conjugate (Amide Bond) Intermediate->Conjugate Elimination Byproduct NHS Group (Released) Intermediate->Byproduct

Caption: The nucleophilic attack of the primary amine on the NHS ester forms a stable amide bond, releasing the NHS leaving group.

Comparative Analysis: Bdy 650-X vs. Alternatives

The choice of Bdy 650-X over Cy5 or Alexa Fluor 647 dictates the expected behavior on an SDS-PAGE gel.

FeatureBdy 650-X SE Alexa Fluor® 647 Cy5 (Traditional)
Core Chemistry Boron-dipyrromethene (Neutral)Cyanine (Sulfonated/Charged)Cyanine (Positively Charged*)
Hydrophobicity High (Lipophilic) Low (Hydrophilic)Moderate
SDS-PAGE Shift Mass-driven only (Slight retardation)Charge-driven (Runs faster/anomalous)Variable
Photostability HighVery HighModerate
Spectral Width Narrow (Good for multiplexing)BroadBroad
Primary Risk Precipitation if over-labeledAltered protein pI / BindingPhotobleaching

Key Insight: Because Bdy 650 is hydrophobic, over-labeling can cause the protein to aggregate. Unlike Alexa dyes, which help solubilize proteins, Bdy 650 adds a "greasy" spot to the surface. Do not aim for a Degree of Labeling (DOL) > 4-5 for soluble proteins.

Validation Protocol: The "Dual-Scan" SDS-PAGE System

This protocol validates two things:

  • Purity: Is there free dye? (Indicates poor desalting).

  • Covalent Attachment: Does the fluorescence migrate with the protein?

Materials
  • Gel: 4-12% Bis-Tris or Tris-Glycine SDS-PAGE gel.

  • Loading Buffer: Standard Laemmli (SDS + Bromophenol Blue). Reducing agent (DTT/BME) is compatible.

  • Sample: 1-2 µg of conjugated protein.

Step-by-Step Workflow

1. Sample Preparation (Critical Modification)

  • Mix conjugate with 4X Loading Buffer.

  • Do NOT Boil: Heat at 70°C for 10 minutes .

    • Reasoning: Bdy 650 is hydrophobic.[2] Boiling (100°C) can drive hydrophobic aggregation of the conjugate, causing it to get stuck in the well, even in the presence of SDS.

2. Electrophoresis

  • Run the gel in the dark (cover tank with foil) to prevent photobleaching, although Bdy 650 is relatively stable.

3. Phase 1: Fluorescence Imaging (Pre-Stain)

  • Remove gel from cassette.[4] Do not fix or stain yet.

  • Place directly on a fluorescence scanner (e.g., Typhoon, Azure, ChemiDoc).

  • Channel: Cy5 / 647 nm channel.[1]

  • Observation: You should see dark bands against a light background (or bright bands on dark, depending on software).

4. Phase 2: Total Protein Staining

  • Stain the same gel with Coomassie Blue or a total protein stain (e.g., InstantBlue).

  • Destain as necessary.

  • Image in the visible channel (white light).

Diagram 2: The Dual-Scan Workflow

Workflow Prep Sample Prep (70°C, 10 min) Run SDS-PAGE (Run in Dark) Prep->Run Scan1 Scan 1: Fluorescence (Cy5 Channel) Run->Scan1 Detect Conjugate Stain Coomassie Staining (Quenches Fluorescence) Scan1->Stain Fix Proteins Overlay Overlay Analysis (Validation) Scan1->Overlay Scan2 Scan 2: Total Protein (White Light) Stain->Scan2 Detect All Protein Scan2->Overlay

Caption: The workflow prioritizes fluorescence imaging before staining, as Coomassie dye absorbs light and quenches the fluorophore signal.

Data Interpretation & Calculations

Calculating Degree of Labeling (DOL)

Before running the gel, you must quantify the efficiency using UV-Vis spectroscopy.



Constants for Bdy 650-X SE:

  • 
     (Extinction Coeff): 102,000 cm⁻¹M⁻¹ [2]
    
  • 
     (Correction Factor): 0.04  (Bdy 650 absorbs very little at 280nm).
    
Interpreting the Gel[6]
ObservationInterpretationAction
Fluorescence matches Coomassie Band Success. The dye is covalently attached.Proceed to assay.
Fluorescent band at Dye Front (bottom) Free Dye. Desalting failed.Re-purify using a spin column (e.g., 7K MWCO).
Fluorescence in Well (Top) Aggregation. Hydrophobic effect of Bdy 650.Reduce DOL (use less dye excess) or lower heating temp.
"Doublet" Band in Coomassie Mobility Shift. Normal. The labeled population is heavier (mass) and more hydrophobic than the unlabeled population.

References

  • Haugland, R. P.Coupling of Monoclonal Antibodies with Fluorophores. Methods in Molecular Biology, Vol 45. (1995).

Sources

Technical Guide: Mass Spectrometry Profiling of Bdy 650-X Labeled Peptides

[1]

Executive Summary: The Boron Advantage

In the landscape of peptide labeling, Bdy 650-X SE offers a distinct analytical advantage over traditional fluorophores like FITC or Cy5: the isotopic signature of Boron. While primarily selected for its bright far-red fluorescence (Ex 646 nm / Em 660 nm) and neutral charge, its utility in Mass Spectrometry is defined by a unique isotopic pattern (

Chemical Identity & MS Physiochemistry

The Molecule[2]
  • Commercial Name: Bdy 650-X SE (BODIPY 650/665-X NHS Ester)[][2]

  • Formula:

    
    
    
  • Molecular Weight (Reagent): ~643.45 Da[][2][3]

  • Reactive Group: Succinimidyl Ester (NHS ester), targeting primary amines (N-terminus or Lysine side chains).[]

  • Linker (X): Aminohexanoic acid (7-atom spacer), separating the fluorophore from the peptide to reduce quenching and steric hindrance.[]

The Mass Shift Calculation

Upon conjugation, the NHS group (N-hydroxysuccinimide) is displaced. The mass added to the peptide is the reagent mass minus the leaving group mass.

  • Reagent MW: 643.45 Da[][2][3][4]

  • Leaving Group (HO-NHS): ~115.09 Da (

    
    )[]
    
  • Net Mass Shift (

    
    ): +528.36 Da 
    

Critical Insight: When analyzing MS data, look for a precursor mass shift of +528.36 Da (monoisotopic) per labeled site.

The Boron Isotopic Signature

Unlike carbon-rich dyes (FITC, TAMRA) which follow a standard carbon envelope, Bdy 650-X contains a Boron atom.[] Natural Boron exists as


  • Effect: The mass spectrum of a Bdy-labeled peptide will show a distorted isotopic envelope. The monoisotopic peak (containing

    
     if resolved, or the mixed envelope) will have a distinct "shoulder" or pre-peak relative to standard peptide models. This serves as a chemical barcode  to distinguish labeled peptides from background noise.
    

Comparative Performance Guide

The following table contrasts Bdy 650-X SE with common alternatives in the context of LC-MS analysis.

Table 1: Fluorophore Performance in Mass Spectrometry
FeatureBdy 650-X SE Cy5 NHS Ester FITC (Fluorescein)
Net Mass Shift +528.36 Da ~460–500 Da (varies by sulfonates)+389.38 Da
Charge State Neutral Core (Lipophilic)Negative/Charged (Sulfonated)Negative/Acidic
LC Retention Significant Shift (Hydrophobic, elutes later)Moderate ShiftModerate Shift
Ionization (ESI+) High (Hydrophobicity aids desolvation)Variable (Sulfonates can suppress + mode)Moderate to Poor
Fragmentation Signature Neutral Loss (-HF, 20 Da) Complex reporter ionsNeutral loss of fluorescein
Validation ID Boron Isotope Pattern (

)
Mass match onlyMass match only

Expert Analysis:

  • Hydrophobicity: Bdy 650-X is significantly more hydrophobic than Cy5.[] In Reverse Phase (RP) LC, expect the labeled peptide to shift significantly to a higher percentage of Acetonitrile (ACN).

  • Ionization: Because the Bdy core is electrically neutral (zwitterionic resonance), it does not introduce negative charges like sulfonated Cy dyes. This preserves the peptide's positive charge state distribution in ESI+, often resulting in better sensitivity for cationic peptides.

Experimental Protocol: Labeling & MS Analysis

This workflow is designed to maximize labeling efficiency while ensuring sample purity for high-sensitivity MS detection.

Phase 1: Conjugation
  • Peptide Prep: Dissolve peptide to 2 mg/mL in 50 mM Sodium Bicarbonate (pH 8.3) . Avoid amine-containing buffers (Tris, Glycine).[]

  • Dye Prep: Dissolve Bdy 650-X SE in anhydrous DMSO or DMF to 10 mg/mL. Note: Prepare immediately before use; NHS esters hydrolyze in moisture.

  • Reaction: Add dye to peptide at a 3:1 to 5:1 Molar Excess .

  • Incubation: Incubate for 1 hour at Room Temperature in the dark.

  • Quenching (Critical): Add 100 mM Tris-HCl (pH 8.0) or Glycine to a final concentration of 10-20 mM. Incubate 15 mins.

    • Why? This reacts with remaining NHS ester, preventing it from reacting with the LC column or MS source components.

Phase 2: Cleanup (Mandatory for MS)

Direct injection of the reaction mixture will contaminate the MS source with hydrolyzed dye.

  • Acidification: Acidify sample to pH 2-3 with 10% Trifluoroacetic Acid (TFA).[]

  • C18 Desalting: Use a C18 ZipTip or Spin Column.

    • Equilibrate: 0.1% TFA in Water.

    • Bind: Load sample.[5]

    • Wash: 0.1% TFA in Water (x3) to remove salts and hydrolyzed free dye (if less hydrophobic).

    • Elute: 50-70% ACN / 0.1% Formic Acid.[] Note: Due to Bdy hydrophobicity, you may need higher ACN (up to 80%) to fully elute the labeled peptide.

Phase 3: MS Acquisition Parameters
  • Mode: ESI Positive (+).

  • Cone Voltage: Standard (30-40V). Warning: Too high voltage can induce in-source fragmentation (loss of HF).[]

  • Scan Range: Adjust to capture the mass shift. For a 1500 Da peptide + 528 Da dye = ~2028 Da. Ensure range goes to m/z 2500.

  • Fragmentation (MS/MS): Use Collision Induced Dissociation (CID) or HCD.[]

    • Look for: Precursor

      
       Precursor minus 20 Da (-HF).[] This confirms the presence of the BODIPY moiety.[6]
      

Visualization: Analytical Workflow

The following diagram illustrates the logical flow from labeling to data validation, highlighting the decision gates based on the Boron signature.

Bdy_Analysis_WorkflowStartPeptide SampleRxnConjugation(Bdy 650-X SE + Peptide)pH 8.3, 1 hrStart->RxnQuenchQuench Excess Dye(Add Tris/Glycine)Rxn->QuenchCleanupC18 SPE/ZipTip Cleanup(Remove Salts & Free Dye)Quench->CleanupLCMSLC-MS/MS Analysis(ESI+, C18 Column)Cleanup->LCMSData_CheckData Analysis:Detect Precursor Mass?LCMS->Data_CheckMatch_YesCheck Isotopic PatternData_Check->Match_YesMass = Pep + 528.36 DaMatch_NoRe-optimize LabelingData_Check->Match_NoNo ShiftBoron_CheckBoron Signature?(10B:11B ratio)Match_Yes->Boron_CheckFrag_CheckMS/MS FragmentationCheck for -20 Da (HF) LossBoron_Check->Frag_CheckPattern DetectedValidVALIDATEDLabeled PeptideFrag_Check->ValidNeutral Loss Confirmed

Caption: Step-by-step workflow for Bdy 650-X peptide analysis, emphasizing the specific validation checkpoints (Mass Shift, Boron Pattern, HF Neutral Loss).

References

  • Loudet, A., & Burgess, K. (2007).[] BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932.[] [Link]

  • Kowalska, K., et al. (2024). Investigation and Development of the BODIPY-Embedded Isotopic Signature for Chemoproteomics Labeling and Targeted Profiling. Journal of the American Society for Mass Spectrometry. [Link][]

Technical Guide: Spectrophotometric Determination of Bdy 650-X SE Conjugate Concentration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bdy 650-X SE (BODIPY® 650/665-X Succinimidyl Ester) represents a specialized class of far-red fluorophores distinct from the ubiquitous cyanine (Cy5) and sulfonated rhodamine (Alexa Fluor 647) families. While it shares the 650 nm excitation channel, its core utility lies in its electrical neutrality and lipophilicity , making it superior for applications requiring membrane permeability or minimal non-specific binding caused by charged dyes.

This guide provides a rigorous, self-validating protocol for determining the concentration and Degree of Labeling (DOL) of Bdy 650-X conjugates. Unlike standard water-soluble dyes, the Bdy 650-X workflow requires specific attention to solvent compatibility and correction factors to ensure data integrity.

Part 1: Comparative Technical Analysis

Before initiating the protocol, it is critical to validate that Bdy 650-X is the correct fluorophore for your application.

The "Neutral Charge" Advantage

Most far-red dyes (Alexa Fluor 647, Cy5) rely on sulfonation (adding negative charges) to maintain solubility in aqueous buffers. However, these negative charges can cause:

  • Non-specific binding to positively charged cellular components.

  • Membrane impermeability , preventing live-cell intracellular labeling.

Bdy 650-X utilizes a boron-dipyrromethene core that is electrically neutral. The "X" (aminohexanoyl) spacer reduces steric hindrance, preserving the affinity of the conjugated biomolecule.

Performance Matrix: Bdy 650-X vs. Alternatives
FeatureBdy 650-X SE Alexa Fluor® 647 Cy5
Core Structure Boron-dipyrromethene (Neutral)Sulfonated Rhodamine (Negative)Cyanine (Positive/Neutral)
Extinction Coeff.[1][2] (

)
~102,000

~239,000

~250,000

Quantum Yield (

)
High (~0.5 - 0.7)High (>0.[3]6)Moderate (~0.2 - 0.3)
Photostability Excellent ExcellentPoor (Rapid bleaching)
Solubility Low (Requires DMSO/DMF)High (Water soluble)Moderate
Stokes Shift Small (~15 nm)Moderate (~20 nm)Moderate (~20 nm)
Primary Use Case Lipid droplets, neutral targets, hydrophobic pocketsHigh-sensitivity immunofluorescenceGeneral far-red imaging

Critical Insight: Do not use Bdy 650-X if you require extreme brightness in purely aqueous environments without organic co-solvents; AF647 is superior there. Choose Bdy 650-X for lipid-rich environments or when dye charge affects protein function.

Part 2: Experimental Protocol

Objective: Conjugate Bdy 650-X SE to a target protein (IgG) and accurately determine the final concentration and DOL via spectrophotometry.

Phase A: Conjugation Workflow

Prerequisite: Protein must be in an amine-free buffer (PBS or Bicarbonate, pH 8.3).[4] Avoid Tris or Glycine.

  • Dye Solubilization: Dissolve Bdy 650-X SE in anhydrous DMSO or DMF.

    • Note: Prepare immediately before use. NHS esters hydrolyze rapidly in moisture.

  • Reaction: Add dye to protein (1-10 mg/mL) at a molar excess of 10-20x.

    • Solvent Check: Ensure final organic solvent concentration is <10% to prevent protein precipitation.

  • Incubation: 1 hour at Room Temperature (RT) in the dark with gentle agitation.

  • Purification (Crucial): Remove unreacted dye via Gel Filtration (e.g., Sephadex G-25) or extensive dialysis.

    • Validation: A distinct separation of the fast-moving protein band (blue/cyan) and the slow, free dye band must be observed.

Phase B: Spectrophotometric Measurement

This system relies on the Beer-Lambert Law, corrected for the dye's absorbance at 280 nm (the protein absorbance peak).

Constants for Bdy 650-X:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Extinction Coefficient):  102,000 
    
    
    
    [5]
  • 
     (Correction Factor):  0.04 (This means 4% of the dye's signal at 650 nm bleeds into the 280 nm channel).
    

Procedure:

  • Blanking: Zero the spectrophotometer with the exact buffer used for elution (e.g., PBS).

  • Dilution: Dilute the conjugate to ensure Absorbance at 650 nm (

    
    ) is between 0.2 and 0.8 (the linear range).
    
  • Scanning: Measure absorbance at 280 nm (

    
    ) and 646-650 nm  (
    
    
    
    ).

Part 3: Data Analysis & Visualization

The Calculation Logic

To determine the protein concentration, we must subtract the absorbance contribution of the dye at 280 nm.

1. Calculate Dye Concentration (


): 


2. Calculate Protein Concentration (


): 


(Note: For IgG,

)

3. Calculate Degree of Labeling (DOL):



Workflow Diagram

The following diagram illustrates the critical path from labeling to validation.

Bdy650_Workflow Start Protein Sample (Amine-Free) React Conjugation (pH 8.3, 1hr) Start->React Dye Bdy 650-X SE (in DMSO) Dye->React Add 10-20x Molar Excess Purify Purification (Remove Free Dye) React->Purify Measure UV-Vis Scan (280nm & 650nm) Purify->Measure Elute Calc Apply Correction Factor (0.04) Measure->Calc Raw Data Result Final DOL & Concentration Calc->Result

Caption: Figure 1: End-to-end workflow for Bdy 650-X conjugation and spectrophotometric quantification. Note the critical purification step to prevent false DOL readings.

Part 4: Troubleshooting & Self-Validation (E-E-A-T)

As a senior scientist, you must verify your results. Use these checkpoints:

  • The "Blue Band" Test: During purification (desalting column), the conjugate band should be light blue/cyan. If the band is purple or precipitates, the dye has aggregated due to hydrophobicity. Solution: Increase DMSO concentration during labeling or use a lower dye excess.

  • DOL Range Check:

    • DOL < 1: Under-labeling. Increase molar excess of dye.

    • DOL > 5 (for IgG): Over-labeling. This often causes fluorescence quenching (reduced signal despite more dye) and protein precipitation. Aim for a DOL of 2–4.

  • Spectrum Validation: The absorption peak at 650 nm should be sharp. A broad shoulder at ~600 nm indicates dye aggregation (H-dimers), rendering the

    
     value inaccurate.
    

References

Sources

Performance Comparison Guide: Bdy 650-X SE in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bdy 650-X SE (Succinimidyl Ester) represents a specialized class of far-red fluorophores based on the boron-dipyrromethene (BODIPY) core. While Alexa Fluor 647 (AF647) remains the industry standard for dSTORM due to its exceptional blinking kinetics, Bdy 650-X SE offers distinct advantages in specific niches: lipid membrane labeling, non-polar environments, and STED microscopy where photostability is paramount.

This guide objectively compares Bdy 650-X SE against its primary competitors (Alexa Fluor 647 and Atto 647N), providing experimental protocols and mechanistic insights for researchers optimizing super-resolution workflows.

Technical Specifications & Photophysics

The Bdy 650-X SE is a neutral, hydrophobic dye. This structural difference from the sulfonated, negatively charged Cyanines (like AF647) dictates its performance in biological systems.

Table 1: Comparative Photophysical Properties
FeatureBdy 650-X SE Alexa Fluor 647 Atto 647N
Core Structure BODIPY (Boron-dipyrromethene)Cyanine (Sulfonated)Carbo-rhodamine
Excitation Max (nm) 646650646
Emission Max (nm) 660665664
Extinction Coeff.[1][2] (ε) ~102,000 M⁻¹cm⁻¹~270,000 M⁻¹cm⁻¹150,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.520.330.65
Solubility Low (Hydrophobic)High (Hydrophilic)Moderate
Net Charge NeutralNegative (-3 to -4)Positive (+1)
Primary Application Lipids, STED, Neutral targetsdSTORM (Gold Standard), ProteinsSTED, SIM

Analyst Note: While AF647 has a higher extinction coefficient (making it theoretically brighter at saturation), Bdy 650-X has a higher quantum yield. In practical dSTORM, AF647's brightness is superior due to its ability to cycle more photons before permanent bleaching.

Performance Analysis by Modality

A. Single-Molecule Localization Microscopy (dSTORM/GSD)

The Challenge: dSTORM relies on the fluorophore's ability to "blink"—transitioning between a bright singlet state and a long-lived dark triplet state (or radical state) using a reducing agent (MEA/BME) and an oxygen scavenger (GLOX).

  • Alexa Fluor 647: The undisputed champion. It readily forms a stable radical dark state with thiols, resulting in high duty cycles and high photon output per frame (~3000-6000 photons).

  • Bdy 650-X SE: BODIPY dyes are inherently photostable, which is paradoxically a disadvantage for dSTORM. They resist entering the dark state.

    • Optimization: To use Bdy 650-X in dSTORM, you must drive the dark state more aggressively. Standard buffers often fail.

    • Verdict: Use Bdy 650-X for dSTORM only if your target is a lipid or hydrophobic structure where AF647 cannot penetrate or binds non-specifically.

B. Stimulated Emission Depletion (STED)

The Challenge: STED utilizes a high-intensity depletion laser (donut beam) to suppress fluorescence. This requires extreme photostability to prevent bleaching during the depletion phase.

  • Bdy 650-X SE: Excels here. Its rigid BODIPY core resists photo-oxidation better than the flexible polymethine chain of cyanines. It withstands the high photon flux of the depletion laser (typically 775 nm) without rapid degradation.

  • Verdict: Highly recommended for STED, particularly for membrane studies where its hydrophobicity ensures integration into the lipid bilayer.

Mechanistic Visualization

Figure 1: Jablonski Diagram for dSTORM Transitions

This diagram illustrates the electron pathways required for super-resolution blinking. Note the critical "Dark State" entry which is harder to induce in Bdy 650-X compared to Cyanines.

Jablonski S0 Ground State (S0) S1 Excited State (S1) (Fluorescence) S0->S1 Excitation (640nm) S1->S0 Fluorescence (660nm) T1 Triplet State (T1) S1->T1 ISC T1->S0 Relaxation Dark Radical Dark State (Off-State) T1->Dark + Thiol (MEA) (Difficult in Bdy) Bleach Photobleached (Permanent) T1->Bleach Oxidation Dark->S0 - Thiol / + O2

Caption: Energy level diagram showing the fluorescence cycle. For dSTORM, the molecule must enter the "Radical Dark State" via reaction with thiols (MEA).

Experimental Protocols

Protocol A: Conjugation of Bdy 650-X SE to Primary Antibodies

Rationale: Bdy 650-X SE is hydrophobic.[1][3][4] Standard aqueous labeling protocols used for AF647 will result in dye precipitation.

Materials:

  • Bdy 650-X SE (dissolved in anhydrous DMSO at 10 mg/mL).

  • Primary Antibody (1 mg/mL in PBS, pH 7.4, free of BSA/Gelatin).

  • Sodium Bicarbonate (1M, pH 8.5).

  • Purification Column (Zeba Spin or Sephadex G-25).

Step-by-Step:

  • Buffer Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate to the antibody solution to raise pH to ~8.3.

  • Dye Addition: Calculate a 15:1 molar excess of dye to protein.

    • Critical Step: Add the dye slowly while vortexing. Do not exceed 5% v/v DMSO in the final mixture to prevent protein denaturation or dye crashing.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with continuous agitation.

  • Purification:

    • Equilibrate spin column with PBS.

    • Load reaction mixture and centrifuge.

    • Note: Bdy 650-X conjugates may stick to some resin types due to hydrophobicity. Gravity columns often yield better recovery than rapid spin columns for this specific dye.

  • Validation: Measure A280 (Protein) and A646 (Dye). Calculate Degree of Labeling (DOL).

    • Target DOL: 2–4 dyes/antibody. Higher DOL (>5) causes self-quenching in BODIPY dyes.

Protocol B: Imaging Buffer for dSTORM (Modified for BODIPY)

Rationale: Standard GLOX buffers are optimized for Cyanines. BODIPY requires stronger reduction conditions.

Buffer Composition:

  • TN Buffer: 50 mM Tris (pH 8.0), 10 mM NaCl.

  • Oxygen Scavenger: 0.5 mg/mL Glucose Oxidase, 40 µg/mL Catalase, 10% (w/v) Glucose.

  • Reducing Agent (The Switch): 100 mM MEA (Cysteamine) OR 143 mM BME (beta-mercaptoethanol).

    • Modification: If blinking is poor, supplement with 2 mM Ascorbic Acid (Vitamin C) to stabilize the dark state.

Workflow Visualization

Figure 2: Labeling & Imaging Workflow

Workflow Start Start: Bdy 650-X SE (in DMSO) Conj Conjugation (1h, RT, Dark) Start->Conj Prep Prepare Protein (pH 8.3, BSA-free) Prep->Conj Purify Purification (Remove Free Dye) Conj->Purify QC Quality Control (Check DOL 2-4) Purify->QC App Application Selection QC->App STED STED Microscopy (High Power Depletion) App->STED Preferred STORM dSTORM (High Thiol Buffer) App->STORM With Optimization

Caption: Operational workflow from dye preparation to final imaging modality selection.

References

  • Dempsey, G. T., et al. (2011). Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods. (Establishes AF647 as the dSTORM standard). [Link]

Sources

Technical Guide: Evaluating pH Insensitivity of Bdy 650-X SE vs. Fluorescein

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Acid Test" for Fluorophores

For decades, Fluorescein (FITC/FAM) has been the workhorse of biological imaging. However, its dependence on pH renders it unreliable for studying acidic organelles (endosomes, lysosomes) or hypoxic tumor microenvironments.

Bdy 650-X SE (a Boron-dipyrromethene derivative with an aminohexanoyl spacer) offers a decisive alternative. Unlike Fluorescein, which loses >80% of its fluorescence at pH 4.5, Bdy 650-X SE maintains near-constant quantum yield across the physiological pH range (pH 3–10).

This guide provides the mechanistic basis and experimental protocols to validate Bdy 650-X SE as a superior alternative for pH-variable assays.

Part 1: Mechanistic Foundation

To understand why Bdy 650-X SE outperforms Fluorescein in acidic media, we must look at the electronic impact of protonation on the fluorophore core.

Fluorescein: The Cost of Ionization

Fluorescein exists in equilibrium between multiple ionic states. Its high fluorescence (Quantum Yield


) is dependent on the dianion  form.
  • Mechanism: As pH drops below its pKa (~6.4), the phenolic hydroxyl group protonates, converting the highly fluorescent dianion into the monoanion (less fluorescent) and eventually the lactone form (non-fluorescent).

  • Result: In a lysosome (pH 4.5–5.0), Fluorescein is effectively "turned off."

Bdy 650-X SE: The Rigid Core

BODIPY (Boron-dipyrromethene) dyes possess a rigid, electrically neutral core structure.

  • Mechanism: The fluorescence arises from the

    
    -electron system of the dipyrromethene core, which is complexed with 
    
    
    
    . This core lacks ionizable groups that affect the chromophore within the biological pH range.[1]
  • The "X" Factor: The "X" denotes an aminohexanoyl spacer. While the BODIPY core is lipophilic (hydrophobic), this spacer reduces steric hindrance during conjugation, ensuring the dye remains accessible and active even when attached to bulky proteins.

Visualization: pH Impact on Electronic States

pH_Mechanism cluster_FITC Fluorescein (pH Sensitive) cluster_BDY Bdy 650-X SE (pH Stable) F_High pH 7.4 (Cytosol) Dianion Form High Fluorescence F_Low pH 4.5 (Lysosome) Monoanion/Lactone Quenched F_High->F_Low Protonation (pKa ~6.4) B_High pH 7.4 (Cytosol) Neutral Core High Fluorescence B_Low pH 4.5 (Lysosome) Neutral Core High Fluorescence B_High->B_Low No Ionizable Change

Caption: Comparative mechanism showing Fluorescein quenching via protonation vs. the stable electronic state of Bdy 650-X SE.

Part 2: Comparative Performance Data

The following data summarizes the theoretical and experimental differences between the two fluorophores. Note that while they are spectrally distinct (Green vs. Far-Red), they are functionally compared here regarding environmental stability.

Table 1: Physicochemical Properties
FeatureFluorescein (FITC)Bdy 650-X SEImpact on Assay
Emission Channel Green (~520 nm)Far-Red (~665 nm)Bdy 650 avoids autofluorescence common in the green channel.
pKa ~6.4N/A (Stable)Bdy 650 signal is quantitative regardless of pH.
Brightness (pH 7.4) HighHighBoth are excellent cytosolic labels.
Brightness (pH 4.5) < 10% > 95% Critical: FITC fails in endosomes; Bdy persists.
Photostability Low (Bleaches fast)HighBdy allows for longer time-lapse imaging.[]
Solubility HydrophilicLipophilicBdy requires organic co-solvent (DMSO) for labeling.

Part 3: Experimental Validation Protocols

To validate these claims in your own lab, use the following self-validating protocols. These are designed to generate a pH titration curve, the gold standard for stability assessment.

Protocol A: The pH Titration "Stress Test"

Objective: Quantify fluorescence intensity retention across pH 3.0 to 9.0.

Reagents Required:
  • Universal Buffer: Citrate-Phosphate buffer (0.1 M) adjusted to pH 3, 4, 5, 6, 7, 8, 9. Using a single buffer system prevents ionic strength artifacts.

  • Dye Stocks: 10 mM Fluorescein and 10 mM Bdy 650-X SE in anhydrous DMSO.

  • Plate: 96-well black-walled, clear-bottom plate.

Workflow Diagram

Workflow Start Start: Dye Stock (10 mM DMSO) Dilution Intermediate Dilution 10 µM in Water Start->Dilution Spike Spike 1 µL Dye (Final Conc: 100 nM) Dilution->Spike BufferPrep Prepare Citrate-Phosphate Buffers (pH 3.0 - 9.0) Aliquot Aliquot 100 µL Buffer into 96-well Plate BufferPrep->Aliquot Aliquot->Spike Read Read Fluorescence FITC: Ex490/Em525 Bdy: Ex650/Em665 Spike->Read

Caption: Step-by-step workflow for generating a pH titration curve to validate fluorophore stability.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 0.1 M Citric Acid and 0.2 M Na2HPO4. Mix in varying ratios to create a continuous buffer series from pH 3.0 to 8.0.

  • Dye Dilution: Dilute the 10 mM DMSO stock to 10 µM in deionized water (working solution). Note: Keep Bdy 650-X SE protected from light.

  • Plating: Pipette 100 µL of each pH buffer into triplicate wells.

  • Spiking: Add 1 µL of the 10 µM dye working solution to each well. Final dye concentration = 100 nM.

    • Why this concentration? 100 nM is sufficient for signal but low enough to avoid inner-filter effects (self-quenching).

  • Incubation: Incubate for 10 minutes at room temperature to allow equilibrium.

  • Measurement: Read on a fluorescence microplate reader.

    • Fluorescein: Ex 485 nm / Em 525 nm.

    • Bdy 650-X SE: Ex 640 nm / Em 670 nm.

  • Data Normalization: Normalize all values to the intensity at pH 7.4 (set as 100%).

Protocol B: Bioconjugation (Handling the "SE")

The "SE" (Succinimidyl Ester) group reacts with primary amines (Lysine residues). Because Bdy 650 is hydrophobic, the protocol differs slightly from Fluorescein.

  • Protein Prep: Dissolve protein (e.g., Antibody, BSA) in 0.1 M Sodium Bicarbonate (pH 8.3). Do not use Tris buffer (it contains amines).

  • Dye Addition: Dissolve Bdy 650-X SE in anhydrous DMSO immediately before use. Add to protein at a 10-20 molar excess.

    • Critical Step: The organic solvent (DMSO) volume should not exceed 10% of the total reaction volume to prevent protein precipitation.

  • Incubation: 1 hour at Room Temp, constant mixing.

  • Purification: Use a Gel Desalting Column (e.g., Sephadex G-25) or dialysis to remove unreacted dye.

Part 4: Analysis & Interpretation

When analyzing your data from Protocol A, you should observe the following trends:

pH ConditionFluorescein Signal (% of max)Bdy 650-X SE Signal (% of max)Interpretation
pH 7.4 100%100%Baseline.
pH 6.0 ~30-40%~98-100%Early endosome simulation. FITC signal is already unreliable.
pH 5.0 ~10-15%~98-100%Late endosome/Lysosome. FITC is effectively quenched.
pH 4.0 < 5%~95-100%Severe acidosis. Bdy remains quantitative.

References

  • Karolin, J., et al. (1994). "Fluorescence and absorption spectroscopic properties of dipyrrometheneboron difluoride (BODIPY) derivatives in solutions." Journal of the American Chemical Society.

  • Loudet, A., & Burgess, K. (2007).[3] "BODIPY dyes and their derivatives: syntheses and spectroscopic properties." Chemical Reviews.

  • Thermo Fisher Scientific. "The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies." (Section on BODIPY Dyes).

  • Lumiprobe Corporation. "BDP 650/665 X NHS ester: Product Datasheet and Spectral Properties."

  • Sjöback, R., et al. (1995). "Absorption and fluorescence properties of fluorescein." Spectrochimica Acta Part A.

Sources

A Senior Application Scientist’s Guide to Quality Control Methods for Verifying Bdy 650-X SE NHS Ester Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Reactivity

N-Hydroxysuccinimide (NHS) esters are among the most powerful and widely used reagents in bioconjugation.[1] Their ability to efficiently react with primary amines on biomolecules—such as the lysine residues and N-termini of proteins—forms the basis for creating fluorescently labeled antibodies, antibody-drug conjugates (ADCs), and a vast array of other critical research tools.[2][3][4][5]

The Bdy 650-X SE NHS ester is a premier amine-reactive fluorescent dye, valued for its far-red emission (~660 nm), high quantum yield, and photostability.[6] The "X" in its name refers to a seven-atom aminohexanoyl spacer, which is engineered to separate the BODIPY® fluorophore from the NHS ester group.[6] This spacer minimizes potential steric hindrance and interactions between the dye and the target biomolecule, preserving the latter's function.

However, the very reactivity that makes NHS esters so effective is also their Achilles' heel. The ester bond is highly susceptible to hydrolysis—a reaction with water that renders the reagent inactive.[1][2][7] This degradation pathway directly competes with the desired amine-coupling reaction. For researchers in drug development and other critical fields, using an NHS ester of compromised reactivity can lead to failed conjugations, loss of valuable samples, and irreproducible data. Therefore, robust Quality Control (QC) methods to verify the reactivity of reagents like Bdy 650-X SE NHS ester are not just recommended; they are essential for ensuring the integrity and success of your experiments.

This guide provides an in-depth comparison of established QC methods, explaining the causality behind the protocols and offering field-proven insights to help you select the best approach for your laboratory's needs.

The Competing Pathways: Aminolysis vs. Hydrolysis

To perform effective QC, one must first understand the underlying chemistry. When you use an NHS ester, two primary reactions are occurring simultaneously in your aqueous buffer system.

  • Aminolysis (The Desired Reaction): The unprotonated primary amine of your biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2][3]

  • Hydrolysis (The Degradation Reaction): Water molecules compete with the amine to attack the same ester bond. This reaction cleaves the ester, resulting in an inactive free carboxylic acid and releasing NHS.[1][7] Once hydrolyzed, the dye can no longer react with your target molecule.

The balance between these two reactions is critically dependent on pH. While the aminolysis reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where a sufficient portion of the primary amines are deprotonated and thus nucleophilic, this same condition accelerates hydrolysis.[2][3] The half-life of a typical NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6.[2][7] This underscores the necessity of both proper storage and reactivity verification.

cluster_0 Competing Reactions Bdy_Ester Bdy 650-X SE (Active NHS Ester) Conjugate Bdy-Protein Conjugate (Stable Amide Bond) Bdy_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Bdy-COOH (Inactive Carboxylic Acid) Bdy_Ester->Hydrolyzed Hydrolysis (Degradation) Amine Protein-NH2 (Primary Amine) Amine->Conjugate Water H2O (Water/Moisture) Water->Hydrolyzed NHS_byproduct NHS byproduct Conjugate->NHS_byproduct Hydrolyzed->NHS_byproduct

Caption: Competing reaction pathways for an NHS ester.

A Comparative Guide to NHS Ester QC Methods

There is no single "best" QC method; the optimal choice depends on the required level of quantitation, available equipment, and throughput needs. We will compare three primary approaches: a rapid spectrophotometric assay, a highly quantitative HPLC-based method, and a direct functional assay.

Method 1: Spectrophotometric Base Hydrolysis Assay

This is the most common, rapid, and accessible method for a quick assessment of NHS ester activity.[1]

  • Principle of Causality: The method leverages the fact that the N-hydroxysuccinimide (NHS) leaving group, which is released upon both aminolysis and hydrolysis, has a distinct UV absorbance maximum around 260 nm.[8] An active, unreacted NHS ester has minimal absorbance at this wavelength. By adding a strong base (e.g., NaOH), you force the rapid and complete hydrolysis of any remaining active ester.[8][9] Therefore, a significant increase in absorbance at 260 nm after base addition is directly proportional to the amount of active ester that was present in the sample.[8][10] If the reagent is already fully hydrolyzed, adding base will cause no change in absorbance.

  • Experimental Workflow:

Sources

Cross-validation of Bdy 650-X SE spectra with commercial plate readers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of BODIPY 650/665-X SE Spectra with Commercial Plate Readers

Executive Summary: The Far-Red Precision Challenge

BODIPY 650/665-X SE (Bdy 650-X) is a high-performance far-red fluorophore distinguished by its exceptional photostability, high quantum yield (


), and pH insensitivity. However, for the application scientist, it presents a distinct technical challenge: a narrow Stokes shift of approximately 14 nm  (Ex 646 nm / Em 660 nm).

While standard spectrophotometers with narrow slit widths resolve these peaks easily, commercial multi-mode plate readers—relying on broader bandpass filters or monochromators—often struggle. Improper configuration leads to spectral crosstalk (excitation light bleeding into the emission channel) or signal truncation (cutting off the peak to avoid crosstalk), resulting in poor Z' factors and reduced dynamic range.

This guide provides a rigorous, self-validating protocol to cross-validate Bdy 650-X spectra on plate readers (e.g., Tecan, Molecular Devices, BioTek), ensuring your assay data reflects the dye's true performance rather than instrumental artifacts.

Technical Specifications & Theoretical Baseline

Before touching the instrument, establish the theoretical baseline. Deviations from these values indicate instrumental bias or environmental effects (solvent polarity).

ParameterValue (Methanol)Value (PBS pH 7.4)Critical Note for Plate Readers
Excitation Max (

)
646 nm~648 nmMust offset Ex monochromator by -5 to -10 nm to avoid crosstalk.
Emission Max (

)
660 nm~662 nmMust offset Em monochromator by +5 to +10 nm.
Stokes Shift 14 nm~14 nmCritical Constraint: Requires narrow bandwidths (<10 nm).
Extinction Coeff.[1][2] (

)
102,000

N/AHigh brightness allows lower gain settings.
Quantum Yield (

)
0.52~0.45High efficiency; watch for detector saturation.

Strategic Validation Workflow

We do not simply "read" the plate. We systematically validate the optical path.

ValidationWorkflow Figure 1: Step-wise Optical Validation Workflow for Narrow Stokes Shift Dyes Prep Sample Preparation (0.1 - 100 nM Series) SpecScan Spectral Scanning (Monochromator) Prep->SpecScan 1. Baseline Bandwidth Bandwidth Optimization (Variable vs Fixed) SpecScan->Bandwidth 2. Resolution Check FilterSel Filter Validation (Cy5 vs Custom) Bandwidth->FilterSel 3. Path Selection GainOpt Gain & Z-Factor Optimization FilterSel->GainOpt 4. Dynamic Range

Figure 1: A logical workflow to isolate instrument variables from assay variables.

Detailed Experimental Protocols

Phase A: Sample Preparation (The Reference Standard)
  • Stock Solution: Dissolve 1 mg Bdy 650-X SE in anhydrous DMSO to 10 mM. Store at -20°C, desiccated.

  • Working Standard: Dilute stock to 1

    
    M in assay buffer (e.g., PBS + 0.01% Tween-20).
    
  • Linearity Series: Prepare a 1:2 serial dilution from 100 nM down to 0.1 nM, plus a buffer blank.

  • Plate Type: Black-walled, clear-bottom 96-well plate (e.g., Corning 3603) for bottom reading; solid black for top reading. Crucial: Clear bottom plates can induce "light piping" (crosstalk) in some top-reading optics.

Phase B: Spectral Scanning (Monochromator Validation)

Objective: Determine if the reader can physically resolve the 14 nm Stokes shift.

  • Instrument Setup:

    • Mode: Fluorescence Spectrum Scan.

    • Excitation Scan: Fix Emission at 700 nm; Scan Excitation 600–680 nm (Step 1 nm).

    • Emission Scan: Fix Excitation at 600 nm; Scan Emission 620–750 nm (Step 1 nm).

    • Bandwidth: Set to minimum available (e.g., 5 nm or 9 nm). Note: If your reader has fixed 20 nm bandwidths, you will see significant peak merging.

  • Data Analysis:

    • Overlay the Ex and Em traces.

    • Calculate the Crosstalk Zone : The wavelength region where Ex and Em curves overlap.

    • Decision Point: If the overlap exceeds 50% of peak height at the intersection, you cannot use standard settings. You must use "Off-Peak" settings (see Section 5).

Phase C: Filter-Based Cross-Validation

Objective: Compare monochromator flexibility vs. filter sensitivity.

  • Standard Cy5 Set:

    • Ex: 620/40 nm (Center 620, Width 40 -> Range 600-640).

    • Em: 670/40 nm (Center 670, Width 40 -> Range 650-690).

    • Result: This is often suboptimal for Bdy 650-X because the Ex filter (cutoff 640) misses the Ex max (646), and the Em filter (cut-on 650) collects scattered excitation light.

  • Optimized "Narrow" Set (Recommended):

    • Ex: 635/10 nm (Excites closer to max, avoids emission).

    • Em: 680/30 nm (Collects tail emission, completely blocks excitation).

Optimization Logic: The "Off-Peak" Strategy

When using plate readers with wider bandwidths (>15 nm), you must sacrifice peak intensity to preserve signal-to-noise ratio (SNR). This is the "Off-Peak" Strategy .

SpectralLogic Figure 2: The Off-Peak Strategy for Narrow Stokes Shift Dyes cluster_0 Spectral Conflict cluster_1 Optimization Strategy ExMax Ex Max: 646 nm Crosstalk Crosstalk/Bleed-through ExMax->Crosstalk Overlap EmMax Em Max: 660 nm EmMax->Crosstalk ShiftEx Shift Ex to 630 nm (Sacrifice 30% Signal) Crosstalk->ShiftEx ShiftEm Shift Em to 675 nm (Avoid Ex Bleed) Crosstalk->ShiftEm Result High SNR Valid Z-Factor ShiftEx->Result ShiftEm->Result

Figure 2: Visualizing the trade-off between signal intensity and spectral purity.

Protocol Adjustment:

  • Shift Excitation Blue: Move from 646 nm

    
    630 nm .
    
    • Impact: You lose ~30% of excitation efficiency, but you move the excitation window far away from the emission channel.

  • Shift Emission Red: Move from 660 nm

    
    675 nm .
    
    • Impact: You detect the "shoulder" of the emission. Background noise drops significantly, increasing the Z-factor.

Data Presentation & Interpretation

Table 1: Cross-Validation Results (Representative Data)
Reader ConfigurationEx/Em Settings (nm)Signal (RFU, 100nM)Background (RFU)S/B RatioLinearity (

)
Theoretical Peak 646 / 660N/AN/AN/AN/A
Standard Cy5 Filter 620(40) / 670(40)45,00085052.9 0.985
Mono (Peak) 646 / 660 (9nm BW)120,00015,0008.0 0.920
Mono (Off-Peak) 630 / 675 (9nm BW)65,000120541.6 0.999

Interpretation:

  • Mono (Peak): High signal but terrible background (S/B = 8.0). The reader is detecting excitation light reflection. Failed Validation.

  • Mono (Off-Peak): Lower absolute signal than peak, but massive S/B ratio improvement. Passed Validation.

Troubleshooting & Common Pitfalls

  • Inner Filter Effect (IFE):

    • Symptom:[3][4][5] Linearity rolls off at high concentrations (>1

      
      M).
      
    • Cause: High extinction coefficient of Bdy 650-X causes self-absorption.

    • Fix: Keep assay concentrations < 500 nM.

  • Detector Saturation:

    • Symptom:[3][4][5] Flat line at top of range (e.g., 65,000 RFU or 260,000 RFU depending on bit-depth).

    • Fix: Perform Gain Optimization (Auto-Gain) on the highest concentration well before running the full plate.

  • Buffer Interference:

    • Avoid buffers with high concentrations of serum or phenol red, which absorb in the 600-700 nm range or quench fluorescence.

References

  • Tocris Bioscience. BDY 650-X, SE Product Information & Spectra. Retrieved from .

  • Thermo Fisher Scientific. BODIPY™ 650/665-X, Succinimidyl Ester - Technical Guide. Retrieved from .

  • Molecular Devices. SpectraTest FL1 Fluorescence Validation Plate User Guide. Retrieved from .

  • BMG LABTECH. How to optimise the gain setting of my microplate reader? Retrieved from .

  • National Institutes of Health (NIH). Multicolor plate reader fluorescence calibration. PMC9355682. Retrieved from .

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Bdy 650-X, SE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Experiment - A Commitment to Safety and Environmental Stewardship

As researchers, our focus is often on the groundbreaking potential of our experiments. Fluorescent probes like Bdy 650-X, SE, a far-red BODIPY dye, are instrumental in visualizing complex biological processes, from tracking molecules to understanding cellular pathways.[1][][3] However, our responsibility extends beyond data acquisition and analysis. The safe and environmentally conscious disposal of the chemical tools we use is a critical, non-negotiable aspect of rigorous scientific practice.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed for laboratory personnel, including researchers, scientists, and drug development professionals, who are committed to upholding the highest standards of laboratory safety. We will delve into the "why" behind these procedures, grounding our recommendations in the chemical properties of the dye and established safety protocols. Our goal is to empower you to manage this chemical waste with confidence, ensuring the safety of your team and the protection of our environment.

Understanding the Compound: Why Specialized Disposal is Necessary

This compound is a member of the boron-dipyrromethene (BODIPY) family of fluorescent dyes.[1] The "SE" signifies a Succinimidyl Ester (or NHS ester) functional group.[4][5] This group is highly reactive towards primary amines, the very feature that makes it excellent for labeling proteins and other biomolecules.[5]

This reactivity, however, also presents potential hazards. While specific toxicity data for this compound is not extensively published, the general principles of chemical safety dictate that we treat it with caution. The core structure contains a complex organic framework with boron and fluorine (C33H32BF2N5O6).[1] Such compounds do not readily break down in the environment and their metabolic byproducts are often unknown. Therefore, direct disposal into sanitary sewer systems or regular trash is strictly prohibited.[6] The primary directive for disposal is to prevent environmental release and ensure the compound is handled by facilities equipped for chemical waste neutralization.[6][7][8]

The Disposal Workflow: A Step-by-Step Guide

The appropriate disposal method for this compound depends on its form: the unused solid product, dilute solutions, or contaminated labware. Below is a comprehensive guide for each scenario.

Part 1: Unused or Expired Solid this compound

Solid, unadulterated this compound must be disposed of as hazardous chemical waste.

Protocol:

  • Container Integrity: Ensure the original vial is securely capped and the label is intact and legible. If the original container is compromised, place it inside a larger, sealable, and chemically compatible container (e.g., a polyethylene bottle).

  • Labeling: Attach a hazardous waste tag to the container. The tag should clearly state:

    • "Hazardous Waste"

    • The full chemical name: (T-4)-[2-[4-[2-[2-[([2,2'-Bi-1H-pyrrol]-5-yl-κN1)methylene]-2H-pyrrol-5-yl-κN]ethenyl]phenoxy]-N-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]acetamidato]difluoroboron[1]

    • CAS Number: 235439-04-0[1]

    • The primary hazards (e.g., "Irritant," "Handle with Care").

  • Segregation and Storage: Store the container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[9]

  • Institutional Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[10] They will ensure the waste is transported to a licensed chemical destruction facility for proper disposal, likely via controlled incineration.[6]

Part 2: Aqueous and Organic Solutions of this compound

Solutions containing this compound, whether in buffers or organic solvents like DMSO, must be collected and disposed of as liquid hazardous waste.

Protocol:

  • Waste Collection: Designate a specific, clearly labeled, and chemically compatible waste container for all liquid waste containing this compound. Do not mix this waste with other waste streams unless explicitly permitted by your EH&S guidelines.

  • Labeling: The liquid waste container must have a hazardous waste tag with the chemical name, CAS number, and an approximate concentration of the dye. Also, list any other hazardous components in the solution (e.g., DMSO).

  • Storage: Keep the waste container sealed when not in use and store it in a secondary containment bin within a designated hazardous waste area.

  • Disposal: When the container is full, arrange for pickup and disposal through your institution's EH&S office. Under no circumstances should these solutions be poured down the drain. [6][8]

Part 3: Contaminated Labware and Personal Protective Equipment (PPE)

Items such as pipette tips, microfuge tubes, gloves, and bench paper that have come into direct contact with this compound are considered contaminated solid waste.

Protocol:

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled container lined with a durable plastic bag. This container should be separate from regular trash.

  • Labeling: Label the container as "Hazardous Waste - this compound Contaminated Debris."

  • Disposal: Dispose of the sealed bag or container through your institution's chemical waste program.[11] Do not place these items in the regular or biohazardous waste streams.

Data Summary for Disposal

Waste Type Container Labeling Requirements Disposal Method
Unused/Expired Solid DyeOriginal vial or sealed, compatible containerHazardous Waste Tag with full chemical name and CAS numberInstitutional EH&S pickup for incineration[6]
Liquid Solutions (Aqueous/Organic)Labeled, sealed, compatible waste bottleHazardous Waste Tag with all chemical components and concentrationsInstitutional EH&S pickup[6][11]
Contaminated Labware/PPELabeled container with plastic liner"Hazardous Waste - Contaminated Debris"Institutional EH&S pickup[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_dye Unused/Expired Solid Dye waste_type->solid_dye Solid liquid_waste Liquid Solution (Aqueous or Organic) waste_type->liquid_waste Liquid solid_debris Contaminated Labware/PPE waste_type->solid_debris Debris collect_solid Secure in original or secondary container. Attach Hazardous Waste Tag. solid_dye->collect_solid collect_liquid Collect in a designated, sealed liquid waste container. Attach Hazardous Waste Tag. liquid_waste->collect_liquid collect_debris Collect in a designated, labeled container with a liner. solid_debris->collect_debris store Store in Designated Hazardous Waste Accumulation Area collect_solid->store collect_liquid->store collect_debris->store ehs_pickup Arrange for disposal via Institutional EH&S store->ehs_pickup

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Procedures: Spills and Accidental Exposure

In the event of a spill or accidental exposure, immediate and proper response is crucial.

  • Minor Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

    • If it is a solid, gently cover with a damp paper towel to avoid creating dust.

    • For liquids, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill.[8][9]

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it in a sealed container for hazardous waste disposal.[6]

    • Clean the spill area thoroughly with soap and water.[8]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Always consult the Safety Data Sheet (SDS) for the most specific emergency information and report all incidents to your laboratory supervisor and EH&S department.

Conclusion: Upholding a Culture of Safety

The proper disposal of this compound is a fundamental component of responsible scientific research. By adhering to these protocols, you are not only complying with regulations but are also actively participating in creating a safer laboratory environment and protecting our shared ecosystem. Let this guide serve as a practical tool in your commitment to scientific integrity and safety excellence.

References

  • BHQ-1 Succinimidyl Ester Safety Data Sheet . [Link]

  • BODIPY 650/665 Dye Profile . FluoroFinder. [Link]

  • Safely Handling Dyes . Columbia University Research. [Link]

  • How to Properly Dispose of Fluorescent Tube Waste . ENSA. [Link]

  • Safety Data Sheet . BD Regulatory Documents. [Link]

  • MATERIAL SAFETY DATA SHEET According to EC Directive 91/155 EC . [Link]

  • Handling fluorescent tubes safely . Wiser Recycling. [Link]

  • BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties . ACS Publications. [Link]

  • Recycling and Disposal of CFLs and Other Bulbs that Contain Mercury . US EPA. [Link]

  • How To Dispose of Fluorescent Tubes . Remondis UK. [Link]

  • ETHIDIUM BROMIDE WASTE DISPOSAL GUIDANCE . [Link]

Sources

Navigating the Handling of Bdy 650-X, SE: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, the integration of fluorescent probes like the far-red BODIPY™ dye, Bdy 650-X, SE, into experimental workflows is a gateway to deeper biological insights. This potent tool, designed for the specific labeling of primary amines, enables the visualization of complex cellular processes, from protein interactions to lipid dynamics.[1][][3] However, the very reactivity that makes N-hydroxysuccinimide (NHS) esters like this compound so effective also necessitates a robust framework of safety protocols to protect the researcher.

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to provide procedural, step-by-step guidance that directly answers specific operational questions, ensuring both the integrity of your experiments and the safety of your laboratory personnel. While this compound has been discontinued for commercial reasons by some suppliers, this guide remains relevant for any remaining laboratory stock and for handling similar amine-reactive dyes.[1]

Understanding the Risk: The Reactivity of NHS Esters

This compound is a member of the BODIPY family of fluorescent dyes, functionalized with an N-hydroxysuccinimide (NHS) ester.[4][5] The NHS ester is the workhorse of this molecule, readily reacting with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[5] This reactivity, however, is not exclusive to the intended target. The NHS ester can also react with moisture and other nucleophiles, and it is this inherent reactivity that forms the basis of our safety considerations.

The primary hazards associated with NHS esters like this compound include:

  • Skin and Eye Irritation: Direct contact with the skin or eyes can cause irritation due to the reactivity of the NHS ester with biological molecules.

  • Respiratory Irritation: Inhalation of the powdered form of the dye can lead to respiratory tract irritation.

  • Sensitization: Repeated exposure to some reactive chemicals can lead to allergic reactions in sensitized individuals.

Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Directive: Personal Protective Equipment (PPE) for this compound

The selection and proper use of PPE are paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical properties of the compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact with the NHS ester, which can cause irritation. Consider double-gloving for added protection.[6]
Eye Protection Chemical splash gogglesTo protect the eyes from accidental splashes of the dye solution.[6]
Body Protection Laboratory coatTo protect personal clothing from contamination and prevent skin contact.[6]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the powdered form of the dye to prevent inhalation of dust particles.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring the quality of your experimental results.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store: Store the vial tightly sealed at -20°C, protected from light.[4] This minimizes degradation and hydrolysis of the NHS ester.

Preparation of Stock Solutions

The following workflow is designed to mitigate the risks associated with handling the powdered dye and preparing solutions.

Handling_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase equilibration Equilibrate to Room Temperature fume_hood Work in a Chemical Fume Hood equilibration->fume_hood Prevents moisture condensation ppe Don Appropriate PPE fume_hood->ppe Ensures safe environment weigh Weigh Powdered Dye ppe->weigh Minimize inhalation risk dissolve Dissolve in Anhydrous DMSO weigh->dissolve This compound is soluble in DMSO aliquot Aliquot Stock Solution dissolve->aliquot Avoids freeze-thaw cycles store Store at -20°C aliquot->store Maintain stability

Caption: Workflow for the safe preparation of this compound stock solutions.

Step-by-Step Protocol:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature. This crucial step prevents the condensation of moisture, which can hydrolyze the reactive NHS ester.

  • Work in a Ventilated Area: All handling of the powdered dye should be performed in a certified chemical fume hood to minimize the risk of inhalation.

  • Don PPE: Wear all the required personal protective equipment as outlined in the table above.

  • Dissolution: Prepare a stock solution by dissolving the dye in an anhydrous solvent such as dimethyl sulfoxide (DMSO).[]

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.[7] This practice helps to avoid repeated freeze-thaw cycles that can degrade the compound.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Categorization and Disposal Workflow

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_disposal Disposal solid_waste Contaminated Solids (Gloves, tubes, tips) solid_disposal Dispose as Chemical Waste solid_waste->solid_disposal Follow institutional guidelines liquid_waste Unused Dye Solution liquid_disposal Dispose as Chemical Waste liquid_waste->liquid_disposal Follow institutional guidelines

Caption: Decision-making workflow for the disposal of this compound waste.

Disposal Guidelines:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled chemical waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled container for chemical waste. Do not pour this waste down the drain.

  • Institutional Policies: Always follow your institution's specific guidelines for chemical waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for detailed procedures.

By adhering to these safety and handling protocols, researchers can confidently and safely utilize the powerful capabilities of amine-reactive fluorescent dyes like this compound, fostering a secure and productive research environment.

References

  • Tocris Bioscience. (n.d.). This compound | BDY (BODIPY®) Dyes.
  • R&D Systems. (n.d.). This compound | Fluorescent Dyes: Tocris Bioscience.
  • BenchChem. (2025). Personal protective equipment for handling Sco-peg3-nhs.
  • TargetMol. (n.d.). BDY 650-X,SE, BODIPY 650/665 X NHS ester.
  • BOC Sciences. (n.d.). CAS 235439-04-0 (this compound) - Probes.
  • FluoroFinder. (n.d.). BODIPY 650/665 Dye Profile.
  • MedChemExpress. (n.d.). m-PEG-NHS ester (MW 5000)-SDS.
  • R&D Systems. (n.d.). BDY 630-X, SE | Fluorescent Dyes: Tocris Bioscience.
  • Leicestershire Partnership NHS Trust. (2023, October 4). Personal Protective Equipment for Use in Healthcare.
  • BenchChem. (2025). Personal protective equipment for handling Acid-PEG3-PFP ester.
  • National Infection Prevention and Control Manual. (n.d.). 1.4 Personal Protective Equipment.
  • Thermo Fisher Scientific. (n.d.). BODIPY Dye Series—Section 1.4.
  • BD Regulatory Documents. (2024, March 27).
  • Thermo Fisher Scientific. (n.d.). BODIPY Dye Series—Section 1.4.
  • MedchemExpress.com. (n.d.). BDY FL-X, SE | Fluorescent Green Dye.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.